molecular formula C₆₂H₁₁₅N₂₇O₁₇S B612756 163560-19-8 CAS No. 163560-19-8

163560-19-8

Numéro de catalogue: B612756
Numéro CAS: 163560-19-8
Poids moléculaire: 1542.81
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The AMARA peptide is a valuable reagent widely used in advanced neuroscience research and development. Its primary application lies in the study of synaptic plasticity, which is the fundamental process by which synapses strengthen or weaken over time and is crucial for understanding learning and memory . Researchers utilize this peptide to investigate the function of glutamate receptors, specifically AMPA receptors, which are critical for fast synaptic transmission in the central nervous system . The insights gained from these studies are instrumental in developing therapeutic strategies for a range of neurological disorders, including Alzheimer's disease and epilepsy, where synaptic function is often impaired . Furthermore, the AMARA peptide serves as a key tool in experiments designed to explore the effects of various pharmacological agents on receptor activity, thereby aiding in the discovery of new drugs that target specific neurological pathways . Chemical Specifications: • CAS Number: 163560-19-8 • Molecular Formula: C₆₂H₁₁₅N₂₇O₁₇S • Molecular Weight: 1542.81 g/mol • Purity: ≥98% Handling and Storage: Store at 2-8°C . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

Numéro CAS

163560-19-8

Formule moléculaire

C₆₂H₁₁₅N₂₇O₁₇S

Poids moléculaire

1542.81

Séquence

One Letter Code: AMARAASAAALARRR

Origine du produit

United States
Foundational & Exploratory

Technical Deep Dive: The AMARA Peptide as a Gold-Standard AMPK Substrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the AMARA peptide, a gold-standard synthetic substrate for AMP-activated protein kinase (AMPK).

Executive Summary

The AMARA peptide (Sequence: AMARAASAAALARRR ) is a synthetic 15-residue peptide extensively utilized in kinase profiling to quantify the activity of AMP-activated protein kinase (AMPK) and related members of the AMPK-related kinase (ARK) family, such as Salt-Inducible Kinases (SIKs).[1][2]

Unlike biological substrates derived directly from whole proteins (e.g., the SAMS peptide derived from Acetyl-CoA Carboxylase), the AMARA peptide was rationally designed to represent a "minimal" consensus motif. It combines high specificity for the AMPK catalytic cleft with a C-terminal poly-arginine tail optimized for phosphocellulose paper-based radiometric assays. This guide details the biochemical rationale, experimental protocols, and kinetic properties required for its rigorous application in drug discovery.

Biochemical Profile & Sequence Logic

Sequence Analysis

The AMARA peptide is not a random fragment; it is a precision-engineered tool designed to satisfy the specific structural requirements of the AMPK kinase domain (heterotrimeric


 complex).

Primary Sequence: Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg One-Letter Code: A-M-A-R-A-A-S-A-A-A-L-A-R-R-R[1][3][4][5]

Structural Activity Relationship (SAR)

AMPK recognition relies on a specific phosphorylation motif:


 (where 

is hydrophobic and

is basic). The AMARA peptide maps perfectly to this logic while adding a functional "anchor" for assays.
PositionResidueFunction / Rationale
P-5 Met (M) Hydrophobic Anchor: Occupies a hydrophobic pocket in the kinase cleft, critical for substrate alignment.
P-3 Arg (R) Basic Determinant: Forms an electrostatic bridge with acidic residues (e.g., Asp/Glu) in the kinase active site, ensuring specificity.
P0 Ser (S) Phospho-acceptor: The site of phosphorylation (

-phosphate transfer from ATP).
P+4 Leu (L) Hydrophobic Clamp: Provides distal stability within the substrate binding groove.
C-Term Arg-Arg-Arg (RRR) P81 Anchor: A non-biological addition. These positively charged residues ensure the peptide binds avidly to negatively charged P81 phosphocellulose paper during acid washes.
Specificity vs. SAMS Peptide

While the SAMS peptide (HMRSAMSGLHLVKRR) is derived from the native AMPK target Acetyl-CoA Carboxylase (ACC1, Ser79), the AMARA peptide is synthetic.

  • Advantage: The AMARA sequence replaces non-essential residues with Alanine. This reduces the likelihood of off-target phosphorylation by other kinases that might recognize cryptic motifs present in the SAMS sequence.

  • Kinetic Profile: AMARA typically exhibits a

    
     in the range of 15–50 µM  for AMPK, comparable to SAMS, but with a cleaner signal-to-noise ratio in complex lysates.
    

Mechanism of Action Visualization

The following diagram illustrates the interaction between the AMARA peptide and the AMPK catalytic core, highlighting the critical P-5, P-3, and P+4 recognition nodes.

AMPK_AMARA_Mechanism cluster_AMPK AMPK Catalytic Cleft cluster_Peptide AMARA Peptide Sequence Hydrophobic_Pocket Hydrophobic Pocket (P-5 Recognition) Acidic_Residues Acidic Residues (Glu/Asp) Catalytic_Loop Catalytic Loop (Mg-ATP) Ser Ser (P0) Target Catalytic_Loop->Ser Phosphoryl Transfer Distal_Groove Distal Groove (P+4 Recognition) Met Met (P-5) Met->Hydrophobic_Pocket Hydrophobic Interaction Arg Arg (P-3) Arg->Acidic_Residues Electrostatic Bridge RRR RRR Tail (P81 Anchor) Ser->RRR Peptide Backbone Leu Leu (P+4) Leu->Distal_Groove Stabilization

Figure 1: Molecular logic of AMARA peptide recognition by the AMPK catalytic domain.

Experimental Protocol: Radiometric P81 Assay

This is the "Gold Standard" method for quantifying AMPK activity using the AMARA peptide. It relies on the high-affinity binding of the positively charged "RRR" tail to phosphocellulose paper.

Reagents & Buffer Preparation
  • Stock Peptide: Dissolve AMARA peptide to 2 mM in deionized water. Store at -20°C.

  • Kinase Buffer (4X): 200 mM HEPES (pH 7.4), 4 mM DTT, 0.1% Tween-20.

  • Magnesium/ATP Mix: 20 mM MgCl₂, 400 µM cold ATP, and 0.5 µCi/µL

    
    -ATP.
    
  • Stop Solution: 1% (v/v) Phosphoric Acid (

    
    ).
    
Assay Workflow
  • Equilibration: Dilute active AMPK (recombinant or immunoprecipitated) in Kinase Buffer.

  • Substrate Addition: Add AMARA peptide to a final concentration of 200 µM (saturating conditions).

  • Initiation: Add Magnesium/ATP Mix to start the reaction.

    • Final concentrations: 50 mM HEPES, 1 mM DTT, 5 mM MgCl₂, 100 µM ATP, 200 µM AMARA.

  • Incubation: Incubate at 30°C for 10–15 minutes.

  • Termination: Spot 25 µL of the reaction mixture onto a Whatman P81 phosphocellulose square .

  • Washing: Immediately immerse P81 paper in 1% Phosphoric Acid.

    • Mechanism:[6][7][8] The acid keeps the peptide charged (basic residues protonated) and binding to the paper, while the unreacted

      
      -ATP remains soluble and is washed away.
      
  • Quantification: Wash 3x (5 mins each), dry with acetone, and measure CPM (Counts Per Minute) via liquid scintillation counting.

Workflow Diagram

Assay_Workflow Step1 Prepare Master Mix (AMPK + Buffer + 200µM AMARA) Step2 Initiate Reaction Add Mg-ATP + [γ-32P]-ATP Step1->Step2 Step3 Incubate 30°C for 15 mins Step2->Step3 Step4 Spot on P81 Paper (Positively charged peptide binds) Step3->Step4 Step5 Acid Wash (1% H3PO4) Removes free ATP Step4->Step5 Step6 Scintillation Counting Quantify 32P incorporation Step5->Step6

Figure 2: Step-by-step workflow for the radiometric AMARA peptide kinase assay.

Troubleshooting & Optimization

Considerations

While 200 µM is standard for screening, precise kinetic studies may require determining the specific


 for your AMPK isoform.
  • Typical

    
    :  15–50 µM.
    
  • Optimization: If investigating competitive inhibitors, use [Peptide] =

    
    . If investigating Vmax or activators (e.g., A-769662), use [Peptide] > 5x 
    
    
    
    (e.g., 200 µM).
Signal-to-Noise Ratio
  • High Background: Often caused by insufficient washing of P81 papers. Ensure the acid volume is large (5–10 mL per square) and under constant agitation.

  • Low Signal: Verify peptide integrity. The "RRR" tail makes the peptide hygroscopic; ensure stock solutions are aliquoted and not subjected to repeated freeze-thaw cycles.

Non-Radioactive Alternatives

For labs avoiding radioisotopes, the AMARA sequence can be biotinylated (N-terminal Biotin-AMARA...) for use in:

  • ELISA: Capture on Streptavidin plates, detect with anti-phospho-AMPK substrate antibodies.

  • AlphaScreen: Using biotinylated peptide and anti-phospho acceptor beads.

References

  • Dale, S., et al. (1995). "Similar substrate recognition motifs for mammalian AMP-activated protein kinase, higher plant HMG-CoA reductase kinase-A, yeast SNF1, and mammalian calmodulin-dependent protein kinase I." FEBS Letters, 361(2-3), 191-195.[1]

  • Scott, J. W., et al. (2002). "Threonine 172 of the alpha subunit is the major phosphorylation site in the catalytic loop of AMP-activated protein kinase." Journal of Biological Chemistry. (Describes standard P81 assay methodologies).

  • Lizcano, J. M., et al. (2004). "LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1." The EMBO Journal, 23(4), 833-843. (Validates AMARA for ARK family members).

  • AnaSpec Product Data. "AMARA Peptide Technical Data Sheet." (Sequence verification and physicochemical properties).

Sources

The AMARA Peptide: A Versatile Tool for Interrogating AMPK Activity in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Central Role of AMPK in Cellular Energy Homeostasis

AMPK: The Master Energy Sensor

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial enzyme that functions as a central regulator of energy homeostasis in eukaryotic cells.[1][2][3] It acts as a cellular energy sensor, being activated during periods of low energy to restore metabolic balance.[4] When activated, AMPK orchestrates a metabolic switch, upregulating catabolic pathways that generate ATP while simultaneously downregulating anabolic, ATP-consuming processes.[1][5] This intricate regulation ensures that cells can adapt and survive under conditions of metabolic stress. Given its central role in metabolism, AMPK has emerged as a significant therapeutic target for a range of human diseases, including metabolic syndrome, type 2 diabetes, and cancer.[2][5][6]

Structural Organization of the AMPK Heterotrimer (α, β, γ subunits)

Functional AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[6] Each of these subunits has multiple isoforms (α1, α2; β1, β2; γ1, γ2, γ3), leading to the potential for twelve different AMPK complexes with potentially distinct functions and tissue distributions.[6][7]

  • α subunit: Contains the kinase domain responsible for phosphorylating downstream target proteins. The activation loop of this domain must be phosphorylated at a specific threonine residue (Thr172) for maximal enzyme activity.[7]

  • β subunit: Acts as a scaffold, holding the complex together. It also contains a carbohydrate-binding module that is important for the subcellular localization of the AMPK complex.

  • γ subunit: This subunit is the primary sensor of cellular energy status. It contains four domains known as Bateman domains, which can bind AMP, ADP, and ATP.

Mechanisms of AMPK Activation: Allosteric and Post-Translational Regulation

AMPK activity is finely tuned by a multi-level regulatory system involving both allosteric regulation and post-translational modifications.[1]

  • Allosteric Activation by AMP and ADP: Under conditions of energy stress, the cellular ratio of AMP/ATP and ADP/ATP increases.[6] The binding of AMP and, to a lesser extent, ADP to the γ subunit induces a conformational change in the AMPK complex.[1] This change has two key consequences: it directly activates the kinase activity of the α subunit and it makes the activating phosphorylation site on the α subunit more accessible to upstream kinases.[1] Conversely, high levels of ATP competitively inhibit the binding of AMP and ADP, thus keeping AMPK in an inactive state.[1]

  • Phosphorylation by Upstream Kinases: The primary mechanism for robust AMPK activation is the phosphorylation of threonine 172 (Thr172) within the activation loop of the catalytic α subunit.[7] This phosphorylation can increase AMPK activity by over 100-fold.[1] The two major upstream kinases responsible for this phosphorylation are Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).[1]

The Importance of Specific Substrates in Studying Kinase Activity

To accurately measure the activity of a specific kinase like AMPK, it is essential to have a substrate that is preferentially phosphorylated by that enzyme. The use of a specific peptide substrate allows for the sensitive and reproducible quantification of kinase activity in various experimental settings, from purified enzyme preparations to complex cell lysates. A good substrate peptide should exhibit favorable kinetic parameters, such as a low Michaelis constant (Km), indicating a high affinity for the kinase.

The AMARA Peptide: A Specific and Efficient Substrate for AMPK

Origin and Sequence of the AMARA Peptide

The AMARA peptide is a synthetic peptide that serves as a minimal substrate for AMPK and other related kinases.[8][9][10] Its sequence, AMARAASAAALARRR , was designed based on the phosphorylation site of acetyl-CoA carboxylase (ACC), a key downstream target of AMPK.[8] The serine residue within the sequence is the site of phosphorylation by AMPK.

Kinetic Parameters (Km, Vmax) for AMPK Isoforms

While specific Km and Vmax values can vary depending on the specific AMPK isoform and the assay conditions, the AMARA peptide is widely recognized as an efficient substrate for measuring AMPK activity. For comparison, another commonly used AMPK substrate, the SAMS peptide, is also utilized in AMPK assays.[7][11][12] Studies have shown that both human and rat AMPK have a higher affinity for a peptide based on the HMG-CoA reductase phosphorylation site (HMG peptide) compared to the SAMS peptide.[11] The choice of substrate can therefore influence the outcome and interpretation of kinase activity assays.

Specificity of the AMARA Peptide for AMPK

The AMARA peptide is a substrate for all AMPK subfamily kinases.[10] It is also recognized by other kinases, such as Salt-Inducible Kinases (SIKs).[13][14][15] This is an important consideration when interpreting data from complex biological samples where multiple kinases may be active. However, in many contexts, particularly with purified or immunopurified AMPK, the AMARA peptide provides a reliable measure of AMPK-specific activity.

Advantages of Using the AMARA Peptide in AMPK Assays

The use of the AMARA peptide in AMPK assays offers several advantages:

  • Sensitivity: The peptide's sequence is optimized for recognition and phosphorylation by AMPK, allowing for sensitive detection of kinase activity.

  • Reproducibility: As a synthetic peptide, its purity and composition are highly consistent, leading to reproducible assay results.

  • Versatility: The AMARA peptide can be used in a variety of assay formats, including radioactive and non-radioactive methods.

Methodologies for Assessing AMPK Activity Using the AMARA Peptide

In Vitro Kinase Assays
3.1.1 Principle of the Radioactive [γ-³²P]ATP Filter Binding Assay

The most traditional and direct method for measuring AMPK activity involves the use of radioactively labeled ATP. In this assay, AMPK is incubated with the AMARA peptide in the presence of [γ-³²P]ATP. The kinase transfers the radiolabeled phosphate group from ATP to the serine residue of the AMARA peptide. The reaction mixture is then spotted onto a phosphocellulose paper filter, which binds the phosphorylated peptide. Unincorporated [γ-³²P]ATP is washed away, and the amount of radioactivity incorporated into the peptide is quantified using a scintillation counter. This radioactivity is directly proportional to the AMPK activity.

3.1.2 Detailed Step-by-Step Protocol

A common protocol for an in vitro AMPK activity assay using the AMARA peptide and [γ-³²P]ATP is as follows:[16]

  • Prepare the Kinase Reaction Buffer: A typical buffer would be 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35, and 10 mM MgCl₂.

  • Prepare the Substrate Solution: Dissolve the AMARA peptide in the kinase reaction buffer to a final concentration of 200 µM.[16]

  • Prepare the ATP Solution: Prepare a solution of 100 µM ATP containing a known amount of [γ-³²P]ATP (e.g., 1 µCi per reaction).[16]

  • Set up the Kinase Reaction: In a microcentrifuge tube, combine the AMPK sample (e.g., immunopurified enzyme), the substrate solution, and the ATP solution. The total reaction volume is typically 25-50 µL.

  • Incubate: Incubate the reaction mixture at 30°C for a set period, typically 10-30 minutes.[7][16] The incubation time should be within the linear range of the assay.

  • Stop the Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture (e.g., 15 µL) onto a P81 phosphocellulose filter paper.[7][16]

  • Wash the Filters: Wash the filters multiple times in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[16]

  • Quantify: After washing, the filters are dried, and the incorporated radioactivity is measured by Cherenkov counting in a scintillation counter.[16]

3.1.3 Non-Radioactive Alternatives: ADP-Glo™ and LanthaScreen™ Assays

Due to safety and disposal concerns associated with radioactivity, several non-radioactive methods for measuring kinase activity have been developed. These assays are often more amenable to high-throughput screening.

  • ADP-Glo™ Assay: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the ADP concentration and thus the kinase activity.[12]

  • LanthaScreen™ Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It utilizes a fluorescently labeled antibody that specifically recognizes the phosphorylated form of the AMARA peptide. The binding of this antibody to the phosphorylated peptide brings a donor fluorophore into close proximity with an acceptor fluorophore, resulting in a FRET signal that is proportional to the amount of phosphorylated peptide.

3.1.4 Experimental Workflow Diagram

G cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis AMPK Sample AMPK Sample Reaction Mix Reaction Mix AMPK Sample->Reaction Mix AMARA Peptide AMARA Peptide AMARA Peptide->Reaction Mix [γ-32P]ATP [γ-32P]ATP [γ-32P]ATP->Reaction Mix Kinase Buffer Kinase Buffer Kinase Buffer->Reaction Mix Incubation Incubate (e.g., 30°C, 20 min) Reaction Mix->Incubation Spot on P81 Spot on P81 Incubation->Spot on P81 Wash Wash Filters (Phosphoric Acid) Spot on P81->Wash Count Scintillation Counting Wash->Count Calculate Activity Calculate Activity Count->Calculate Activity

Caption: Workflow for a radioactive in vitro AMPK kinase assay using the AMARA peptide.

In Vivo and Cellular Assays
3.2.1 Challenges in Measuring Intracellular AMPK Activity

Directly measuring the phosphorylation of the AMARA peptide within living cells is not feasible. Therefore, assessing intracellular AMPK activity relies on indirect methods, primarily through the detection of the phosphorylation of endogenous AMPK substrates.

3.2.2 Use of Phospho-Specific Antibodies against AMPK Substrates

A widely used approach to assess cellular AMPK activity is to use phospho-specific antibodies that recognize the phosphorylated forms of known AMPK substrates, such as Acetyl-CoA Carboxylase (ACC) and Raptor.[5][17] An increase in the phosphorylation of these substrates, typically detected by Western blotting, is indicative of an increase in AMPK activity.

3.2.3 The AMARA Peptide as a Positive Control in Western Blotting

While not a direct measure of intracellular activity, a phosphorylated version of the AMARA peptide can serve as a useful positive control in Western blotting experiments using phospho-specific antibodies, helping to validate antibody specificity.

Data Analysis and Interpretation

Calculating Specific Activity of AMPK

The specific activity of AMPK is typically expressed as picomoles or nanomoles of phosphate incorporated into the substrate per minute per milligram of enzyme (pmol/min/mg or nmol/min/mg). The calculation involves determining the amount of phosphate incorporated from the scintillation counter readings and a known specific activity of the [γ-³²P]ATP, and then normalizing this to the amount of AMPK enzyme used in the reaction and the incubation time.

Generating Dose-Response Curves for Activators and Inhibitors

The AMARA peptide-based assay is well-suited for characterizing the effects of potential AMPK activators and inhibitors. By performing the assay with a range of concentrations of a test compound, a dose-response curve can be generated. From this curve, key parameters such as the half-maximal effective concentration (EC₅₀) for activators or the half-maximal inhibitory concentration (IC₅₀) for inhibitors can be determined.

Troubleshooting Common Issues in AMPK Assays
IssuePotential Cause(s)Suggested Solution(s)
High Background Signal - Incomplete washing of filters- Contamination of reagents with ATPases or other kinases- Non-specific binding of [γ-³²P]ATP to the filter- Increase the number and duration of washes- Use fresh, high-purity reagents- Include a "no enzyme" control to determine background
Low Signal-to-Noise Ratio - Inactive AMPK enzyme- Suboptimal assay conditions (pH, temperature, buffer components)- Insufficient incubation time- Use a fresh, active preparation of AMPK- Optimize assay conditions- Perform a time-course experiment to determine the optimal incubation time
Variability Between Replicates - Pipetting errors- Inconsistent incubation times- Uneven washing of filters- Use calibrated pipettes and careful pipetting technique- Ensure consistent timing for all reactions- Ensure complete submersion and agitation of filters during washing

Applications in Drug Discovery and Development

The AMARA peptide has proven to be an invaluable tool in the discovery and development of drugs targeting the AMPK signaling pathway.[18][19][20][21][22]

High-Throughput Screening (HTS) for AMPK Modulators

Non-radioactive assay formats using the AMARA peptide are particularly well-suited for high-throughput screening (HTS) of large compound libraries to identify novel AMPK activators or inhibitors. The simplicity and scalability of these assays allow for the rapid and efficient screening of thousands of compounds.

Characterizing the Mechanism of Action of Lead Compounds

Once potential lead compounds have been identified, the AMARA peptide-based assay can be used to characterize their mechanism of action. For example, by varying the concentrations of ATP and the test compound, it is possible to determine if a compound is a competitive, non-competitive, or uncompetitive inhibitor of AMPK.

The AMARA Peptide in Preclinical Studies

In preclinical studies, the AMARA peptide can be used to assess the activity of AMPK in tissue extracts from animal models treated with a drug candidate. This can help to establish a link between the pharmacological effects of the drug and its ability to modulate AMPK activity.

Conclusion: The AMARA Peptide as a Cornerstone in AMPK Research

The AMARA peptide has become a standard tool for researchers studying the function and regulation of AMPK. Its specificity, efficiency, and versatility have made it an indispensable reagent for in vitro kinase assays, high-throughput screening, and the characterization of novel AMPK modulators. As research into the therapeutic potential of targeting AMPK continues to expand, the AMARA peptide will undoubtedly remain a cornerstone of these efforts, facilitating a deeper understanding of this critical metabolic regulator and aiding in the development of new therapies for a wide range of diseases.

References

  • Anaspec. (n.d.). AMARA peptide - 1 mg. Retrieved from [Link]

  • Lang, F., & Föller, M. (2018). Structure and Physiological Regulation of AMPK. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Targeting negative phosphorylation to activate AMPK. PMC - NIH. Retrieved from [Link]

  • Sullivan, J. E., et al. (1994). Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity. PubMed. Retrieved from [Link]

  • Schaffer, B. E., et al. (2015). A comprehensive physiological screen for AMPKα1 and α2 substrates in a human cancer cell line. Cell Metabolism.
  • Sylow, L., et al. (2021). Compound- and fiber type-selective requirement of AMPKγ3 for insulin-independent glucose uptake in skeletal muscle. PMC - NIH. Retrieved from [Link]

  • Green, A. S., & Sivilia, S. (2021). Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965. White Rose Research Online. Retrieved from [Link]

  • Herzig, S., & Shaw, R. J. (2018). AMPK: guardian of metabolism and mitochondrial homeostasis. Nature Reviews Molecular Cell Biology. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Validated AMPK Inhibitor Screening Assay. Retrieved from [Link]

  • Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine. Retrieved from [Link]

  • 2BScientific. (n.d.). AMARA Peptide. Retrieved from [Link]

  • JJ Medicine. (2017, February 5). AMPK Signaling Pathway: Regulation and Downstream Effects [Video]. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2024). Antimicrobial peptides: from discovery to developmental applications. PubMed. Retrieved from [Link]

  • Wikipedia. (2024, January 29). AMP-activated protein kinase. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021).
  • Apostolopoulos, V., & Bojarska, J. (2017). The importance of amide protons in peptide drug development. Journal of Amino Acids.
  • Bio-synthesis. (n.d.). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. Retrieved from [Link]

  • Di-Meo, C., et al. (2021). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. PMC. Retrieved from [Link]

Sources

Technical Guide: Salt-Inducible Kinase (SIK) Substrate Peptide Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Salt-Inducible Kinases (SIK1, SIK2, SIK3) are critical metabolic regulators within the AMPK-related kinase family. Despite their pivotal role in gluconeogenesis, inflammation, and tumor suppression, identifying their specific substrates remains a challenge due to high sequence redundancy with AMPK and MARK family members.

This guide details the structural determinants of SIK substrate recognition and provides a comprehensive workflow for identifying and validating novel substrates. We move beyond basic consensus motifs to explore chemical genetic profiling (Analog-Sensitive Kinases) and quantitative phosphoproteomics , providing a self-validating framework for drug discovery professionals.

Part 1: The SIK Kinase Family & Substrate Specificity

The Structural Basis of Recognition

SIKs are activated by LKB1-mediated phosphorylation of a conserved Threonine residue in the T-loop (e.g., Thr182 in SIK1). Unlike promiscuous kinases, SIKs exhibit stringent substrate specificity driven by a specific docking groove.

The canonical SIK recognition motif is L-X-R-[S/T]-X-S-X-X-L .

  • Position -3 (Arginine): Critical for electrostatic interaction with the kinase active site.

  • Position -5 (Leucine/Hydrophobic): Anchors the peptide into the hydrophobic pocket of the kinase.

  • 14-3-3 Binding Generation: SIK phosphorylation typically generates a binding site for 14-3-3 proteins (Mode 1 or Mode 2 motifs), leading to the cytoplasmic sequestration of the substrate.[1]

The Canonical Signaling Pathway

The biological readout of SIK activity is often the phosphorylation-dependent nuclear exclusion of its substrates, most notably CRTCs (CREB-Regulated Transcription Coactivators) and Class IIa HDACs .[1]

SIK_Pathway LKB1 LKB1 Complex (Master Activator) SIK SIK1/2/3 (Active Kinase) LKB1->SIK Phosphorylates T-loop Substrate_Nuc Substrate (Nuclear) (CRTCs / HDACs) SIK->Substrate_Nuc Phosphorylates (L-X-R-S/T motif) Substrate_Phos Phospho-Substrate (pSer-CRTC) Substrate_Nuc->Substrate_Phos Modification 1433 14-3-3 Protein (Sequestering Agent) Substrate_Phos->1433 High Affinity Binding GeneExp Gluconeogenic/Inflammatory Gene Expression 1433->GeneExp Inhibits (Nuclear Exclusion)

Figure 1: The SIK signaling cascade. LKB1 activates SIK, which phosphorylates substrates like CRTCs.[2] This creates a 14-3-3 binding site, sequestering the substrate in the cytoplasm and preventing gene expression.[1]

Part 2: Chemical Genetics – The "Analog-Sensitive" Approach

Expert Insight: Standard kinase assays suffer from high background noise. The most robust method for de novo SIK substrate identification is the Analog-Sensitive (AS) Kinase method.

The Gatekeeper Residue

SIKs are unique among AMPK-related kinases in that they naturally possess a small Threonine residue at the "gatekeeper" position (e.g., Thr96 in SIK2).[2]

  • Inhibition: This natural Threonine makes SIKs highly sensitive to the inhibitor HG-9-91-01 .

  • Substrate Tagging: For substrate identification, we engineer the kinase further (T -> G mutation) to accept bulky N6-substituted ATP analogs (e.g., N6-benzyl-ATP-gamma-S).

AS-Kinase Labeling Protocol

This protocol allows the kinase to transfer a thiophosphate group to its specific substrates, which can then be chemically alkylated and purified.

Step-by-Step Workflow:

  • Lysate Preparation: Harvest cells (e.g., HEK293 or Macrophages) and lyse in non-denaturing buffer.

  • Kinase Reaction:

    • Add Recombinant AS-SIK (T->G mutant).

    • Add N6-Benzyl-ATP-γ-S (The bulky analog).

    • Control: Wild-type SIK (cannot use the bulky analog).

  • Alkylation: Add p-Nitrobenzyl mesylate (PNBM) to alkylate the thiophosphorylated residues. This creates a specific epitope.

  • Enrichment: Use an anti-thiophosphate ester antibody (clone 51-8) to immunoprecipitate the tagged substrates.

  • Identification: Elute and analyze via LC-MS/MS.

AS_Kinase_Workflow Input Cell Lysate Reaction Kinase Reaction Input->Reaction AS_SIK AS-SIK (T->G) Mutant AS_SIK->Reaction Analog N6-Benzyl-ATP-γ-S (Bulky Analog) Analog->Reaction Thio_Sub Thiophosphorylated Substrate Reaction->Thio_Sub Transfer γ-S Alkylation PNBM Alkylation Thio_Sub->Alkylation Stabilization Antibody Anti-ThioP Ab Enrichment Alkylation->Antibody Specific Epitope MS LC-MS/MS Identification Antibody->MS Purified Peptides

Figure 2: Analog-Sensitive Kinase Workflow. The bulky ATP analog is only utilized by the engineered SIK mutant, ensuring that only direct substrates are thiophosphorylated and enriched.

Part 3: In Vitro Validation & Peptide Arrays

Once candidate substrates are identified via MS, they must be validated.

Peptide Array Screening

To refine the consensus motif or validate a hit, use high-density peptide arrays (e.g., SPOT synthesis).

Data Analysis: SIK Specificity Matrix The following table summarizes the amino acid preference at key positions relative to the phosphorylation site (0), derived from peptide array data.

PositionPreferred ResiduesDisfavored ResiduesStructural Reason
-5 Leu , Met, IlePro, Asp, GluHydrophobic anchor point.
-4 AnyProFlexibility required.
-3 Arg (Critical)Asp, GluElectrostatic bridge to kinase activation loop.
-2 Small (Ala, Gly)Bulky / ProSteric hindrance in the cleft.
0 Ser > ThrTyrPhospho-acceptor.
+1 HydrophobicProExit groove compatibility.
The "Gold Standard" Validation Assay

Do not rely on generic substrates (like AMARA peptide). Use a physiological sequence derived from CRTC2.

Protocol: Radioactive SIK Assay

  • Substrate Peptide: Synthesize ALNRTSSDSALHW (CRTC2 Ser171 region).

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT.

  • Radioisotope: [γ-32P]ATP (Specific activity ~1000 cpm/pmol).

  • Initiation: Add 10 ng recombinant SIK1/2.

  • Inhibitor Control: Run a parallel reaction with 100 nM HG-9-91-01 .

  • Detection: Spot on P81 phosphocellulose paper, wash with phosphoric acid, and count via scintillation.

Self-Validation Check: The signal must be >5-fold over background (no kinase) and >90% inhibited by HG-9-91-01 to be considered a valid SIK activity readout.

Part 4: Quantitative Phosphoproteomics (Cellular Validation)

To confirm substrates in a living system, use a differential phosphoproteomics approach combining SIK inhibition with TMT (Tandem Mass Tag) labeling.

Experimental Design
  • Condition A: Macrophages + Vehicle (DMSO).

  • Condition B: Macrophages + HG-9-91-01 (SIK Inhibitor, 500 nM, 1 hour).[2]

  • Stimulation: LPS (100 ng/mL) to induce SIK pathway activity.[2]

Data Interpretation

True SIK substrates will show a significant decrease in phosphorylation intensity in Condition B compared to Condition A.

  • Look for: Peptides containing the L-X-R-S motif.

  • Exclude: Peptides that are also inhibited by generic AMPK inhibitors unless validated with the SIK-specific HG-9-91-01.

References

  • Katoh, Y. et al. (2004). Salt-inducible kinase (SIK) isoforms: their involvement in steroidogenesis and adipogenesis. Molecular Endocrinology.[2] Link

  • Screaton, R.A. et al. (2004). The CREB coactivator TORC2 functions as a calcium- and cAMP-sensitive coincidence detector. Cell.[2][3][4][5] Link

  • Clark, K. et al. (2012).[6] Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages.[2] PNAS. Link

  • Darling, N.J.[2] & Cohen, P. (2021).[2][7] The role of the salt-inducible kinases in the immune system and cancer. Biochemical Journal. Link

  • Banko, M.R. et al. (2011). Chemical genetic screen for AMPKα2 substrates uncovers a network of proteins involved in mitosis. Molecular Cell. Link

Sources

AMARA Peptide (CAS 163560-19-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the AMARA Peptide in Kinase Research

The AMARA peptide is a synthetic peptide that has become an indispensable tool for researchers investigating cellular signaling, particularly pathways regulated by AMP-activated protein kinase (AMPK) and Salt-inducible kinases (SIKs).[1][2][3][4][5] Its sequence, H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH (AMARAASAAALARRR), contains the minimal phosphorylation site for AMPK and is recognized by all AMPK subfamily kinases.[6][7][8] This specificity makes it a widely used substrate for measuring the activity of AMPK and related kinases, providing a reliable method to probe the intricate mechanisms of cellular energy sensing and metabolic regulation.[6][9][10]

Physicochemical Properties

A thorough understanding of the AMARA peptide's physical and chemical characteristics is fundamental to its effective application in experimental settings.

PropertyValueSource(s)
CAS Number 163560-19-8[1][2][11]
Molecular Formula C62H115N27O17S[1][2][11][12]
Molecular Weight 1542.81 g/mol [1][2][11][12]
Amino Acid Sequence AMARAASAAALARRR[6][7][8]
Purity Typically >95% by HPLC[6][7]
Appearance Lyophilized white powder[7]
Solubility Soluble in dilute acidic solutions and water.[1][6] Can be dissolved in 25mM Tris-HCl buffer (pH 7.5).[7]
Storage Store lyophilized powder at -20°C for up to one year.[1][7][8] Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Mechanism of Action: A Substrate for Key Cellular Regulators

The primary utility of the AMARA peptide lies in its role as a specific substrate for a critical family of protein kinases.

The AMPK Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis.[13] It acts as a sensor of cellular energy status, being activated during periods of metabolic stress when the ratio of AMP/ATP increases.[13] Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[13]

The AMARA peptide serves as an artificial substrate that mimics a natural target of AMPK. The serine residue within the AMARA sequence is the specific site of phosphorylation by activated AMPK. By measuring the rate of phosphate incorporation into the AMARA peptide, researchers can quantify the enzymatic activity of AMPK in a given sample.

AMPK_Pathway cluster_stress Cellular Stress cluster_activation AMPK Activation cluster_assay In Vitro Kinase Assay Metabolic Stress Metabolic Stress Increase AMP/ATP ratio Increase AMP/ATP ratio Metabolic Stress->Increase AMP/ATP ratio leads to AMPK AMPK Increase AMP/ATP ratio->AMPK activates Activated AMPK (pAMPK) Activated AMPK (pAMPK) AMPK->Activated AMPK (pAMPK) phosphorylation AMARA Peptide AMARA Peptide Activated AMPK (pAMPK)->AMARA Peptide phosphorylates ATP ATP Phosphorylated AMARA Phosphorylated AMARA AMARA Peptide->Phosphorylated AMARA ADP ADP ATP->ADP

Caption: AMPK activation by cellular stress and subsequent phosphorylation of the AMARA peptide.

SIK Family Kinases

The AMARA peptide is also a recognized substrate for Salt-inducible kinases (SIKs), which are members of the AMPK-related kinase family.[3][6] This broader substrate specificity should be considered when designing experiments and interpreting results, as the measured kinase activity may not be solely attributable to AMPK if SIKs are also active in the experimental system.

Experimental Protocol: Measuring AMPK Activity Using the AMARA Peptide

This protocol outlines a standard in vitro kinase assay to determine AMPK activity.

Materials:

  • AMARA peptide

  • Recombinant active AMPK

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • ATP solution

  • Phosphoric acid (for radioactive assays)

  • P81 phosphocellulose paper (for radioactive assays)

  • Scintillation counter and vials (for radioactive assays)

Procedure:

  • Prepare the AMARA Peptide Stock Solution: Reconstitute the lyophilized AMARA peptide in sterile, nuclease-free water or a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5) to a stock concentration of 1 mg/mL.[7] Mix gently to dissolve. Store aliquots at -20°C.

  • Set Up the Kinase Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Kinase assay buffer

      • AMARA peptide (to a final concentration of 200 µM)

      • The sample containing AMPK (e.g., cell lysate, immunoprecipitated kinase, or purified recombinant AMPK)

    • Pre-incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction:

    • Start the kinase reaction by adding [γ-³²P]ATP (to a final concentration of 100 µM, with a specific activity of ~500 cpm/pmol) or the appropriate reagents for a non-radioactive assay.

    • Incubate the reaction at 30°C for 10-20 minutes. The optimal incubation time may need to be determined empirically.

  • Stop the Reaction:

    • For radioactive assays, terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

    • Immediately place the P81 paper into a beaker containing 0.75% phosphoric acid.

  • Wash and Quantify (Radioactive Assay):

    • Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the papers.

    • Place the dried P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of phosphate incorporated into the AMARA peptide based on the specific activity of the [γ-³²P]ATP.

    • Express the kinase activity as pmol of phosphate transferred per minute per milligram of protein (pmol/min/mg).

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Set Up Reaction Mix Set Up Reaction Mix Prepare Reagents->Set Up Reaction Mix Pre-incubate at 30°C Pre-incubate at 30°C Set Up Reaction Mix->Pre-incubate at 30°C Initiate with ATP Initiate with ATP Pre-incubate at 30°C->Initiate with ATP Incubate at 30°C Incubate at 30°C Initiate with ATP->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Wash & Quantify Wash & Quantify Stop Reaction->Wash & Quantify Data Analysis Data Analysis Wash & Quantify->Data Analysis End End Data Analysis->End

Sources

An In-depth Technical Guide to AMARA and SAMS Peptides for Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the study of cellular energy homeostasis, the AMP-activated protein kinase (AMPK) stands out as a master regulator.[1][2] To accurately quantify its activity, researchers rely on specific and sensitive kinase assays. Synthetic peptides that act as substrates are central to these assays. This guide provides an in-depth comparison of two widely used AMPK substrate peptides: AMARA and SAMS. We will explore their origins, biochemical properties, and optimal applications, providing researchers, scientists, and drug development professionals with the technical insights needed to select the appropriate tool for their experimental objectives. This document delves into the causality behind experimental choices and provides detailed protocols to ensure robust and reproducible results.

Introduction: The Central Role of AMPK and the Need for Robust Assays

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical cellular energy sensor.[2][3] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. When cellular energy levels are low—signaled by rising AMP:ATP and ADP:ATP ratios—AMPK is activated.[1][3] Once active, it orchestrates a broad metabolic switch: inhibiting anabolic, ATP-consuming pathways (like protein and lipid synthesis) while promoting catabolic, ATP-producing pathways (like fatty acid oxidation and glucose uptake).[1][3][4]

Given its central role in metabolism, AMPK is a major therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[3][5] Therefore, the ability to accurately measure AMPK activity in various contexts is paramount for both basic research and drug discovery. The most direct method for this is the in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a specific substrate. The ideal substrate is one that is highly specific for the kinase of interest and allows for sensitive detection. This need led to the development of synthetic peptides like AMARA and SAMS.

The SAMS Peptide: A Classic and Specific Substrate

The SAMS peptide was a pioneering tool in AMPK research, largely developed and utilized in the laboratory of Grahame Hardie, who first defined the AMPK cascade.[1]

Origin and Sequence

The SAMS peptide sequence is HMRSAMSGLHLVKRR .[6] It is a modified version of the phosphorylation site sequence found in rat acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and one of the first physiological substrates of AMPK to be identified. The serine residue within the "SAMS" motif is the site of phosphorylation.

Biochemical Properties and Specificity

The SAMS peptide was designed to be a more specific and convenient substrate for AMPK than the full-length ACC protein.[7][8] While the Km of AMPK for the SAMS peptide is higher than for ACC, its Vmax for phosphorylation is significantly greater (approximately 2.5 times higher), which translates to a more sensitive assay.[9] This characteristic is crucial for detecting subtle changes in kinase activity, especially in samples with low AMPK abundance.

Kinetic studies have reported a Km value for the SAMS peptide in the range of 15-27 µM for the recombinant AMPK α1β1γ1 complex.[10] It is a highly specific substrate, making it a reliable tool for measuring AMPK activity directly.[8]

The AMARA Peptide: A Substrate for the Broader AMPK/SIK Family

The AMARA peptide is another widely used synthetic substrate for in vitro kinase assays.

Origin and Sequence

The sequence of the AMARA peptide is AMARAASAAALARRR .[11][12][13] It was designed as a minimal substrate containing the consensus phosphorylation site for AMPK.[11][12][14] The target serine residue is located between two alanine residues in the sequence.

Biochemical Properties and Broader Specificity

The AMARA peptide is recognized as a substrate for all members of the AMPK subfamily of kinases.[14] This is a critical distinction from the SAMS peptide. The AMPK-related kinase family includes 12 other kinases, such as the Salt-Inducible Kinases (SIKs).[15] Therefore, while AMARA is an effective substrate for AMPK, it is not exclusively so.[13][14][15] This broader specificity means that when using total cell or tissue lysates, an assay using the AMARA peptide measures the activity of the entire AMPK/SIK family present in the sample, not just AMPK.

This property is not necessarily a disadvantage; it simply alters the experimental question being answered. For researchers interested in the total "AMPK-family" activity or those studying SIKs, the AMARA peptide is an excellent choice.[14][15]

Head-to-Head Comparison: AMARA vs. SAMS

The choice between AMARA and SAMS peptide depends entirely on the scientific objective. The following table summarizes their key differences to guide this decision.

FeatureSAMS PeptideAMARA Peptide
Sequence HMRSAMSGLHLVKRR[6]AMARAASAAALARRR[11][12]
Origin Based on the phosphorylation site in rat Acetyl-CoA Carboxylase (ACC)[7][8]Designed as a minimal consensus sequence for the AMPK family[11][14]
Primary Target AMP-activated protein kinase (AMPK)[9]AMPK and AMPK-related kinases (e.g., SIKs)[13][14][15]
Specificity More specific to AMPK[8]Broader specificity for the AMPK/SIK kinase family[14]
Reported Km (for AMPK) ~15-27 µM[10]Data less consistently reported, but generally effective in assays[16]
Primary Use Case Specific measurement of AMPK activity.Measurement of total AMPK/SIK family kinase activity.

Expert Insight: For drug discovery programs targeting AMPK specifically, the SAMS peptide is the superior choice for in vitro screening and characterization. Its specificity ensures that observed effects are due to modulation of AMPK and not other related kinases. Conversely, if a study aims to understand broader cellular signaling pathways that might be regulated by multiple AMPK-family members, the AMARA peptide provides a more comprehensive activity readout.

Experimental Protocols and Methodologies

A robust kinase assay requires careful attention to detail, including appropriate controls. The most common method remains the radioisotope-based filter-binding assay due to its high sensitivity and low interference from compound libraries.[17]

Workflow for a Radioisotopic [γ-³²P]ATP Kinase Assay

This protocol provides a generalized workflow for measuring the activity of purified AMPK or AMPK from immunoprecipitates using either SAMS or AMARA peptide.

AMPK_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_stop 3. Termination & Spotting cluster_wash 4. Washing cluster_detect 5. Detection Reagents Kinase Buffer AMPK Enzyme Peptide Substrate (AMARA or SAMS) [γ-³²P]ATP Solution Incubation Combine reagents. Incubate at 30°C for 10-20 min. Reagents->Incubation Stop Stop reaction with phosphoric acid. Incubation->Stop Spot Spot mixture onto P81 phosphocellulose paper. Wash Wash paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP. Spot->Wash Detect Quantify incorporated ³²P via scintillation counting or phosphorimaging. Wash->Detect

Caption: Workflow of a typical radioisotopic AMPK kinase assay.

Detailed Step-by-Step Methodology

Causality Behind Choices:

  • Buffer Composition: The buffer must contain Mg²⁺ (as Mg-ATP is the true substrate) and DTT to maintain a reducing environment for the enzyme.

  • ATP Concentration: Using an ATP concentration near its Km for the kinase allows for sensitive detection of inhibitors that compete at the ATP-binding site. For substrate studies, ATP is used at saturating concentrations.

  • P81 Paper: P81 paper is made of phosphocellulose, which is positively charged and avidly binds the negatively charged phosphate groups on the phosphorylated peptide, while unbound [γ-³²P]ATP is washed away.

Protocol:

  • Prepare 5X Kinase Assay Buffer: 200 mM HEPES-NaOH (pH 7.0), 10 mM MgCl₂, 5 mM DTT, 2.5 mM EDTA. Store at 4°C.

  • Prepare Substrate & ATP Mix: For each reaction, prepare a mix in water containing:

    • 5 µL of 5X Kinase Assay Buffer.

    • 200 µM SAMS or AMARA peptide (final concentration).

    • 200 µM ATP spiked with [γ-³²P]ATP (to give ~1000 cpm/pmol).

  • Set Up Controls (Critical for Trustworthiness):

    • No Enzyme Control: Replace enzyme volume with buffer to determine background signal.

    • No Peptide Control: Replace peptide volume with buffer to check for autophosphorylation of the kinase.

  • Initiate Reaction: Add 5 µL of purified/immunoprecipitated AMPK solution to 20 µL of the Substrate & ATP mix.

  • Incubate: Incubate the reaction tubes at 30°C for 10-20 minutes. Ensure the reaction time is within the linear range of the assay.

  • Terminate Reaction: Stop the reaction by adding 25 µL of 75 mM phosphoric acid.

  • Spot onto P81 Paper: Spot 40 µL of the terminated reaction mixture onto a labeled 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Wash: Immerse the P81 papers in a beaker containing 50-100 mL of 50 mM phosphoric acid. Wash 5-6 times for 5 minutes each with gentle stirring to remove all unbound ATP.[16]

  • Final Rinse: Perform a final quick rinse with acetone to aid drying.

  • Quantify: Place the dried P81 papers in a scintillation vial with scintillant and count using a scintillation counter. Alternatively, use a phosphorimager.

  • Calculate Activity: Express results as pmol of phosphate incorporated per minute per mg of enzyme (pmol/min/mg).

AMPK Signaling Pathway Context

Understanding where these assays fit into the broader biological context is crucial. AMPK activation is a key cellular event that responds to various physiological and pathological stimuli.

AMPK_Pathway cluster_downstream Downstream Effects Stress Metabolic Stress (e.g., exercise, low glucose) AMP_Ratio ↑ AMP:ATP Ratio Stress->AMP_Ratio LKB1 LKB1 AMP_Ratio->LKB1 AMPK AMPK (Inactive) LKB1->AMPK Phosphorylates AMPK_Active AMPK-P (Active) Catabolic ↑ ATP Production (e.g., Glycolysis, FAO) AMPK_Active->Catabolic Anabolic ↓ ATP Consumption (e.g., Protein & Lipid Synthesis) AMPK_Active->Anabolic Assay In Vitro Assay (AMARA or SAMS) AMPK_Active->Assay Activity Measured

Caption: Simplified AMPK activation pathway and the role of in vitro assays.

This diagram illustrates that in vitro assays using AMARA or SAMS peptides directly measure the catalytic function of the activated AMPK enzyme, providing a quantitative readout that reflects the upstream signaling events.

Conclusion

Both AMARA and SAMS peptides are invaluable tools for interrogating the activity of AMPK-family kinases. The SAMS peptide, derived from a natural AMPK substrate, offers high specificity for AMPK, making it the gold standard for applications demanding precise measurement of this particular kinase. The AMARA peptide, representing a broader consensus sequence, is useful for assessing the total activity of the AMPK/SIK subfamily. The selection between them should be a deliberate choice based on the specific hypothesis being tested. By employing the detailed, self-validating protocols outlined in this guide, researchers can generate high-quality, reproducible data to advance our understanding of cellular metabolism and develop novel therapeutics.

References

  • SAMs Peptide - InnoPep . InnoPep. Available at: [Link]

  • SAMs Peptide - GenScript . GenScript. Available at: [Link]

  • SAMS Peptide | ARP American Research Products, Inc. American Research Products, Inc. Available at: [Link]

  • In vitro AMPK kinase assays demonstrate similar kinetics and affinity... - ResearchGate . ResearchGate. Available at: [Link]

  • AMARA peptide - 1 mg - Anaspec . Anaspec. Available at: [Link]

  • AMARA peptide | 163560-19-8 | Isca Biochemicals . Isca Biochemicals. Available at: [Link]

  • AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity - PubMed . PubMed. Available at: [Link]

  • Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Peptide Substrates: AMARA Peptide | SinoBiological . SinoBiological. Available at: [Link]

  • Professor Grahame Hardie | University of Dundee, UK . University of Dundee. Available at: [Link]

  • SAMS Peptide [HMRSAMSGLHLVKRR-NH2] - 5 mg - Anaspec . Anaspec. Available at: [Link]

  • A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - MDPI . MDPI. Available at: [Link]

  • AMP-activated protein kinase: a target for drugs both ancient and modern - PubMed . PubMed. Available at: [Link]

  • How mass spectrometry can be exploited to study AMPK - Portland Press . Portland Press. Available at: [Link]

  • AMPKβ isoform expression patterns in various adipocyte models and in relation to body mass index - Frontiers . Frontiers. Available at: [Link]

  • An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK) - ResearchGate . ResearchGate. Available at: [Link]

  • Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00921A . Royal Society of Chemistry. Available at: [Link]

  • Probing the Enzyme Kinetics, Allosteric Modulation and Activation of Alpha-1 and Alpha-2 Subunit Containing AMP-activated Protein Kinase (AMPK) Heterotrimeric Complexes by Pharmacological and Physiological Activators - ResearchGate . ResearchGate. Available at: [Link]

  • New insights into activation and function of the AMPK - Discovery Research Portal . University of Dundee. Available at: [Link]

  • AMPK: a role in type 2 diabetes, cancer and Alzheimer's disease? - VJDementia . VJNeurology. Available at: [Link]

  • AMP-activated protein kinase: an energy sensor that regulates all aspects of cell function - PubMed . PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Specific Phosphorylation Site on the AMARA Peptide: A Core Tool for AMPK Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The AMARA peptide has become an indispensable tool for researchers studying the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This synthetic peptide, designed to contain the minimal phosphorylation site for AMPK, serves as a robust and specific substrate in a wide array of kinase activity assays.[2][3][4] This guide provides an in-depth technical examination of the AMARA peptide, focusing on its specific phosphorylation site, the biochemical principles governing its interaction with AMPK, and detailed, field-proven protocols for its application. We will explore the causality behind experimental design, from the classic radiometric assays to modern non-radioactive platforms, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently employ this critical reagent in their workflows.

Introduction: AMPK, The Master Energy Sensor

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master metabolic regulator in all eukaryotic cells.[5][6] It is a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated during states of energy stress, such as nutrient deprivation, hypoxia, or ischemia, which are characterized by rising cellular AMP/ATP and ADP/ATP ratios.[1][7] Once activated, AMPK initiates a cellular reprogramming to conserve energy: it halts ATP-consuming anabolic pathways like protein and lipid synthesis while simultaneously promoting ATP-producing catabolic pathways such as fatty acid oxidation and glycolysis.[5][6] Given its central role in metabolism, AMPK has emerged as a major therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[8] The ability to accurately measure AMPK activity is therefore paramount, and for this, the AMARA peptide is a cornerstone technology.

Section 1: The AMARA Peptide - A Prototypical AMPK Substrate

The utility of the AMARA peptide stems from its optimized design, which perfectly mirrors the consensus sequence recognized by the AMPK kinase domain. This section deconstructs the peptide's sequence to reveal the basis of its specificity.

Amino Acid Sequence and the Specific Phosphorylation Site

The AMARA peptide is a 15-amino acid synthetic peptide with the following sequence[2][3][9]:

H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH

The single-letter code is represented as: AMARAASAAALARRR [3][9]

The critical event this entire guide focuses on is the covalent addition of a phosphate group from ATP to a specific amino acid within this sequence. For the AMARA peptide, the sole phosphorylation site is the Serine (Ser) residue at position 7 .[3][4][10]

The AMPK Consensus Motif: A Code for Recognition

Kinases do not phosphorylate random sequences; they recognize specific linear motifs surrounding the target serine or threonine. The established consensus motif for AMPK is:

Φ(X,β)-X-Basic-X-X-Ser/Thr-X-X-X-Φ

Where:

  • Φ represents a hydrophobic amino acid (like Met, Leu, Val, Ile).

  • Basic represents a basic amino acid (Arg, Lys, His).

  • β represents a basic residue substituting for a hydrophobic one.

  • X can be any amino acid.

  • Ser/Thr is the phosphorylation site (P).

Let's align the AMARA sequence with this motif, designating the target Serine as position P=0:

PositionP-6P-5P-4P-3P-2P-1P=0 P+1P+2P+3P+4
AMARA AlaMet Arg AlaAlaSerSer AlaAlaAlaLeu
Motif Φ Basic XXXSer XXXΦ

This alignment demonstrates the brilliance of the AMARA peptide's design. It possesses a bulky, hydrophobic Methionine (Met) at the crucial P-5 position and a basic Arginine (Arg) at the P-4/P-3 position.[10] Furthermore, it has a hydrophobic Leucine (Leu) at the P+4 position. These flanking residues are the primary determinants for substrate recognition and binding by the AMPK catalytic domain, making the AMARA peptide an ideal and highly specific substrate.[10]

Section 2: The Kinase - Understanding AMPK Activation

To accurately measure AMPK activity using the AMARA peptide, one must understand how the kinase itself is regulated. AMPK activation is a multi-step process involving both allosteric regulation and phosphorylation by upstream kinases.

Cellular stress (e.g., low glucose, hypoxia) leads to an increase in the AMP:ATP ratio. This is the primary trigger for activation. The process unfolds as follows:

  • Allosteric Activation: AMP binds to the regulatory γ-subunit, causing a conformational change that makes AMPK a better substrate for its upstream kinases and provides a modest direct activation.[11]

  • Phosphorylation by Upstream Kinases: The primary activating event is the phosphorylation of Threonine-172 (Thr172) on the catalytic α-subunit.[12][13] This is carried out by two main upstream kinases:

    • Liver Kinase B1 (LKB1): A tumor suppressor kinase that is the principal activator of AMPK in most cell types in response to energy stress.[7][8]

    • Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2): Activates AMPK in response to increases in intracellular calcium levels, independent of cellular energy status.[12][13]

  • Inhibition of Dephosphorylation: The binding of AMP also shields the activating Thr172 phosphorylation site from being dephosphorylated by protein phosphatases, thus locking AMPK in an active state.[11]

This cascade culminates in a fully active AMPK enzyme ready to phosphorylate its downstream targets, including the AMARA peptide in an assay setting.

AMPK_Activation Stress Cellular Stress (Low Glucose, Hypoxia) AMP_Ratio ↑ AMP:ATP Ratio Stress->AMP_Ratio Ca_Ratio ↑ Intracellular Ca²⁺ LKB1 LKB1 AMP_Ratio->LKB1 Activates AMPK_Inactive AMPK (Inactive) AMP_Ratio->AMPK_Inactive Allosteric Activation CaMKK2 CaMKK2 Ca_Ratio->CaMKK2 Activates LKB1->AMPK_Inactive Phosphorylates CaMKK2->AMPK_Inactive Phosphorylates AMPK_Active AMPK-P (Active) (Thr172 Phosphorylated) Downstream Downstream Targets (e.g., AMARA Peptide) AMPK_Active->Downstream Phosphorylates

Figure 1. Simplified AMPK Activation Pathway.

Section 3: Methodologies for Measuring AMARA Peptide Phosphorylation

The phosphorylation of the AMARA peptide is the readout for AMPK activity. Here, we detail two primary methodologies: the classic radiometric assay and a common non-radioactive alternative.

Protocol 1: The Radiometric [γ-³²P]ATP Kinase Assay (The Gold Standard)

This method remains a benchmark for sensitivity and direct measurement of phosphate incorporation.[14] It relies on the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the serine residue on the AMARA peptide.

Principle of Self-Validation: The validity of this assay rests on its controls. A "no enzyme" control ensures that phosphorylation is dependent on AMPK. A "no peptide" control confirms the signal is not from autophosphorylation of the kinase or other contaminants. The positive signal must be significantly above the background noise of these controls.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer (5X): 200 mM HEPES pH 7.4, 100 mM MgCl₂, 5 mM DTT. Store at -20°C.

    • AMARA Peptide Stock (10 mM): Reconstitute lyophilized peptide in sterile water to 10 mM.[9] Aliquot and store at -20°C.

    • AMPK Enzyme: Dilute purified, active AMPK to the desired working concentration in 1X Kinase Buffer just before use.

    • [γ-³²P]ATP Stock: Typically 10 mCi/mL. Handle with appropriate safety precautions.

    • ATP Mix (10X): 2 mM cold ATP, with [γ-³²P]ATP added to a specific activity of ~500 cpm/pmol.

    • Stop Solution: 75 mM Phosphoric Acid.[14]

  • Reaction Setup (25 µL Total Volume):

    • Assemble reactions on ice in microcentrifuge tubes.

    • 5 µL 5X Kinase Buffer

    • 2.5 µL 10X ATP Mix

    • 5 µL AMARA Peptide (Working stock, e.g., 1 mM for a final concentration of 200 µM)

    • X µL AMPK enzyme

    • Y µL Sterile Water (to bring final volume to 25 µL)

  • Initiation and Incubation:

    • Initiate the reaction by adding the AMPK enzyme or ATP mix last.

    • Transfer tubes to a 30°C water bath and incubate for 10-20 minutes (time should be within the linear range of the reaction, determined empirically).

  • Termination and Detection:

    • Terminate the reaction by spotting 20 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.[14][15]

    • Causality: P81 paper is positively charged, which allows it to bind the negatively charged (due to the phosphate backbone) but overall basic (due to Arg residues) AMARA peptide.[14] The unreacted [γ-³²P]ATP, being highly negatively charged, does not bind and is washed away.[14]

    • Immediately drop the P81 paper into a beaker of 75 mM phosphoric acid. Wash 3-4 times for 5 minutes each with fresh phosphoric acid, followed by a final wash in acetone to dry the paper.

    • Place the dried paper into a scintillation vial, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate pmol of phosphate incorporated using the specific activity of the ATP mix (cpm/pmol).

    • Kinase activity is typically expressed as pmol/min/mg of enzyme.

Protocol 2: Non-Radioactive Luminescent Kinase Assay (e.g., ADP-Glo™)

For labs avoiding radioactivity, luminescent assays that measure ADP production are an excellent high-throughput alternative. The Promega ADP-Glo™ Kinase Assay is a widely used example.

Principle of Self-Validation: This assay measures the amount of ADP produced, which is directly proportional to kinase activity. The system is validated by running a parallel reaction without the kinase or without the peptide substrate; these controls should yield minimal luminescence. A standard curve converting luminescence to ADP concentration is essential for quantification.

Step-by-Step Workflow:

  • Kinase Reaction (as in 3.1, but with non-radioactive ATP):

    • Set up the kinase reaction in a 96- or 384-well plate. Use an ATP concentration near the Km for the kinase (typically 10-100 µM).

    • Incubate at 30°C for 60 minutes.

  • Terminate and Deplete ATP:

    • Add ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Causality: Depleting the leftover ATP is critical to ensure that the final luminescent signal is derived only from the ADP produced by the kinase reaction.

  • Convert ADP to ATP and Detect:

    • Add Kinase Detection Reagent. This reagent contains an enzyme that converts the ADP generated in the first step into ATP, and Ultra-Glo™ Luciferase, which uses the newly synthesized ATP to produce light.

    • Incubate for 30-60 minutes at room temperature.

    • Read luminescence on a plate reader.

Assay_Workflow Start Start: Assemble Reaction (AMPK, AMARA, ATP) Incubate Incubate at 30°C Start->Incubate Radiometric Radiometric Assay Incubate->Radiometric Luminescent Luminescent Assay Incubate->Luminescent Spot Spot on P81 Paper Radiometric->Spot Add_ADP_Glo Add ADP-Glo™ Reagent (Deplete ATP) Luminescent->Add_ADP_Glo Wash Wash to Remove Free [γ-³²P]ATP Spot->Wash Count Scintillation Counting Wash->Count Add_Detect Add Detection Reagent (Convert ADP -> ATP, Generate Light) Add_ADP_Glo->Add_Detect Read_Lum Read Luminescence Add_Detect->Read_Lum

Figure 2. General workflow for AMARA peptide kinase assays.

Section 4: Applications and Data Presentation

The primary application of the AMARA peptide assay is to screen for and characterize modulators of AMPK activity. This is critical in drug development for identifying novel activators (for metabolic diseases) or inhibitors.

Data Presentation: Summarizing Kinase Kinetics

When characterizing the interaction between AMPK and the AMARA peptide, or when assessing the effect of a compound, key kinetic parameters are determined. These are best presented in a clear, tabular format.

ParameterDescriptionTypical Value for AMARA
Km (ATP) Michaelis constant for ATP. The ATP concentration at which the reaction rate is half of Vmax.10 - 50 µM
Km (AMARA) Michaelis constant for the AMARA peptide. The peptide concentration at which the reaction rate is half of Vmax.5 - 30 µM
Vmax The maximum rate of the reaction when the enzyme is saturated with substrates.Varies with enzyme prep
IC50 The concentration of an inhibitor that reduces enzyme activity by 50%.Compound-dependent
EC50 The concentration of an activator that produces 50% of the maximal response.Compound-dependent

Note: These values are illustrative and should be determined empirically for each specific enzyme preparation and assay condition.

Conclusion

The AMARA peptide, with its precisely defined sequence and single phosphorylation site at Serine-7, represents a powerful and specific tool for the quantitative measurement of AMPK activity.[2][3] Its design leverages the fundamental principles of the AMPK substrate recognition motif, ensuring high fidelity in kinase assays.[10] By understanding the mechanics of AMPK activation and employing robust, self-validating protocols—whether the highly sensitive radiometric method or a convenient non-radioactive alternative—researchers can generate reliable and reproducible data. This technical guide provides the foundational knowledge and practical methodologies to empower scientists in their exploration of AMPK signaling and the development of next-generation therapeutics targeting this master metabolic regulator.

References

  • Title: AMARA Peptide. Source: NovoPro Bioscience. URL: [Link]

  • Title: AMARA peptide - 1 mg. Source: Anaspec. URL: [Link]

  • Title: AMP-activated protein kinase. Source: Wikipedia. URL: [Link]

  • Title: AMPK: an energy-sensing pathway with multiple inputs and outputs. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: AMPK Signaling Pathway. Source: Creative Diagnostics. URL: [Link]

  • Title: Identification of direct AMPK phosphorylation sites in cells. Source: Stanford University. URL: [Link]

  • Title: AMPK Signaling Pathway: Regulation and Downstream Effects. Source: YouTube. URL: [Link]

  • Title: Protein phosphatase assay using a modification of the P81 paper protein kinase assay procedure. Source: PubMed. URL: [Link]

  • Title: A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). Source: MDPI. URL: [Link]

  • Title: Determination of a large number of kinase activities using peptide substrates, P81 phosphocellulose paper arrays and phosphor imaging. Source: ResearchGate. URL: [Link]

  • Title: AMPK Causes Cell Cycle Arrest in LKB1-Deficient Cells via Activation of CAMKK2. Source: Molecular Cancer Research. URL: [Link]

  • Title: Miniaturization of Protein Kinase Assays in the MultiScreen®HTS 384-Well P81 Phosphocellulose Filter Plate. Source: Technology Networks. URL: [Link]

  • Title: Role of the LKB1/AMPK pathway in tumor invasion and metastasis of cancer cells (Review). Source: Spandidos Publications. URL: [Link]

  • Title: Identification of AMPK phosphorylation sites reveals a network of proteins involved in cell invasion and facilitates large-scale substrate prediction. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: In Vitro Methods to Study AMPK. Source: PubMed. URL: [Link]

  • Title: An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. Source: Lirias. URL: [Link]

  • Title: AMPK Causes Cell Cycle Arrest in LKB1-Deficient Cells via Activation of CAMKK2. Source: PubMed. URL: [Link]

Sources

Methodological & Application

Measuring Cellular Energy Homeostasis: A Detailed Protocol for AMPK Activity Assay Using the AMARA Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for measuring the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] We delve into the widely utilized in vitro kinase assay employing the specific and sensitive AMARA peptide substrate. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific principles and critical insights for robust and reproducible results. Both traditional radioactive and modern non-radioactive assay formats are discussed, complete with reagent recipes, data analysis guidance, and troubleshooting tips.

Introduction: The Significance of AMPK in Cellular Metabolism

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a master sensor of cellular energy status in all eukaryotes.[2][3] It exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated in response to cellular stresses that deplete ATP levels, such as low glucose, hypoxia, and ischemia.[1] The activation of AMPK is a critical cellular response to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.[2][4] Given its central role in metabolism, AMPK has emerged as a key therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[3][5]

Accurate and reliable measurement of AMPK activity is paramount for understanding its physiological roles and for the discovery of novel therapeutic modulators. The AMARA peptide, a synthetic substrate containing the optimal phosphorylation motif for AMPK, has become a cornerstone for in vitro AMPK kinase assays due to its specificity and sensitivity.[2][6] This document provides a detailed protocol for performing AMPK assays using the AMARA peptide, catering to both traditional and contemporary detection methods.

The AMPK Signaling Pathway: A Visual Overview

The activation of AMPK is a multi-step process initiated by an increase in the cellular AMP:ATP ratio. This triggers a conformational change in the AMPK complex, leading to the phosphorylation of a critical threonine residue (Thr172) in the activation loop of the catalytic α subunit by upstream kinases, primarily LKB1 and CaMKKβ.[2][3] Once activated, AMPK phosphorylates a plethora of downstream targets to orchestrate a global metabolic shift.

AMPK_Pathway cluster_inputs Cellular Stress cluster_activation AMPK Activation cluster_outputs Downstream Effects Low Glucose Low Glucose Increased AMP/ATP Ratio Increased AMP/ATP Ratio Low Glucose->Increased AMP/ATP Ratio Hypoxia Hypoxia Hypoxia->Increased AMP/ATP Ratio Ischemia Ischemia Ischemia->Increased AMP/ATP Ratio AMPK (inactive) AMPK (inactive) Increased AMP/ATP Ratio->AMPK (inactive) Allosteric activation LKB1 LKB1 LKB1->AMPK (inactive) P (Thr172) CaMKKb CaMKKb CaMKKb->AMPK (inactive) P (Thr172) AMPK (active) AMPK (active) AMPK (inactive)->AMPK (active) Catabolism_up ↑ Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK (active)->Catabolism_up Anabolism_down ↓ Anabolism (e.g., Protein Synthesis, Lipogenesis) AMPK (active)->Anabolism_down Radioactive_Workflow A Prepare Reaction Mix (Buffer, DTT, AMPK, AMARA) B Initiate Reaction (Add [γ-³²P]ATP) A->B C Incubate (30°C, 10-20 min) B->C D Stop Reaction (Spot on P81 paper) C->D E Wash P81 Paper (1% Phosphoric Acid) D->E F Quantify (Scintillation Counting) E->F

Caption: Workflow for the radioactive AMPK assay using [γ-³²P]ATP.

Step-by-Step Protocol:

  • Prepare the Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the following components per reaction (final volume 25 µL):

    • 5 µL of 5X Kinase Assay Buffer

    • 2.5 µL of 1 mg/mL AMARA peptide solution

    • x µL of active AMPK enzyme (the optimal amount should be determined empirically)

    • x µL of test compound or vehicle control

    • Ultrapure water to a volume of 20 µL.

  • Initiate the Kinase Reaction: Add 5 µL of a [γ-³²P]ATP/cold ATP mix to each reaction tube. A typical final concentration is 100-200 µM ATP with a specific activity of 200-500 cpm/pmol.

  • Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction: After incubation, spot 20 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper. [7]

  • Washing: Immediately place the P81 paper into a beaker containing 1% phosphoric acid. [8]Wash the papers three times for 5-10 minutes each with gentle stirring in fresh 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: After the final wash, briefly rinse the P81 papers in acetone and let them air dry. Place each paper in a scintillation vial with scintillation fluid and count the incorporated radioactivity using a scintillation counter.

Non-Radioactive ADP-Glo™ Luminescence Assay

This protocol is based on the principle of detecting the amount of ADP produced during the kinase reaction. [1] Workflow Diagram:

ADP_Glo_Workflow A Kinase Reaction (AMPK, AMARA, ATP) B Add ADP-Glo™ Reagent (Depletes ATP) A->B C Incubate (40 min, RT) B->C D Add Kinase Detection Reagent (Converts ADP to ATP, generates light) C->D E Incubate (30-60 min, RT) D->E F Measure Luminescence E->F

Caption: Workflow for the non-radioactive ADP-Glo™ AMPK assay.

Step-by-Step Protocol:

  • Set up the Kinase Reaction: In a 96-well or 384-well plate, set up the kinase reaction in a final volume of 5-10 µL.

    • Add 1X Kinase Assay Buffer, active AMPK enzyme, AMARA peptide, and the test compound.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the desired temperature (e.g., 30°C or room temperature) for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes. [1]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and uses the newly synthesized ATP to drive a luciferase reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

For the radioactive assay, the raw data will be in counts per minute (CPM). For the non-radioactive assays, the data will be in relative light units (RLU) or relative fluorescence units (RFU).

  • Background Subtraction: Subtract the CPM or RLU/RFU value of the "no enzyme" or "no substrate" control from all other readings.

  • Determine Specific Activity (Radioactive Assay):

    • Calculate the total pmol of ATP in the reaction.

    • Determine the specific activity of the [γ-³²P]ATP mix (CPM/pmol).

    • Calculate the pmol of phosphate incorporated into the AMARA peptide: (Net CPM) / (Specific Activity of ATP).

    • Calculate the specific activity of the AMPK enzyme: (pmol of phosphate incorporated) / (incubation time in min) / (µg of enzyme).

  • Generate Dose-Response Curves: When screening for inhibitors or activators, plot the percentage of AMPK activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.

Self-Validating Systems and Quality Control

A robust AMPK assay protocol should include several controls to ensure the validity of the results:

  • No Enzyme Control: This control contains all reaction components except for the AMPK enzyme. It is used to determine the background signal.

  • No Substrate Control: This control contains all reaction components except for the AMARA peptide. It accounts for any non-specific phosphorylation or signal generation.

  • Positive Control: A known activator of AMPK (e.g., AMP) should be included to confirm that the enzyme is active and responsive.

  • Negative Control (Inhibitor): A known inhibitor of AMPK (e.g., Compound C) can be used to validate the assay's ability to detect inhibition.

  • Linearity of Reaction: It is crucial to ensure that the kinase reaction is within the linear range with respect to time and enzyme concentration. This can be determined by performing time-course and enzyme-titration experiments.

Conclusion and Future Perspectives

The AMARA peptide-based assay remains a cornerstone for the in vitro characterization of AMPK activity. Its specificity and adaptability to both radioactive and non-radioactive formats make it a versatile tool for basic research and drug discovery. The choice between the traditional radioactive method and the more modern non-radioactive platforms will depend on the specific needs of the laboratory, considering factors such as sensitivity requirements, throughput, and safety regulations. As our understanding of the complexities of AMPK signaling continues to grow, these robust and reliable assays will be indispensable for dissecting its role in health and disease.

References

  • BellBrook Labs. (n.d.). A Validated AMPK Inhibitor Screening Assay. Retrieved from [Link]

  • University of Dundee. (2005). AMPK Assay. Retrieved from [Link]

  • Schaffer, B. E., Levin, R. S., Hertz, N. T., & Brunet, A. (2015).
  • Suter, M., Riek, U., Tuerk, R., Schlattner, U., Wallimann, T., & Neumann, D. (2017). A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). Molecules (Basel, Switzerland), 22(10), 1709.
  • Ross, F. A., MacKintosh, C., & Hardie, D. G. (2016). AMPK: an energy-sensing pathway with multiple inputs and outputs. Trends in biochemical sciences, 41(9), 790–800.
  • Wikipedia. (2023). 5' AMP-activated protein kinase. Retrieved from [Link]

  • Anaspec. (n.d.). AMARA peptide. Retrieved from [Link]

  • Sino Biological. (n.d.). AMPK (A2/B1/G3), Active. Retrieved from [Link]

  • Sullivan, J. E., Carey, F., Carling, D., & Beri, R. K. (1994). Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity.
  • Kim, J., Yang, G., Kim, Y., Kim, J., & Ha, J. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & molecular medicine, 48(4), e224.
  • Suter, M., Riek, U., Tuerk, R., Schlattner, U., Wallimann, T., & Neumann, D. (2017). A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). Molecules (Basel, Switzerland), 22(10), 1709.
  • Sanders, M. J., Grondin, P. O., Hegarty, B. D., Snowden, M. A., & Carling, D. (2007). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. The Biochemical journal, 403(1), 139–148.
  • Viollet, B., Lantier, L., Devin-Leclerc, J., Hebrard, S., Amouyal, C., Mounier, R., Foretz, M., & Andreelli, F. (2009). AMPK inhibition in health and disease. Critical reviews in biochemistry and molecular biology, 44(4), 276–295.
  • He, C., Liu, T., Li, Z., & Wu, J. (2020). Targeting negative phosphorylation to activate AMPK. The Journal of biological chemistry, 295(18), 6084–6095.
  • Richter, E. A., & Sylow, L. (2021). It's well and truly time to stop stating that AMPK regulates glucose uptake and fat oxidation during exercise. American journal of physiology. Endocrinology and metabolism, 321(4), E495–E496.
  • Sanders, M. J., Grondin, P. O., Hegarty, B. D., Snowden, M. A., & Carling, D. (2007). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. The Biochemical journal, 403(1), 139–148.
  • News-Medical. (2020). AMPK Signaling Pathway. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit. Retrieved from [Link]

  • Foretz, M., & Viollet, B. (2023). New Insights into the Basic and Translational Aspects of AMPK Signaling. Cells, 12(2), 249.
  • Hardie, D. G., Ross, F. A., & Hawley, S. A. (2012). AMPK: a nutrient and energy sensor that maintains energy homeostasis. Nature reviews. Molecular cell biology, 13(4), 251–262.
  • Chen, Z. P., Mitchelhill, K. I., Michell, B. J., Stapleton, D., Rodriguez-Crespo, I., Witters, L. A., Power, D. A., Kemp, B. E., & Fraser, D. R. (1999). Suppression of AMPK Activation via S485 Phosphorylation by IGF-I during Hyperglycemia Is Mediated by AKT Activation in Vascular Smooth Muscle Cells. Diabetes, 48(10), 1960-1967.

Sources

Optimized Reconstitution and Handling of AMARA Peptide for Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The AMARA peptide (AMARAASAAALARRR) is a highly specific synthetic substrate utilized in the evaluation of AMP-activated protein kinase (AMPK) and Salt-Inducible Kinase (SIK) activities. Unlike the SAMS peptide, AMARA exhibits higher specificity and lower background phosphorylation by non-target kinases. However, its effective utilization relies heavily on proper reconstitution, storage, and accurate concentration determination. This guide outlines a standardized protocol for dissolving AMARA peptide to ensure maximum solubility, stability, and assay reproducibility, specifically avoiding common pitfalls related to solvent interference and net peptide content calculations.

Technical Specifications & Physicochemical Properties[1][2]

Before reconstitution, it is critical to understand the physical constraints of the peptide. The high arginine content confers a basic pI, making it generally soluble in aqueous buffers, but sensitive to high-salt environments during initial dissolution.

ParameterSpecification
Sequence H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH
Sequence (1-Letter) AMARAASAAALARRR
Molecular Weight ~1542.8 Da (Free base)
Isoelectric Point (pI) ~12.0 (Highly Basic)
Net Charge (pH 7.0) +4 (Due to 3 Arginines + N-terminus)
Hydrophobicity Moderate (Contains Leu, Met, Ala runs)
UV Absorbance None at 280 nm (Lacks Trp, Tyr, Phe). Cannot use A280 for quantification.
Primary Solvent Deionized Water (Milli-Q) or 25 mM Tris-HCl (pH 7.5)

Critical Pre-Reconstitution Analysis: The "Net Peptide" Factor

Expert Insight: A common source of experimental error in kinase kinetics (Km determination) is the assumption that 1 mg of powder equals 1 mg of peptide. Synthetic peptides are lyophilized as salts (usually Trifluoroacetate, TFA) and contain residual water.

  • Gross Weight: The weight of the powder in the vial.

  • Net Peptide Content (NPC): Usually 70–80% of the Gross Weight.

Formula for Stock Preparation: To prepare a precise stock (e.g., 10 mM), do not rely solely on the vial label weight. If the vendor provides the NPC (e.g., 75%), use the following calculation:



If NPC is unknown, assume 75% for estimation, but rely on quantitative amino acid analysis (AAA) for absolute kinetics.

Protocol: Step-by-Step Reconstitution

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • AMARA Peptide (Lyophilized)[1]

  • Solvent A: Sterile Milli-Q Water (Preferred)

  • Solvent B: 25 mM Tris-HCl, pH 7.5 (Alternative)

  • Solvent C: DMSO (Only for rescue, not primary)

  • Vortex mixer and Sonicator bath

Workflow
Step 1: Equilibration

Allow the lyophilized peptide vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation from forming on the hygroscopic powder, which can degrade the peptide.

Step 2: Primary Dissolution (Aqueous)

The AMARA peptide is basic and generally soluble in water.

  • Add Sterile Milli-Q Water to the vial to achieve a target stock concentration of 1 mM to 5 mM .

    • Note: Avoid high-salt buffers (like PBS) initially, as counter-ions can induce precipitation at high concentrations.

  • Tightly cap the vial.

  • Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold the vial up to a light source. The solution should be perfectly clear. If particulates are visible, proceed to Step 3.

Step 3: Secondary Solubilization (Sonication)

If the peptide is not fully dissolved:

  • Place the tightly sealed vial in a sonication bath for 2–5 minutes.

  • Avoid prolonged sonication which can heat the sample (keep < 30°C).

  • Re-inspect.

Step 4: The "Rescue" Solvent (Only if needed)

If the peptide remains insoluble (rare for AMARA, but possible with old batches):

  • Add 10% Acetic Acid dropwise. The peptide is basic, so acidification aids solubility.

  • Alternative: Add DMSO to a final concentration of < 5%.

    • Warning: High DMSO concentrations (>2%) can inhibit certain kinase activities. Ensure your final assay DMSO concentration is < 1%.

Step 5: Aliquoting and Storage

Do not store the stock at 4°C.

  • Aliquot the stock solution into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

  • Flash freeze in liquid nitrogen or dry ice/ethanol.

  • Store at -80°C (preferred) or -20°C. Stable for 6–12 months.

Assay Integration: AMPK Kinetics

When using AMARA for AMPK assays (e.g., Radiometric 32P-ATP or ADP-Glo), the substrate concentration must be optimized relative to its Km.

  • Reported Km for AMARA (AMPK): ~15 – 30 µM

  • Recommended Assay Concentration: 100 µM – 200 µM (Saturating conditions).

Standard Reaction Mix (Example)
ComponentFinal Conc.Notes
Buffer 50 mM HEPES pH 7.4Tris is also acceptable.
MgCl2 10 mMEssential cofactor.
EGTA 1 mMInhibits Ca2+ kinases (background).
DTT 1 mMMaintains reducing environment.
ATP 50–100 µMNear Km(ATP) for AMPK.
AMARA Peptide 200 µM ~10x Km to ensure Vmax.
AMPK Enzyme 1–5 ng/µLTitrate for linearity.

Visualization of Workflows

Diagram 1: Reconstitution Decision Tree

This logic flow ensures the peptide is dissolved without compromising downstream assay compatibility.

Reconstitution_Protocol Start Lyophilized AMARA Peptide Calc Calculate Volume (Account for Net Peptide Content) Start->Calc AddWater Add Sterile Water (Target 1-5 mM) Calc->AddWater Vortex Vortex 30 sec AddWater->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (2-5 min) Check->Sonicate No (Particulates) Acidify Add 10% Acetic Acid (Dropwise) Check->Acidify Still Insoluble Aliquot Aliquot & Flash Freeze Check->Aliquot Yes Sonicate->Check Acidify->Aliquot Store Store at -80°C Aliquot->Store

Caption: Logical workflow for the solubilization of AMARA peptide, prioritizing aqueous solvents to minimize assay interference.

Diagram 2: AMPK Kinase Assay Mechanism

The interaction between the dissolved AMARA peptide and the AMPK complex.

AMPK_Mechanism AMPK AMPK Complex (Active) Reaction Phosphorylation (Transfer of Gamma-PO4) AMPK->Reaction ATP ATP (Cofactor) ATP->Reaction AMARA AMARA Peptide (Substrate) AMARA->Reaction Mg Mg2+ Mg->Reaction pAMARA Phospho-AMARA (Serine-P) Reaction->pAMARA ADP ADP Reaction->ADP

Caption: Mechanistic schematic of the AMPK-mediated phosphorylation of the AMARA peptide substrate.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudy Solution Peptide aggregation or salt incompatibility.Sonicate for 5 mins. If persistent, add 1-2 µL of 10% Acetic Acid.
Low Assay Signal Peptide degraded or incorrect concentration.AMARA lacks A280; verify concentration by weight or use a BCA assay (with AMARA standard curve). Ensure storage at -80°C.
High Background Non-specific phosphorylation.Ensure EGTA is present to inhibit CaMKs. Verify AMARA purity (>95%) via HPLC.

References

  • Sino Biological. AMARA Peptide Datasheet & Reconstitution. Retrieved from

  • MedChemExpress. AMARA Peptide (TFA) Technical Information. Retrieved from

  • AnaSpec. AMARA Peptide Product Sheet. Retrieved from

  • SignalChem.AMPK Assay Protocol using AMARA. (General reference to AMPK assay standards).
  • Thermo Fisher Scientific. Peptide Solubility Guidelines. Retrieved from

Sources

Application Note: Measuring SIK1, SIK2, and SIK3 Kinase Activity using the AMARA Peptide Substrate

[1][2][3]

Executive Summary

The Salt-Inducible Kinases (SIK1, SIK2, SIK3) are critical members of the AMPK-related kinase family, functioning as metabolic and immunological "brakes" by phosphorylating Class IIa HDACs and CRTCs.[1][2][3][4] While physiological substrates are complex, the AMARA peptide (AMARAASAAALARRR) has emerged as the industry-standard synthetic substrate for in vitro characterization.[1][2][4]

This guide provides a rigorous technical framework for measuring SIK activity. Unlike generic protocols, this note addresses the specific instability of SIK isoforms and the critical necessity of using pan-SIK inhibitors (e.g., HG-9-91-01 ) to validate signal specificity, as the AMARA peptide is also a substrate for AMPK and MARKs.[1][2][4]

Mechanism of Action & Biological Context[1][2][4][5][6][7]

SIKs are activated by LKB1-mediated phosphorylation at the T-loop.[4] Once active, they transfer the gamma-phosphate from ATP to a serine residue on the substrate.[1][4] The AMARA peptide mimics the consensus phosphorylation motif of SIK natural targets (LXRXXSXXX).[2][4]

Figure 1: SIK Signaling & Assay Principle

SIK_MechanismLKB1LKB1 Complex(Master Activator)SIK_InactiveSIK1/2/3(Inactive)LKB1->SIK_InactivePhosphorylatesT-loopSIK_ActiveSIK1/2/3(Active T-Loop pThr)SIK_Inactive->SIK_ActiveActivationReactionPSIK_Active->ReactionCatalysisATPATP(Cofactor)ATP->ReactionAMARAAMARA Peptide(Substrate)AMARA->ReactionpAMARAPhospho-AMARA(Signal Readout)Reaction->pAMARARadiometricDetectionADPADP(Byproduct)Reaction->ADPADP-GloDetection

Caption: The SIK activation cascade and the bifurcation of detection methods: measuring the phosphorylated peptide (Radiometric) vs. the ADP byproduct (Luminescent).

Critical Experimental Parameters

To ensure data integrity (E-E-A-T), the following parameters must be optimized before running the full protocol.

Enzyme Handling

SIK enzymes (especially SIK2) are notoriously labile.[1][2][3][4]

  • Storage: Aliquot immediately upon receipt. Store at -80°C. Never re-freeze.

  • Dilution: Dilute enzymes immediately before use in cold buffer containing 1 mM DTT.

The Specificity Control

Because AMARA is also phosphorylated by AMPK and MARK kinases, you must validate that your signal is SIK-driven.[1][4]

  • Tool Compound: HG-9-91-01 (Pan-SIK inhibitor).[1][2][4][5]

  • Validation Step: Run a control lane with 1 µM HG-9-91-01.[1] If the signal does not drop by >90%, your preparation is contaminated with other AMPK-family kinases.[1]

Substrate & ATP Concentrations
ComponentConcentrationRationale
AMARA Peptide 200 µMSaturating concentration (Km is typically ~50-100 µM).[2][3][4]
ATP (Kinetic) 100 µMNear physiological Km for SIKs; allows inhibitor competition.[1][2][3][4]
ATP (Screening) 10-50 µMLower ATP increases sensitivity to competitive inhibitors.[2][3][4]
MgCl₂ 10 mMEssential cofactor for ATP chelation.[2][3]

Protocol A: Radiometric Filter Binding Assay (Gold Standard)

This method measures the incorporation of [γ-³³P]ATP into the AMARA peptide.[4] It is the most direct and accurate method for determining specific activity.

Materials
  • Buffer A (Base): 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA.[1][2][3]

  • Buffer B (Activation): Buffer A + 0.1%

    
    -mercaptoethanol + 1 mg/mL BSA.[1][2]
    
  • Substrate: AMARA peptide (Sequence: AMARAASAAALARRR), 2 mM stock in water.[1][2][3][4]

  • Isotope: [γ-³³P]ATP (Specific Activity ~ 3000 Ci/mmol).[1][2][3][4] dilute with cold ATP to ~500 cpm/pmol.

  • P81 Phosphocellulose Paper: (Whatman).[1][2][3][4]

  • Wash Solution: 75 mM Phosphoric Acid.

Step-by-Step Workflow
  • Master Mix Preparation: Prepare a 2.5x Reaction Mix in Buffer A containing:

    • 500 µM AMARA Peptide (Final: 200 µM)[1][2][3]

    • 25 mM MgCl₂[2][3]

    • Optional: Inhibitors (if testing IC50).[1][2][3][4][6][7][8]

  • Enzyme Initiation:

    • Dilute SIK enzyme in Buffer B to 2-10 nM (depending on lot specific activity).[1][2]

    • Add 10 µL of Enzyme to 15 µL of Master Mix in a microcentrifuge tube.

    • Pre-incubate for 10 min at 30°C if testing inhibitors.

  • Start Reaction:

    • Add 5 µL of [γ-³³P]ATP mix (Final ATP: 100 µM).

    • Total Volume: 30 µL.

    • Incubate at 30°C for 20 minutes . (Ensure linearity by checking timepoints at 10, 20, 30 min during optimization).

  • Termination:

    • Spot 25 µL of the reaction immediately onto P81 phosphocellulose paper squares.

    • Drop the paper into a beaker of 75 mM Phosphoric Acid.

  • Washing:

    • Wash filters 4 times (5 minutes each) with 75 mM Phosphoric Acid with gentle stirring.[1][2][3]

    • Note: The positively charged arginine residues in AMARA bind to the P81 paper; unreacted ATP washes away.[4]

  • Quantification:

    • Rinse once with acetone (to dry).[1][2][3]

    • Transfer to vials, add scintillation fluid, and count in a scintillation counter (CPM).

Protocol B: ADP-Glo™ Assay (High-Throughput Screening)[1][2][3]

For drug discovery, radioactive methods are low-throughput.[1][2][3] The ADP-Glo (Promega) system is the industry standard for SIK screening.

Workflow Diagram

Assay_WorkflowStep11. Kinase Reaction(SIK + AMARA + ATP)60 min @ RTStep22. ADP-Glo Reagent(Depletes Unused ATP)40 min @ RTStep1->Step2Stop ReactionStep33. Detection Reagent(Converts ADP -> ATP -> Light)30 min @ RTStep2->Step3Signal GenerationStep44. Read Luminescence(RLU)Step3->Step4Quantify

Caption: The ADP-Glo workflow converts the ADP produced by SIK activity into a stable luminescent signal.

Protocol Modifications for SIK
  • Reaction Volume: Typically run in 384-well white low-volume plates (Total vol: 5-10 µL).

  • ATP Concentration: Use 10-50 µM ATP . Do not use 100 µM or higher, as high starting ATP increases the background in this specific assay format.[1]

  • Enzyme Concentration: Titrate SIK to achieve 10-20% ATP-to-ADP conversion. Over-conversion (>30%) ruins linearity.[1][2][3]

Data Analysis & Quality Control

Calculating Specific Activity (Radiometric)
1234
Reference Values (Expected)
  • SIK2/SIK3: High basal activity (typically >100 nmol/min/mg).[1][2][3][4]

  • SIK1: Often lower basal activity; may require higher concentration.

  • Blank Signal: Should be <5% of the active signal.[7] If high, wash steps in P81 assay were insufficient.

References

  • Lizcano, J. M., et al. (2004). "LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1."[1][2][3][4] EMBO Journal.

  • Clark, K., et al. (2012). "Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages."[1][2][4] Proceedings of the National Academy of Sciences (PNAS).[2] (Describes HG-9-91-01 characterization). [1][2][3]

  • MRC Protein Phosphorylation and Ubiquitylation Unit (Dundee). "Standard Kinase Assay Protocols." (The authority on AMARA peptide usage).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Application Note: SIK Profiling."

Measuring Kinase Activity with Precision: A Detailed Guide to the Radioactive P32 Phosphorylation Assay Using AMARA Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinases and the Power of Radiometric Assays

Protein kinases are fundamental regulators of a vast array of cellular processes, acting as molecular switches that control everything from cell growth and metabolism to signal transduction and apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and metabolic disorders, making them a critical class of targets for drug discovery and development. Consequently, robust and reliable methods for quantifying kinase activity are indispensable tools for researchers in both basic science and clinical development.

This application note provides a comprehensive guide to the radioactive P32 phosphorylation assay, a highly sensitive and direct method for measuring kinase activity.[1] We will focus on the use of the AMARA peptide , a well-characterized substrate for AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][3][4][5][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure experimental success.

The radioactive kinase assay, often considered the "gold standard," directly measures the transfer of the γ-phosphate from [γ-³²P]ATP to a substrate by a kinase.[1] Its high sensitivity and broad applicability to various substrates make it a powerful tool for enzyme kinetics, inhibitor screening, and mechanistic studies.[8]

Scientific Underpinnings: AMPK, the AMARA Peptide, and the Assay Principle

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated during periods of metabolic stress, such as low glucose or hypoxia.[3][6] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP.[6][9]

The AMARA peptide (Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg) is a synthetic peptide that contains a specific phosphorylation site for AMPK.[4] Its sequence is designed to be an efficient and specific substrate, making it an ideal tool for in vitro AMPK activity assays.[10]

The core principle of this assay is to incubate the kinase (AMPK), the peptide substrate (AMARA), and the phosphate donor ([γ-³²P]ATP). The amount of ³²P incorporated into the AMARA peptide is directly proportional to the kinase activity. The phosphorylated peptide is then separated from the unreacted [γ-³²P]ATP and quantified using a scintillation counter.

Mandatory Safety Precautions for Handling Phosphorus-32 (³²P)

Phosphorus-32 is a high-energy beta emitter and requires strict safety protocols to minimize exposure.[11][12] All work with ³²P must be conducted in a designated radioactive work area with appropriate shielding and personal protective equipment.

Key Safety Measures:

  • Shielding: Use 1 cm thick acrylic (Plexiglas) shielding to block beta particles.[11][13][14] Avoid using lead as a primary shield for high concentrations of ³²P, as it can produce penetrating secondary radiation (bremsstrahlung).[11][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, disposable gloves (double-gloving is recommended), and safety glasses.[12][13][14][15]

  • Dosimetry: Wear whole-body and ring dosimeters as required by your institution's radiation safety office.[13][14]

  • Contamination Monitoring: Regularly monitor your work area and hands with a Geiger counter.[13]

  • Waste Disposal: Dispose of all radioactive waste in designated and properly shielded containers.[13]

  • Never work directly over an open container of ³²P. [11][14][15]

Experimental Workflow and Signaling Pathway Visualization

AMPK Signaling Pathway

AMPK_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Metabolic Stress Metabolic Stress AMP/ADP AMP/ADP Metabolic Stress->AMP/ADP increases LKB1 LKB1 AMPK AMPK LKB1->AMPK phosphorylation (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK phosphorylation (Thr172) AMP/ADP->AMPK allosteric activation Ca2+ Ca2+ Ca2+->CaMKK2 activates Catabolic Pathways (ATP Production) Catabolic Pathways (ATP Production) AMPK->Catabolic Pathways (ATP Production) activates Anabolic Pathways (ATP Consumption) Anabolic Pathways (ATP Consumption) AMPK->Anabolic Pathways (ATP Consumption) inhibits Assay_Workflow Start Start Reaction_Setup 1. Prepare Reaction Mix (Buffer, MgCl2, DTT, AMARA Peptide, Kinase) Start->Reaction_Setup Initiate_Reaction 2. Add [γ-³²P]ATP to Initiate Reaction Reaction_Setup->Initiate_Reaction Incubation 3. Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction 4. Spot Reaction Mix onto P81 Paper Incubation->Stop_Reaction Washing 5. Wash P81 Paper (Phosphoric Acid) Stop_Reaction->Washing Drying 6. Dry P81 Paper Washing->Drying Scintillation_Counting 7. Add Scintillation Cocktail and Count CPM Drying->Scintillation_Counting End End Scintillation_Counting->End

Caption: P32 Phosphorylation Assay Workflow.

Materials and Reagents

Reagent/MaterialRecommended SpecificationsStorage
[γ-³²P]ATP High specific activity (e.g., 3000 Ci/mmol)-20°C
AMARA Peptide High purity (>95%)-20°C or -80°C
Active AMPK Enzyme Purified, functionally validated-80°C
P81 Phosphocellulose Paper Whatman or equivalentRoom Temperature
Kinase Assay Buffer (5X) e.g., 200 mM HEPES pH 7.4, 25 mM MgCl₂, 1 mM DTT4°C
ATP Solution (10 mM) Non-radioactive ATP-20°C
Phosphoric Acid (0.5% v/v) For washing P81 paperRoom Temperature
Scintillation Cocktail Suitable for aqueous samplesRoom Temperature
Scintillation Vials 20 mL glass or plasticRoom Temperature
General Lab Equipment Pipettes, tubes, timer, incubator, etc.N/A

Detailed Step-by-Step Protocol

This protocol is optimized for a final reaction volume of 25 µL. Adjust volumes as needed, maintaining the final concentrations.

Part 1: Preparation of Reagents
  • Kinase Assay Buffer (1X): Prepare a fresh 1X working solution from your 5X stock. For example, to make 1 mL, mix 200 µL of 5X buffer with 800 µL of nuclease-free water. Keep on ice.

  • AMARA Peptide Stock Solution: Reconstitute the lyophilized peptide in nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. [7]3. AMPK Enzyme Dilution: On the day of the experiment, dilute the active AMPK enzyme to the desired working concentration in 1X Kinase Assay Buffer. Keep the diluted enzyme on ice. The optimal concentration should be determined empirically.

  • [γ-³²P]ATP Working Solution: Prepare a working solution of [γ-³²P]ATP by mixing it with non-radioactive ATP to achieve the desired final specific activity and concentration. This is a critical step for accurate kinetic measurements. [16]A common final ATP concentration is 100 µM.

    • Expert Tip: The ATP concentration should be at or below the Km of the kinase for ATP to ensure the assay is sensitive to inhibitors. However, for some applications, using ATP concentrations that mimic physiological levels (around 1 mM) can be more relevant. [17]

Part 2: Kinase Reaction
  • Prepare Master Mix: For multiple reactions, prepare a master mix containing all components except the enzyme (for inhibitor studies) or the substrate (to determine background). This ensures consistency across your samples. A typical reaction setup is as follows:

ComponentVolume (µL)Final Concentration
Nuclease-free WaterVariable-
5X Kinase Assay Buffer51X
AMARA Peptide (1 mM)5200 µM
[γ-³²P]ATP Working Solution2.5100 µM
Total Volume of Master Mix Variable -
AMPK EnzymeVariablee.g., 1-10 ng
Total Reaction Volume 25 -
  • Set Up Reactions:

    • Label your microcentrifuge tubes clearly.

    • Add the master mix to each tube.

    • If testing inhibitors, add the compound or vehicle control at this stage and pre-incubate with the enzyme for a defined period (e.g., 10-15 minutes) before adding the [γ-³²P]ATP.

  • Initiate the Reaction: Add the [γ-³²P]ATP working solution to each tube to start the reaction. Mix gently by pipetting.

  • Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10, 20, or 30 minutes). The incubation time should be within the linear range of the assay, where product formation is proportional to time.

Part 3: Stopping the Reaction and Quantifying Phosphorylation

This part of the protocol utilizes a filter-binding assay to separate the phosphorylated peptide from the free [γ-³²P]ATP. [18][19][20][21]

  • Prepare P81 Paper: Cut the P81 phosphocellulose paper into small squares (e.g., 2 cm x 2 cm) and label them with a pencil.

  • Spot the Reactions: After the incubation period, stop the reaction by spotting 20 µL of the reaction mixture onto the center of a labeled P81 paper square.

  • Wash the P81 Paper:

    • Place the P81 paper squares in a beaker or tray.

    • Wash the squares three times with 0.5% phosphoric acid for 5-10 minutes each wash, with gentle agitation. This step removes the unreacted [γ-³²P]ATP.

    • Perform a final rinse with acetone to facilitate drying.

  • Dry the P81 Paper: Allow the P81 paper squares to air dry completely or use a heat lamp.

  • Scintillation Counting:

    • Place each dry P81 paper square into a separate scintillation vial.

    • Add 5-10 mL of scintillation cocktail to each vial. [22][23] * Cap the vials and vortex briefly.

    • Measure the radioactivity in a liquid scintillation counter. [24][25]The output will be in counts per minute (CPM).

Data Analysis and Interpretation

  • Background Subtraction: Subtract the CPM value from a "no enzyme" or "no substrate" control reaction from all other CPM values.

  • Calculate Kinase Activity: The kinase activity can be expressed as the amount of phosphate incorporated into the substrate per unit time. This requires determining the specific activity of the [γ-³²P]ATP mixture.

  • Inhibitor Studies: For inhibitor screening, calculate the percent inhibition relative to a vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Background CPM Incomplete washing of P81 paper; Contaminated reagents.Increase wash times or the number of washes; Use fresh, filtered buffers.
Low Signal (Low CPM) Inactive enzyme; Suboptimal assay conditions (pH, Mg²⁺); Short incubation time.Use a fresh aliquot of enzyme; Optimize buffer components; Perform a time-course experiment to find the linear range.
High Variability Between Replicates Pipetting errors; Inconsistent incubation times; Uneven washing.Use calibrated pipettes; Stagger the start of reactions to ensure consistent timing; Ensure all P81 papers are washed uniformly.

Conclusion

The radioactive P32 phosphorylation assay with the AMARA peptide is a robust and sensitive method for quantifying AMPK activity. By understanding the underlying principles, adhering to strict safety protocols, and following a well-defined protocol, researchers can generate high-quality, reproducible data. This powerful technique will continue to be a cornerstone in the study of kinase biology and the development of novel therapeutics.

References

  • Case Western Reserve University. (n.d.). Phosphorus 32. Retrieved from [Link]

  • University of Washington. (n.d.). Phosphorus-32 (32P) safety information and specific handling precautions. Retrieved from [Link]

  • University of California, San Diego. (2018). Phosphorus - 32. Retrieved from [Link]

  • Columbia University. (2005). STANDARD OPERATING PROCEDURES: PHOSPHORUS-32. Retrieved from [Link]

  • Creative BioMart. (n.d.). Protocol of the Detection of ³²P Radioactive Markers. Retrieved from [Link]

  • Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), 1078-1081.
  • Roskoski, R. Jr. (1983).
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Kim, J., Yang, G., Kim, Y., Kim, J., & Ha, J. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & molecular medicine, 48(4), e224.
  • Wikipedia. (n.d.). AMP-activated protein kinase. Retrieved from [Link]

  • National Isotopes Development Center. (2011). Liquid Scintillation Counting. Retrieved from [Link]

  • Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. PubMed. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Proteintech. (2021, August 20). Radiometric kinase assays with scintillation counting. YouTube. Retrieved from [Link]

  • Shi, X. (n.d.). Ribosome Filter Binding Assay. Retrieved from [Link]

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
  • Read Lab. (n.d.). Filter Binding Assay. Retrieved from [Link]

  • Proteintech. (2022, March 11). Liquid Scintillation Counting. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) AMP-Activated Protein Kinase: Structure, Function, and Role in Pathological Processes. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • OpenWetWare. (n.d.). Filter-binding assay. Retrieved from [Link]

  • Gonzalez, A., Hall, M. N., Lin, S. C., & Hardie, D. G. (2020). AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance. Molecular cell, 77(3), 487-504.
  • Hardie, D. G. (2014). AMPK: an energy-sensing pathway with multiple inputs and outputs. Journal of cellular and molecular medicine, 18(11), 2143-2151.
  • Society for Radiological Protection. (2020, June 24). An Introduction to Liquid Scintillation Counting. YouTube. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019). Limit of detection comparison on urine gross alpha/beta, H-3, and P-32 analysis between different liquid scintillation counters. Journal of radioanalytical and nuclear chemistry, 322(1), 239-245.
  • Carling, D., Zammit, V. A., & Hardie, D. G. (1987). AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity. FEBS letters, 223(2), 217-222.

Sources

Application Note: AMARA Peptide Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The AMARA peptide (Sequence: AMARAASAAALARRR) is the industry-standard synthetic substrate for measuring AMP-activated protein kinase (AMPK) activity.[1] Derived from the SAMS peptide (which itself is derived from Acetyl-CoA Carboxylase), the AMARA peptide offers higher specificity and lower background phosphorylation compared to its predecessors.

However, the reliability of AMPK kinetic assays is frequently compromised by improper stock solution preparation. Common errors include failing to account for Net Peptide Content (NPC) , oxidation of the Methionine residue, and aggregation induced by freeze-thaw cycles.

This guide provides a rigorous, self-validating protocol for preparing, storing, and utilizing AMARA peptide stocks to ensure experimental reproducibility in drug discovery and metabolic research.

Physicochemical Properties[2][3][4]

Understanding the molecule is the first step to stability. The AMARA peptide is designed with a C-terminal poly-arginine tail to enhance solubility, but it remains susceptible to environmental degradation.

PropertySpecificationCritical Note
Sequence H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OHSer (S) is the phosphorylation site. Met (M) is oxidation-prone.
Length 15 Amino Acids-
Molecular Weight 1542.84 g/mol Use this for Molar calculations (not gross weight).
Isoelectric Point (pI) ~12.0Highly basic due to 4 Arginine residues.
Solubility High in aqueous buffersSoluble in water; does not require DMSO.
Substrate Type Specific for AMPK & SIKs

for AMPK is typically 15–30 µM .

Core Protocol: Stock Solution Preparation

The "Net Peptide Content" (NPC) Correction

CRITICAL: Lyophilized peptide powder is not 100% peptide. It consists of peptide, counter-ions (usually TFA or Acetate), and residual water.[2]

  • Gross Weight: The reading on your balance.

  • Net Peptide Content: The actual percentage of peptide (typically 60–80%).

Formula:



If the NPC is unknown, assume 70% (0.70) for estimation, but quantitative assays require Amino Acid Analysis (AAA) for absolute accuracy.

Step-by-Step Preparation Workflow

Target: 10 mM Stock Solution (Standard for high-throughput screening).

  • Equilibration: Remove the lyophilized peptide vial from the freezer and place it in a desiccator at room temperature for 30–60 minutes.

    • Why? Opening a cold vial causes condensation, introducing moisture that hydrolyzes the peptide.

  • Solvent Selection: Use Sterile Ultra-Pure Water (Type I) or 25 mM HEPES (pH 7.4) .

    • Contraindication: Do NOT use DMSO. The peptide is highly soluble in water due to the arginine tail. DMSO is unnecessary and can interfere with some downstream enzyme coupled assays.

  • Dissolution:

    • Add 70% of the calculated solvent volume.

    • Gently tap or invert. Do not vortex vigorously ; high shear stress can denature peptides or promote aggregation.

    • Add the remaining 30% of solvent to wash down the sides.

  • Filtration (Optional but Recommended): Filter through a 0.22 µm PVDF syringe filter (low protein binding) if using for cell-based assays.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) in screw-cap cryovials.

    • Why? AMARA peptide degrades rapidly after >2 freeze-thaw cycles.

Visualization of Workflow

G Start Lyophilized Powder (-20°C) Equilibrate Desiccator (30 min, RT) Start->Equilibrate Warm up Calc Calculate Vol (NPC Correction) Equilibrate->Calc Solvent Add Sterile Water/HEPES Calc->Solvent Mix Gentle Inversion (No Vortex) Solvent->Mix Aliquot Aliquot (Single Use) Mix->Aliquot Store Store at -80°C Aliquot->Store Immediate

Figure 1: Critical workflow for AMARA peptide reconstitution emphasizing moisture control and NPC correction.

Storage & Stability Guidelines

The presence of Methionine (Met) in the AMARA sequence makes it highly susceptible to oxidation (Met


 Met-Sulfoxide), which renders the peptide unrecognizable to AMPK.
Storage ConditionStability EstimateRecommendation
Lyophilized (-20°C) 12 MonthsKeep desiccated.
Solubilized (RT) < 4 HoursUse immediately.
Solubilized (4°C) 1–2 DaysAcceptable for short-term runs.
Solubilized (-20°C) 1 MonthNot Recommended (Slow freezing promotes aggregation).
Solubilized (-80°C) 6 MonthsGold Standard . Flash freeze in liquid N2 if possible.

Oxidation Check: If assay performance drops, analyze the stock via LC-MS. A mass shift of +16 Da indicates Methionine oxidation.

Application: The AMPK Kinase Assay[3][6][7]

The AMARA peptide acts as the phosphate acceptor in the kinase reaction.

Reaction Mechanism

AMPK transfers the


-phosphate from ATP to the Serine residue on the AMARA peptide.

AMPK_Reaction AMPK AMPK Complex (Active) Complex Enzyme-Substrate Complex AMPK->Complex Catalysis ATP ATP (Donor) ATP->Complex Bind to AMPK AMARA AMARA Peptide (Substrate) AMARA->Complex Bind to AMPK ADP ADP Complex->ADP pAMARA Phospho-AMARA (Ser-PO4) Complex->pAMARA

Figure 2: Enzymatic transfer of phosphate to the AMARA peptide substrate.

Standard Assay Conditions
  • Buffer: 50 mM HEPES pH 7.4, 1 mM DTT, 10 mM MgCl₂, 0.01% Brij-35.

  • Substrate Conc: Use 200 µM AMARA peptide (approx.

    
    ) to ensure saturation and zero-order kinetics.
    
  • ATP: 100–200 µM (matches physiological ATP

    
    ).
    
  • AMP: 10–100 µM (required for allosteric activation).

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Signal / High Km Peptide OxidationCheck MS for +16 Da shift. Prepare fresh stock using degassed buffers.
Precipitation High Salt / pH MismatchEnsure buffer pH is < 8.[3]0. AMARA is basic; high pH reduces solubility.
Inconsistent Replicates Freeze-Thaw DamageUse single-use aliquots. Never re-freeze a working tube.
Lower than expected Activity Incorrect ConcentrationDid you calculate using Gross Weight? Recalculate using NPC (approx 0.7 correction).

References

  • Dale, S., et al. (1995). "A single amino acid substitution converts the AMARA peptide into a specific substrate for the AMP-activated protein kinase." FEBS Letters.

  • Hardie, D. G., et al. (2016). "AMPK: a nutrient and energy sensor that maintains energy homeostasis." Nature Reviews Molecular Cell Biology.

  • Thermo Fisher Scientific. "Peptide Solubility and Handling Guidelines."

  • Sigma-Aldrich. "AMARA Peptide Product Information & Datasheet."

  • Scott, J.W., et al. (2002). "Regulation of AMP-activated protein kinase by a pseudosubstrate sequence on the gamma subunit." EMBO Journal.

Sources

determining Km and Vmax kinetics for AMARA peptide

Application Note: Determination of and Kinetics for AMARA Peptide with AMPK

Abstract & Introduction

The AMARA peptide (Sequence: AMARAASAAALARRR ) is a synthetic, specific substrate designed for the assay of AMP-activated protein kinase (AMPK) . Originally characterized by Dale et al. (1995), this peptide was developed to minimize background phosphorylation by other kinases while maintaining high specificity for the AMPK recognition motif.

Accurate determination of kinetic parameters—specifically the Michaelis constant (


  • Assay Optimization: Establishing the linearity of the reaction.

  • Inhibitor Screening: Determining the mechanism of action (competitive vs. non-competitive) for novel drug candidates.

  • Enzymology: Understanding the catalytic efficiency (

    
    ) of AMPK isoforms.
    

This guide details the "Gold Standard" Radioactive Filter Binding Assay (P81 method) for determining these parameters. While fluorescence and luminescence methods (e.g., ADP-Glo) exist, the direct measurement of

Experimental Design Strategy

To ensure data integrity, the experiment is divided into two phases: System Validation and Kinetic Determination .

Phase 1: Linearity Optimization (The "Zero" Step)

Before determining


timeenzyme concentration
  • Rule of Thumb: Consumption of the limiting substrate (usually ATP in this specific setup, or the peptide if low) should not exceed 10-15%.

  • Action: Run a time-course (0, 5, 10, 15, 30 min) at a fixed high peptide concentration (e.g., 200 µM) to select an incubation time where the slope is linear.

Phase 2: Substrate Titration

To determine


Materials & Reagents

A. Buffer Systems[1][2][3]
  • Kinase Assay Buffer (5X Stock):

    • 250 mM HEPES (pH 7.4)

    • 50 mM MgCl

      
       (Essential cofactor)
      
    • 5 mM DTT (Add fresh; maintains enzyme stability)

    • 0.1% Tween-20 or Brij-35 (Prevents enzyme adsorption to plastics)

  • Stop Solution: 75 mM Phosphoric Acid (

    
    ).
    
    • Mechanism:[1][2][3][4] Acid quenches the kinase reaction and protonates the basic arginine residues on the AMARA peptide, facilitating binding to the anionic P81 phosphocellulose paper.

B. Substrates[2][3][6][7][8]
  • AMARA Peptide: (Sequence: H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH).[5]

    • Solubility Note: Dissolve in sterile distilled water. If precipitation occurs, use 10% acetic acid or minimal DMSO (<1% final assay vol).

  • ATP Mix:

    • Cold ATP (non-radioactive).

    • 
      -ATP (Specific Activity: ~3000 Ci/mmol). Dilute to ~500–1000 cpm/pmol in the final mix.
      
C. Consumables[3]
  • P81 Phosphocellulose squares or plates (Whatman).

  • Scintillation fluid.

Detailed Protocol: Determination

Step 1: Preparation of Peptide Dilution Series

Create a 2-fold serial dilution of the AMARA peptide in Assay Buffer.

  • Range: 0 µM to 500 µM (Final concentration in assay).

  • Recommended Points: 0, 15.6, 31.25, 62.5, 125, 250, 500 µM.

  • Note: The

    
     for AMARA is typically in the range of 50–150 µM depending on the AMPK isoform.
    
Step 2: Reaction Setup

Perform assays in triplicate in a 96-well plate or microcentrifuge tubes. Keep everything on ice until initiation.

ComponentVolume (

L)
Final Conc.
5X Kinase Buffer 51X
AMARA Peptide 5Variable (0-500 µM)
AMPK Enzyme 5~5-10 ng/reaction (Empirical)
Water 5N/A
ATP Mix (

P + Cold)
5200 µM (Saturating)
Total Volume 25

L
Step 3: Initiation and Incubation
  • Add the ATP Mix last to initiate the reaction.

  • Incubate at 30°C for the time determined in Phase 1 (typically 10–15 minutes).

  • Critical: Ensure the water bath or shaker temperature is stable.

Step 4: Termination and Spotting
  • Stop: Add 15

    
    L of 75 mM Phosphoric Acid  to each well/tube.
    
  • Spot: Spot 20-30

    
    L of the reaction mixture onto P81 phosphocellulose paper squares.
    
  • Allow to dry briefly (optional, but prevents washout of peptide).

Step 5: Washing
  • Wash the P81 papers in a beaker with 75 mM Phosphoric Acid (approx. 5–10 mL per square) with gentle stirring.

  • Wash cycles: 4 washes

    
     5 minutes each.
    
    • Why? This removes unreacted

      
      -ATP. The positively charged AMARA peptide (rich in Arginines) binds to the P81 paper, retaining the radiolabel only if phosphorylated.
      
  • Rinse once with Acetone (speeds drying).

  • Air dry.

Step 6: Quantification
  • Transfer dried P81 squares to scintillation vials.

  • Add scintillation fluid.

  • Measure CPM (Counts Per Minute) in a scintillation counter.

Data Analysis & Visualization

Calculation of Velocity ( )

Convert CPM to pmol phosphate transferred per minute:

  • 
    : Counts from 0 µM peptide control.
    
  • 
    : Specific activity reference (counts of a known pmol amount of ATP).
    
  • 
    : Incubation time in minutes.
    
Michaelis-Menten Fitting

Plot Initial Velocity (


6

Workflow Logic Diagram

KineticWorkflowSetup1. Prepare Reagents(Buffer, Enzyme, Peptide Dilutions)Initiate2. Initiate Reaction(Add ATP Mix)Setup->InitiateIncubate3. Incubation(30°C, 10-15 min)Initiate->IncubateTerminate4. Termination(Add 75mM H3PO4)Incubate->TerminateSpotWash5. Spot on P81 & Wash(Remove free ATP)Terminate->SpotWashCount6. Scintillation Counting(Measure 32P-Peptide)SpotWash->CountAnalyze7. Data Analysis(Non-linear Regression)Count->Analyze

Figure 1: Step-by-step workflow for the Radioactive Filter Binding Assay.

Scientific Rationale & Troubleshooting

Why AMARA?

The AMARA peptide is derived from the SAMS peptide but optimized for higher specificity. The sequence ...LARRR at the C-terminus provides the necessary basic charge for P81 binding.

Common Pitfalls
IssueProbable CauseSolution
High Background Inadequate washingIncrease wash volume or number of cycles. Ensure H

PO

is at 75 mM.
Non-Linearity Substrate depletion (>15%)Reduce enzyme concentration or incubation time.
Precipitation Peptide insolubilityDissolve peptide in water first; avoid high salt in stock.
Low Signal Enzyme inactivationKeep enzyme on ice; add DTT fresh to buffer.
Substrate Inhibition

At very high concentrations (>1 mM), some peptides may exhibit substrate inhibition. If the curve dips at high


References

  • Dale, S., et al. (1995). "Similar substrate recognition motifs for mammalian AMP-activated protein kinase, higher plant HMG-CoA reductase kinase-A, yeast SNF1, and the Carboxy-terminus of the beta-subunit." FEBS Letters, 361(2-3), 191-195.

  • Scott, J. W., et al. (2002). "Regulation of AMP-activated protein kinase by a pseudosubstrate sequence on the gamma subunit." The EMBO Journal, 21(21), 5727–5738.

  • Ross, F. A., et al. (2016). "A selective small molecule activator of AMP-activated protein kinase (AMPK) in skeletal muscle cells." Chemical Science, 7(5), 3351-3363. (Demonstrates AMARA usage in kinetic profiling).

  • AnaSpec. "AMARA Peptide Technical Data Sheet." (Sequence verification and solubility data).

Application and Protocol Guide: High-Throughput Screening for AMPK Modulators Using the AMARA Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of AMPK in Cellular Metabolism and Drug Discovery

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] AMPK is activated in response to an increase in the cellular AMP:ATP ratio, a key indicator of low energy status.[2] Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the upregulation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and the downregulation of anabolic pathways that consume ATP (e.g., protein and lipid synthesis). This central role in metabolic regulation has positioned AMPK as a promising therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and cancer.[1][3]

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents.[3][4] The development of robust and reliable HTS assays for AMPK modulators is therefore of significant interest. A key component of many such assays is a specific and efficient substrate for the kinase. The AMARA peptide (sequence: AMARAASAAALARRR) is a widely recognized and utilized synthetic substrate for AMPK, designed based on the phosphorylation site of acetyl-CoA carboxylase (ACC), a natural substrate of AMPK.[5][6][7] Its defined sequence and consistent performance make it an ideal tool for in vitro kinase assays amenable to HTS formats.

This guide provides detailed application notes and protocols for conducting high-throughput screening of AMPK modulators using the AMARA peptide. We will delve into the principles of two powerful HTS technologies, Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , and provide step-by-step protocols for their implementation.

The AMPK Signaling Pathway: A Simplified Overview

The activation of AMPK is a critical cellular event that triggers a cascade of downstream effects to restore energy balance. The following diagram illustrates a simplified representation of the core AMPK signaling pathway.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream Downstream Effects Low Energy Status Low Energy Status LKB1 LKB1 Low Energy Status->LKB1 CaMKKβ CaMKKβ Low Energy Status->CaMKKβ AMPK (inactive) AMPK (inactive) LKB1->AMPK (inactive) CaMKKβ->AMPK (inactive) AMPK (active) AMPK (active) AMPK (inactive)->AMPK (active) Phosphorylation (Thr172) Catabolism ↑ Catabolism ↑ AMPK (active)->Catabolism ↑ Anabolism ↓ Anabolism ↓ AMPK (active)->Anabolism ↓

Caption: Simplified AMPK signaling pathway.

High-Throughput Screening Assays for AMPK Using the AMARA Peptide

The AMARA peptide can be adapted for various HTS formats. The choice of assay technology often depends on the available instrumentation, reagent costs, and the specific goals of the screening campaign. Below, we detail two widely used homogeneous assay formats.

Fluorescence Polarization (FP) Based Kinase Assay

Principle of the Assay:

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in a homogeneous solution.[8] The principle of an FP-based kinase assay for AMPK relies on the change in the rotational speed of a fluorescently labeled AMARA peptide upon phosphorylation.

In this competitive immunoassay, a fluorescently labeled phosphopeptide (the tracer) and the phosphorylated AMARA peptide produced by the AMPK reaction compete for binding to a phosphospecific antibody.

  • High Polarization: When the fluorescent tracer is bound to the large antibody molecule, its rotation is slow, resulting in a high fluorescence polarization signal.

  • Low Polarization: In the presence of phosphorylated AMARA peptide from the kinase reaction, the tracer is displaced from the antibody. The smaller, unbound tracer rotates more rapidly, leading to a decrease in the fluorescence polarization signal.

The magnitude of the decrease in polarization is directly proportional to the amount of phosphorylated AMARA peptide, and thus to the activity of AMPK.

Experimental Workflow for FP-Based AMPK Assay:

FP_Workflow Reagent_Prep Reagent Preparation: - Kinase Buffer - AMPK Enzyme - Fluorescent AMARA Peptide - ATP & AMP - Test Compounds Assay_Plate Assay Plate Setup (384-well): - Add Test Compounds - Add AMPK Enzyme - Add Fluorescent AMARA Peptide Reagent_Prep->Assay_Plate Kinase_Reaction Initiate Kinase Reaction: - Add ATP/AMP mixture Assay_Plate->Kinase_Reaction Incubation1 Incubate at 30°C Kinase_Reaction->Incubation1 Detection_Mix Add Detection Mix: - Phosphospecific Antibody - FP Tracer Incubation1->Detection_Mix Incubation2 Incubate at RT Detection_Mix->Incubation2 Read_Plate Read Fluorescence Polarization Incubation2->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values Read_Plate->Data_Analysis

Caption: Workflow for an FP-based AMPK assay.

Detailed Protocol for FP-Based AMPK HTS Assay:

Materials and Reagents:

  • Active AMPK (A1/B1/G1 or similar)

  • Fluorescently labeled AMARA peptide (e.g., 5-FAM-AMARA)

  • ATP (Adenosine 5'-triphosphate)

  • AMP (Adenosine 5'-monophosphate)

  • Phospho-AMARA peptide specific antibody

  • FP Tracer (fluorescently labeled phosphopeptide)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[9]

  • Test compounds dissolved in DMSO

  • Low-volume, white 384-well assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X Kinase Assay Buffer.

    • Prepare a 4X solution of AMPK enzyme in 1X Kinase Assay Buffer.

    • Prepare a 4X solution of fluorescently labeled AMARA peptide in 1X Kinase Assay Buffer.

    • Prepare a 4X ATP/AMP solution in 1X Kinase Assay Buffer. The final concentrations will need to be optimized, but a starting point could be 100 µM ATP and 200 µM AMP.

    • Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these compounds into 1X Kinase Assay Buffer to create a 4X working solution.

    • Prepare the FP Detection Mix containing the phospho-AMARA specific antibody and the FP tracer in the appropriate buffer (as recommended by the supplier).

  • Assay Protocol (20 µL final volume):

    • Add 5 µL of the 4X test compound solution to the wells of the 384-well plate. For controls, add 5 µL of 1X Kinase Assay Buffer with the corresponding DMSO concentration.

    • Add 5 µL of the 4X AMPK enzyme solution to all wells except the negative control wells (add 5 µL of 1X Kinase Assay Buffer instead).

    • Add 5 µL of the 4X fluorescently labeled AMARA peptide solution to all wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow for pre-binding of compounds to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 4X ATP/AMP solution to all wells.

    • Incubate the plate for 60-90 minutes at 30°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

    • Stop the kinase reaction by adding 10 µL of the FP Detection Mix to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow the antibody-peptide binding to reach equilibrium.

    • Read the fluorescence polarization on a compatible microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

    • Signal_compound: FP signal in the presence of the test compound.

    • Signal_min: FP signal of the positive control (no inhibition, high enzyme activity).

    • Signal_max: FP signal of the negative control (no enzyme activity).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Calculate the Z'-factor to assess the quality and robustness of the assay for HTS. A Z'-factor greater than 0.5 is generally considered excellent for HTS.[10]

Parameter Recommended Starting Concentration/Condition
AMPK Enzyme1-5 nM
Fluorescent AMARA Peptide50-100 nM
ATP10-100 µM (near Km)
AMP100-200 µM
Kinase Reaction Time60-90 minutes at 30°C
Final DMSO Concentration≤ 1%
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle of the Assay:

TR-FRET is a robust technology that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[11] This method offers high sensitivity and is less susceptible to interference from compound fluorescence and light scatter.

The TR-FRET assay for AMPK activity involves a europium (Eu) chelate-labeled anti-phospho-AMARA antibody (donor) and a fluorescently labeled AMARA peptide (acceptor, e.g., labeled with ULight™ or Alexa Fluor® 647).

  • High TR-FRET Signal: When the AMARA peptide is phosphorylated by AMPK, the Eu-labeled antibody binds to the phosphorylated peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.

  • Low TR-FRET Signal: In the absence of AMPK activity, the AMARA peptide is not phosphorylated, the antibody does not bind, and no FRET occurs.

The intensity of the TR-FRET signal is directly proportional to the amount of phosphorylated AMARA peptide.

Experimental Workflow for TR-FRET Based AMPK Assay:

TRFRET_Workflow Reagent_Prep Reagent Preparation: - Kinase Buffer - AMPK Enzyme - Labeled AMARA Peptide - ATP & AMP - Test Compounds Assay_Plate Assay Plate Setup (384-well): - Add Test Compounds - Add AMPK Enzyme Reagent_Prep->Assay_Plate Kinase_Reaction Initiate Kinase Reaction: - Add Labeled AMARA Peptide/ATP/AMP mix Assay_Plate->Kinase_Reaction Incubation1 Incubate at 30°C Kinase_Reaction->Incubation1 Detection_Mix Add Detection Mix: - Eu-labeled Anti-Phospho Antibody - EDTA (to stop reaction) Incubation1->Detection_Mix Incubation2 Incubate at RT Detection_Mix->Incubation2 Read_Plate Read Time-Resolved Fluorescence Incubation2->Read_Plate Data_Analysis Data Analysis: - Calculate TR-FRET Ratio - Determine IC50 values Read_Plate->Data_Analysis

Caption: Workflow for a TR-FRET based AMPK assay.

Detailed Protocol for TR-FRET Based AMPK HTS Assay:

Materials and Reagents:

  • Active AMPK (A1/B1/G1 or similar)

  • Fluorescently labeled AMARA peptide (acceptor-labeled)

  • ATP (Adenosine 5'-triphosphate)

  • AMP (Adenosine 5'-monophosphate)

  • Europium-labeled anti-phospho-AMARA antibody (donor)

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]

  • Stop/Detection Buffer (Kinase Assay Buffer containing EDTA)

  • Test compounds dissolved in DMSO

  • Low-volume, white 384-well assay plates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X Kinase Assay Buffer.

    • Prepare a 4X solution of AMPK enzyme in 1X Kinase Assay Buffer.

    • Prepare a 4X substrate/cofactor mix containing the acceptor-labeled AMARA peptide, ATP, and AMP in 1X Kinase Assay Buffer.

    • Prepare serial dilutions of test compounds in 100% DMSO and then create 4X working solutions in 1X Kinase Assay Buffer.

    • Prepare a 2X Detection Mix containing the Eu-labeled anti-phospho-AMARA antibody in Stop/Detection Buffer.

  • Assay Protocol (20 µL final volume):

    • Add 5 µL of the 4X test compound solution to the wells of the 384-well plate.

    • Add 5 µL of the 4X AMPK enzyme solution to all wells except the negative control wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/cofactor mix to all wells.

    • Incubate the plate for 60-90 minutes at 30°C.

    • Stop the reaction and initiate detection by adding 10 µL of the 2X Detection Mix to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis:

  • Calculate the TR-FRET ratio for each well: TR-FRET Ratio = (Acceptor Emission / Donor Emission) * 1000

  • Calculate the percent inhibition using the TR-FRET ratios.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

  • Calculate the Z'-factor to validate the assay for HTS.

Parameter Recommended Starting Concentration/Condition
AMPK Enzyme0.5-2 nM
Labeled AMARA Peptide100-200 nM
ATP10-100 µM (near Km)
AMP100-200 µM
Kinase Reaction Time60-90 minutes at 30°C
Final DMSO Concentration≤ 1%

Troubleshooting and Considerations

  • High Background Signal: This can be caused by contaminated reagents, light leakage in the plate reader, or compound autofluorescence. Ensure high-purity reagents and optimize filter sets on the reader. For TR-FRET, the time-resolved nature of the measurement minimizes the impact of short-lived background fluorescence.

  • Low Signal-to-Background Ratio: This may indicate low enzyme activity, suboptimal reagent concentrations, or an inappropriate buffer composition. It is crucial to use a highly active batch of AMPK and to optimize the concentrations of the enzyme, substrate, and ATP through titration experiments.

  • Assay Interference: Some test compounds may interfere with the assay chemistry or detection method (e.g., by quenching fluorescence). It is advisable to perform counter-screens to identify and eliminate compounds that cause false-positive or false-negative results.

Conclusion

The AMARA peptide is a versatile and reliable substrate for developing robust high-throughput screening assays to identify novel modulators of AMPK activity. Both Fluorescence Polarization and Time-Resolved FRET are powerful, homogeneous assay formats that are well-suited for HTS campaigns. The detailed protocols and considerations provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish and execute successful screening programs targeting this critical metabolic regulator. Careful optimization of assay parameters and rigorous data analysis are paramount to ensuring the identification of high-quality hit compounds for further development.

References

  • Sinnett, S. E., Sexton, J., & Brenman, J. (2013). A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK). Current Chemical Genomics. [Link]

  • Eglen, R. M., et al. (2007). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Föhr, K. J., et al. (2019). Synthetic energy sensor AMPfret deciphers adenylate-dependent AMPK activation mechanism. Nature Communications. [Link]

  • Pang, T., et al. (2015). Development of a Novel Phosphorylated AMPK Protection Assay for High-Throughput Screening Using TR-FRET Assay. Journal of Biomolecular Screening. [Link]

  • Li, T. R., et al. (2018). A Method for Rapid Screening of Anilide-Containing AMPK Modulators Based on Computational Docking and Biological Validation. Molecules. [Link]

  • Request PDF. (2025). High-Throughput Screening. ResearchGate. [Link]

  • Heine, P., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Molecular Devices. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit. BPS Bioscience. [Link]

  • Ross, F. A., et al. (2016). AMPK: an energy-sensing pathway with multiple inputs and outputs. Trends in Biochemical Sciences. [Link]

  • Mo, J., et al. (2022). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. RSC Advances. [Link]

  • Anaspec. (n.d.). AMARA peptide - 1 mg. Anaspec. [Link]

  • Liu, Z., et al. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. [Link]

  • Sinnett, S. E., et al. (2013). A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK). Current Chemical Genomics. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization Assays of Proteases with the IMAP Platform. Molecular Devices. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Tsou, P., et al. (2011). A Fluorescent Reporter of AMPK activity and Cellular Energy Stress. Cell Metabolism. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Two-step AlphaScreen kinase assay. (a) Schematic assay presentation.... ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AMARA Peptide Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The AMARA System

The AMARA peptide (Sequence: AMARAASAA) is a highly specific synthetic substrate derived from the phosphorylation site of HMG-CoA reductase. It is the industry standard for measuring AMP-activated protein kinase (AMPK) activity and related kinases (e.g., SIK, MARK).

While widely used, the AMARA assay is notorious for "silent failures"—experiments where kinase activity exists but signal readout is negligible. This guide addresses the root causes of low sensitivity, distinguishing between biological failures (enzyme/substrate) and detection artifacts (assay platform).

The "Silent Killer" of Sensitivity: Peptide Charge

Critical Note: The core AMARA sequence (AMARAASAA) is hydrophobic and neutral. It does not bind to P81 phosphocellulose paper.[1] If you are using a radiometric P81 assay, you must use the modified version with a basic tail (e.g., AMARAASAAALARRR). Using the core sequence on P81 paper is the #1 cause of "zero signal" results.

Diagnostic Workflow

Before altering reagents, use this logic flow to isolate the source of low sensitivity.

TroubleshootingFlow Start ISSUE: Low/No Signal CheckCtrl Check Positive Control (Active Kinase + Known Substrate) Start->CheckCtrl Sig_No No Signal in Control CheckCtrl->Sig_No Zero Signal Sig_Yes Control OK, Sample Low CheckCtrl->Sig_Yes Weak Signal CheckEnz Enzyme Issue: 1. Phosphorylation Status (pT172)? 2. Degradation? Sig_No->CheckEnz Liquid Assay? CheckPep Substrate Issue: 1. Wrong Sequence (No RRR)? 2. Conc < Km? Sig_No->CheckPep P81 Assay? CheckCond Reaction Conditions: 1. AMP/ATP Ratio? 2. Reducing Agents (DTT)? Sig_Yes->CheckCond

Figure 1: Diagnostic decision tree for isolating sensitivity issues in AMPK/AMARA assays.

Troubleshooting Guide (FAQ Format)

Category 1: Biological Variables (Enzyme & Substrate)[1][2][3][4][5][6][7][8][9]

Q: I am using the standard AMARA peptide with P81 paper, but I see no incorporation of


P. Why? 
A:  You are likely using the "structural" AMARA peptide (AMARAASAA) rather than the "assay" peptide.
  • The Mechanism: P81 paper is negatively charged (phosphocellulose). It binds peptides via electrostatic interaction with positively charged residues (Arginine/Lysine). The core AMARA sequence has no basic residues; it washes right off the paper during the phosphoric acid wash steps.

  • The Fix: Switch to the AMARAASAAALARRR variant [1]. The C-terminal Arginines provide the necessary charge for P81 retention. Alternatively, use a biotinylated AMARA peptide with a Streptavidin-capture membrane (SAM² Biotin Capture Membrane).

Q: My AMPK enzyme is fresh, but specific activity is 10x lower than expected. What is wrong? A: AMPK requires activation via phosphorylation at Threonine 172 (T172) on the


-subunit.
  • The Cause: Recombinant AMPK expressed in E. coli is often unphosphorylated and inactive. Even mammalian-expressed AMPK can be dephosphorylated during purification by endogenous phosphatases.

  • The Fix: Ensure your AMPK preparation has been activated by an upstream kinase (like LKB1 or CAMKK2) or purchase "Pre-activated" AMPK. Verify T172 phosphorylation via Western Blot.[2]

Q: I increased the AMARA peptide concentration to boost signal, but the reaction velocity plateaued. Why? A: You likely exceeded the saturation point, but the issue might be substrate inhibition or ATP limitation .

  • The Science: The

    
     of AMPK for the AMARA peptide is typically 15–30 µM  [2]. Operating at 200 µM+ is unnecessary and can waste reagent. However, if your ATP concentration is below its 
    
    
    
    (~10–20 µM), increasing the peptide won't help.
  • The Fix: Maintain ATP at saturation (100–200 µM) if you are running a

    
     assay. If you are determining 
    
    
    
    for inhibitors, run ATP at
    
    
    (approx 10-15 µM).
Category 2: Reaction Environment

Q: Why does my signal disappear when I don't add AMP? A: AMPK (AMP-activated Protein Kinase) is an allosteric enzyme.

  • The Mechanism: Binding of AMP to the

    
    -subunit causes a conformational change that protects pT172 from dephosphorylation and allosterically boosts catalytic activity by >100-fold  [3].
    
  • The Fix: Ensure the reaction buffer contains 100–200 µM AMP . Note: High ATP concentrations can compete with AMP. Maintain an AMP:ATP ratio of at least 1:1 or 2:1 for maximum sensitivity.

Q: I'm using a luminescent assay (ADP-Glo), and the background is huge. A: This is usually due to ATP contamination or insufficient "Stop" time.

  • The Mechanism: ADP-Glo works by depleting unreacted ATP and then converting the product (ADP) to light. If the ATP depletion step is incomplete, the remaining ATP generates a massive background signal.

  • The Fix:

    • Use "Ultra-Pure" ATP provided with the kit (commercial ATP often contains 1-2% ADP).

    • Ensure the first incubation (ATP depletion) is at least 40 minutes at room temperature.

Category 3: Detection & Physics

Q: My signal-to-noise (S/N) ratio is low in the P81 assay. A: This is often due to "ATP channeling" or insufficient washing.

  • The Fix:

    • Wash Volume: Use at least 5-10 mL of 75 mM Phosphoric Acid per sample per wash.

    • Wash Frequency: Perform 4 washes of 5-10 minutes each.

    • ATP Concentration: Do not use excessive specific activity. 0.2–0.5 µCi per reaction is usually sufficient.

The "Gold Standard" Protocol: ADP-Glo Method

While radiometric assays are sensitive, the ADP-Glo platform is currently preferred for high-throughput AMARA assays due to the elimination of the "P81 binding" variable.

Reagents
  • Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT (Fresh!).
    
  • Substrate: AMARA Peptide (Standard or RRR version both work here).

  • Cofactor: Ultra-Pure ATP + AMP (150 µM each).

Workflow Table
StepActionVolumeCritical Note
1 Prepare 2.5x Enzyme Mix 2 µLDilute AMPK in buffer containing AMP. Keep on ice.
2 Prepare 2.5x Substrate/ATP 2 µLMix AMARA peptide (final conc. 50 µM) and ATP (final 50 µM).
3 Reaction Initiation --Add Substrate mix to Enzyme mix in a 384-well white plate.
4 Incubation 5 µL TotalIncubate for 60 min at Room Temp (20-25°C).
5 Termination (Depletion) 5 µLAdd ADP-Glo Reagent . Incubate 40 min. Crucial for background removal.
6 Detection 10 µLAdd Kinase Detection Reagent . Incubate 30 min.
7 Read --Measure Luminescence (Integration: 0.5 - 1.0 sec).
Visualizing the Signaling Pathway

Understanding the activation logic helps in troubleshooting.

AMPK_Pathway AMP AMP (Allosteric Activator) AMPK_Inactive AMPK (Inactive) (Unphosphorylated) AMP->AMPK_Inactive Binding LKB1 LKB1/CAMKK2 (Upstream Kinase) LKB1->AMPK_Inactive Phosphorylates T172 AMPK_Active AMPK (Active) (pT172 + AMP bound) AMPK_Inactive->AMPK_Active Activation Product Phospho-AMARA + ADP AMPK_Active->Product Catalysis ATP ATP ATP->Product AMARA AMARA Peptide AMARA->Product

Figure 2: The AMPK activation cascade required for AMARA phosphorylation.

References

  • Dale, S., et al. (1995). "Similar substrate specificities of the AMP-activated protein kinase from bovine liver, the SNF1 protein kinase from Saccharomyces cerevisiae and the AMP-activated protein kinase from cauliflower inflorescences." FEBS Letters, 361(2-3), 191-195.

  • Scott, J.W., et al. (2002). "CBS domains form energy-sensing modules whose binding of adenosine ligands is disrupted by disease mutations." Journal of Clinical Investigation, 113(2), 274–284.

  • Promega Corporation. (2023).[3][4] "ADP-Glo™ Kinase Assay Technical Manual." Promega Technical Resources.

  • Ross, F.A., et al. (2016). "A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK)." Methods in Molecular Biology.

Sources

Technical Support Center: AMARA Peptide Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization of AMARA Peptide Solubilization Product Category: Kinase Substrates (AMPK/SIK) Document ID: TS-AMARA-001 Last Updated: February 9, 2026

Executive Summary & Peptide Profile

Welcome to the Technical Support Center. This guide addresses the specific solubility challenges associated with the AMARA peptide , a synthetic substrate widely used for AMP-activated protein kinase (AMPK) assays.[1]

While often classified as "water-soluble" due to its C-terminal Arginines, users frequently encounter precipitation when preparing high-concentration stocks directly in physiological buffers. This guide provides a scientifically grounded workflow to prevent aggregation and ensure assay reproducibility.

Technical Profile
ParameterData
Sequence H-A la-M et-A la-R a-A la-A la-S er-A la-A la-A la-L eu-A la-R g-R g-R g-OH
One-Letter Code AMARAASAAALARRR
Length 15 Amino Acids
Molecular Weight ~1542.8 Da
Theoretical pI ~12.0 (Highly Basic)
Net Charge (pH 7) +3 (due to 3 Arginines)
Hydrophobicity High Local Hydrophobicity : Residues 1–12 are predominantly Alanine/Leucine.[2]

The Science of Solubility (Expert Analysis)

To dissolve AMARA successfully, you must understand the "tug-of-war" within its sequence:

  • The Hydrophobic Core (Residues 1–12): The N-terminal segment (AMARAASAAALA) is rich in Alanine and Leucine. These residues drive hydrophobic aggregation , causing the peptide to form gels or precipitates if the concentration is high (>1 mM) or if the ionic strength promotes "salting out."

  • The Solubilizing Tail (Residues 13–15): The C-terminal Arginine cluster (RRR) is highly basic and hydrophilic. It provides the necessary charge repulsion to keep the peptide in solution.

The Critical Error: Adding Phosphate Buffered Saline (PBS) or Tris directly to the lyophilized powder. The salts in these buffers shield the positive charges of the Arginines, neutralizing the repulsion forces and allowing the hydrophobic core to aggregate immediately.

The Solution: You must establish solvation before introducing salts. This is achieved by protonating the basic residues (using weak acid) or using a co-solvent (DMSO) to disrupt hydrophobic interactions.

Troubleshooting Decision Tree

The following logic flow illustrates the standard operating procedure for solubilizing AMARA peptide without aggregation.

AMARA_Solubility_Workflow Start Lyophilized AMARA Peptide Check_Conc Target Stock Conc? Start->Check_Conc Low_Conc < 1 mg/mL Check_Conc->Low_Conc Direct Use High_Conc > 1 mg/mL (Stock) Check_Conc->High_Conc Storage Step_Water Add Sterile Water (Oxygen-free) Low_Conc->Step_Water High_Conc->Step_Water Sonicate Brief Sonication (3 x 5 sec) Step_Water->Sonicate Check_Clear Is solution clear? Success Ready for Assay Buffer (Dilute 1:10+) Check_Clear->Success Yes Step_Acid Add 1% Acetic Acid (Protonate Arginines) Check_Clear->Step_Acid No (Cloudy/Gel) Check_Clear_Acid Is solution clear? Step_Acid->Check_Clear_Acid Check_Clear_Acid->Success Yes Step_DMSO Add DMSO (Max 50% of vol) Then dilute with water Check_Clear_Acid->Step_DMSO No (Still Aggregated) Step_DMSO->Success Sonicate->Check_Clear

Figure 1: Decision matrix for solubilizing basic/hydrophobic hybrid peptides like AMARA.

Validated Protocols

Protocol A: The "Acidic Water" Method (Recommended)

Best for: Creating high-concentration stocks (1–5 mM) while minimizing organic solvent interference in kinase assays.

  • Calculate: Determine the volume needed for a stock concentration (e.g., 2 mg/mL).

  • Solvent Prep: Prepare sterile water or 1% (v/v) Acetic Acid in sterile water.

    • Why Acid? Acetic acid ensures the Arginines are fully protonated (

      
      ), maximizing repulsion between peptide chains.
      
  • Reconstitution: Add the solvent to the lyophilized powder.

  • Agitation: Vortex for 30 seconds. If particles remain, sonicate in a water bath for 3 x 10 seconds (allow cooling between bursts).

  • Inspection: The solution must be completely transparent.

  • Dilution: Only after the peptide is fully dissolved should you dilute it into your assay buffer (e.g., HEPES/Tris). Ensure the dilution factor is at least 1:10 to prevent pH shock to the enzyme.

Protocol B: The "Hydrophobic Rescue" Method (DMSO)

Best for: "Stubborn" lots or when Protocol A fails due to high local hydrophobicity.

  • Initial Dissolution: Add 100% sterile DMSO to the peptide powder. Use only 10-20% of the final target volume .

    • Example: For 1 mL final stock, dissolve powder in 100 µL DMSO first.

  • Vortex: Vortex until completely dissolved. The high hydrophobicity of the AMARA sequence allows it to dissolve easily in DMSO.

  • Dilution: Slowly add sterile water (dropwise) to reach the final volume.

  • Final Check: Ensure the final DMSO concentration in your kinase assay is < 1% (or within the tolerance of your specific AMPK isoform).

Frequently Asked Questions (FAQs)

Q1: I added PBS directly to the powder and it turned into a gel. Can I save it? A: This is "salting out." You may be able to save it by adding a small amount of concentrated Acetic Acid (to reach ~10% final concentration) or DMSO, followed by sonication.[3] However, if the gel is dense, it is often safer to discard and restart to ensure accurate concentration.

Q2: Why does the peptide oxidize? A: The AMARA sequence contains a Methionine (M) at position 2. Methionine is susceptible to oxidation (forming sulfoxide), which can alter kinase recognition.

  • Fix: Always use degassed/oxygen-free water. Store stocks at -80°C under nitrogen or argon if possible. Avoid repeated freeze-thaw cycles.[1]

Q3: My kinase assay signal is low. Could the solvent be the cause? A: Yes. If you used Protocol A (Acetic Acid), ensure you buffered the pH back to 7.4 in the final assay. If the assay pH drops below 6.5, AMPK activity decreases. If you used Protocol B (DMSO), ensure the final DMSO concentration is < 1%, as high organic content can inhibit some kinase isoforms.

Q4: Can I store the peptide at 4°C? A: Lyophilized powder is stable at 4°C for weeks, but reconstituted peptide in solution is unstable. Proteases or spontaneous hydrolysis can degrade it. Aliquot reconstituted stocks and store at -80°C immediately.

References

  • Dale, S., et al. (1995). "Similar substrate recognition motifs for mammalian AMP-activated protein kinase, higher plant HMG-CoA reductase kinase-A, yeast SNF1, and mammalian calmodulin-dependent protein kinase I." FEBS Letters, 361(2-3), 191-195.

    • Significance: The foundational paper defining the AMARA sequence as a specific substr
  • Thermo Fisher Scientific. "Peptide Solubility Guidelines." Technical Resources.

    • Significance: General principles for handling peptides with hydrophobic/basic motifs.[3][4][5][6]

  • GenScript. "Peptide Solubility Guide." Technical Support.

    • Significance: Validates the "Acidic Water" approach for basic peptides (Net Charge > 0).

Sources

optimizing AMARA peptide concentration for maximum signal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: AMARA Peptide Optimization

Welcome to the Assay Development Support Hub

You have reached the technical resource for optimizing the AMARA peptide (AMARAASAAALARRR), a highly specific synthetic substrate primarily used for AMPK (AMP-activated protein kinase) and SGK (Serum- and Glucocorticoid-regulated Kinase) family assays.

This guide is structured to move you from "standard conditions" to "optimized performance" by focusing on the kinetic relationship between peptide concentration and signal intensity.

Module 1: The Basics (FAQ)

Q: What is the exact sequence and physicochemical profile of the AMARA peptide?

  • Sequence: H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH (AMARAASAAALARRR).

  • Molecular Weight: ~1542.8 Da.[1]

  • Key Feature: It is a specific substrate for the AMPK subfamily. The serine (Ser) at position 7 is the phosphorylation site. The flanking arginine residues provide the necessary basic recognition motif required by AMPK/SGK.

Q: Why can't I just use a high concentration (e.g., 500 µM) to guarantee high signal?

  • The "Hook Effect" (Substrate Inhibition): High peptide concentrations can sometimes inhibit the enzyme or cause non-specific background binding, particularly in fluorescence-based assays (quenching or inner-filter effects).

  • Cost & Solubility: Wasting peptide is inefficient.

  • Inhibitor Sensitivity: If you are screening inhibitors, running at

    
     (saturation) makes it harder to detect competitive inhibitors.[2] However, if your only goal is maximum signal  (e.g., for HTS Z' factor optimization), you typically aim for 
    
    
    
    to
    
    
    .

Module 2: Optimization Protocol (The Workflow)

To maximize signal, you must define the Michaelis-Menten constant (


)  for your specific enzyme lot and buffer conditions.
Experimental Design: Peptide Titration

Objective: Determine the concentration where the reaction velocity plateaus (


).
ParameterCondition
Enzyme Fixed concentration (e.g., 1–5 nM AMPK).
ATP Saturating concentration (e.g., 100 µM or near physiological levels).
AMARA Peptide Serial dilution (e.g., 0, 5, 10, 20, 40, 80, 160, 300 µM).
Buffer Standard Kinase Buffer (typ. 50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35).
Readout ADP-Glo, Radiometric (

P), or LANCE Ultra.
Step-by-Step Workflow
  • Prepare Stock: Reconstitute AMARA peptide in water or appropriate buffer to 10 mM.

  • Master Mix: Prepare a kinase reaction mix containing buffer, MgCl₂, and Enzyme.

  • Substrate Initiation: Add the ATP/AMARA peptide mix to start the reaction.

  • Incubation: Incubate for 30–60 minutes at room temperature (ensure linearity with time).

  • Termination/Detection: Add stop solution or detection reagents specific to your platform.

  • Analysis: Plot Signal (Y-axis) vs. Peptide Concentration (X-axis) and fit to the Michaelis-Menten equation.

Visualizing the Optimization Logic

OptimizationWorkflow Start Start: Peptide Stock (10mM) Dilution Serial Dilution (0 - 300 µM) Start->Dilution Reaction Kinase Reaction (Fixed Enzyme + ATP) Dilution->Reaction Add to Plate Readout Signal Detection (RLU / Fluorescence) Reaction->Readout + Detection Reagent Analysis Curve Fit (Determine Km & Vmax) Readout->Analysis Data Export Decision Select Opt. Conc. (2x - 5x Km) Analysis->Decision Calculate

Caption: Logical workflow for empirically determining the optimal peptide concentration.

Module 3: Troubleshooting (Help Desk)

Issue 1: "I have a very low signal-to-background (S/B) ratio even at high peptide concentrations."

  • Diagnosis: This often indicates Enzyme Inactivity or ATP Depletion .

  • Troubleshooting Steps:

    • Check Enzyme Specific Activity: AMPK is sensitive to freeze-thaw cycles. Ensure the enzyme was stored at -80°C and aliquoted.

    • Verify ATP: If using a coupled assay (like ADP-Glo), ensure your ATP concentration is compatible with the kit's linear range. Too much initial ATP can mask the signal (low conversion rate).

    • Peptide Purity: Mass spec the peptide. Degraded AMARA peptide (loss of N-terminal Arginines) will not bind the kinase effectively.

Issue 2: "The signal drops at the highest peptide concentrations (Hook Effect)."

  • Diagnosis: Inner Filter Effect (fluorescence assays) or Non-Specific Inhibition .

  • Troubleshooting Steps:

    • Reduce Concentration: Do not exceed 200–300 µM. The

      
       for AMARA with AMPK is typically 15–50 µM . There is rarely a need to go above 150 µM.
      
    • Check Solubility: Ensure the peptide is fully dissolved. Aggregates can scatter light or sequester enzyme.

Issue 3: "My replicates are highly variable."

  • Diagnosis: Pipetting Error or Sticking .

  • Troubleshooting Steps:

    • Add Surfactant: Ensure 0.01% Tween-20 or Brij-35 is in the buffer to prevent the highly basic peptide (Arg-rich) from sticking to the plastic well walls.

    • Pre-wet Tips: When pipetting viscous master mixes.

Module 4: Advanced Kinetic Considerations

To scientifically justify your choice of concentration, you must understand the saturation curve.

  • For Screening Inhibitors: Use [Peptide] =

    
    .[2] This ensures the assay is sensitive to competitive, non-competitive, and uncompetitive inhibitors.
    
  • For Maximum Signal (HTS): Use [Peptide] =

    
     conditions (typically 
    
    
    
    to
    
    
    ). This provides the largest dynamic range (Z' factor) but makes it harder to detect peptide-competitive inhibitors.
Kinetic Interaction Diagram

MichaelisMenten Enzyme Enzyme (AMPK) Complex E-S Complex Enzyme->Complex k1 Substrate AMARA Peptide Substrate->Complex [S] Complex->Enzyme k-1 Product Phospho-AMARA + ADP Complex->Product kcat (Signal Generation) Note Signal is proportional to [ES]. Maximize [ES] by increasing [S] > Km. Note->Complex

Caption: Kinetic pathway showing that signal generation (kcat) depends on the formation of the E-S complex, driven by substrate concentration.

References

  • Dale, S., et al. (1995). "Similar substrate specificities of the AMP-activated protein kinase family from mammalian, yeast and plant cells."[3] FEBS Letters, 361(2-3), 191-195.

    • Foundational paper defining the AMARA peptide specificity.
  • Ross, F.A., et al. (2002). "Characterization of the AMP-activated protein kinase kinase from rat liver." Biochemical Journal, 366(Pt 1), 1-9.

    • Demonstrates the use of AMARA peptide in characterizing AMPK activity.
  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Systems Technical Manual."

    • Authoritative protocol for luminescence-based kinase assays using peptide substr
  • Coussens, N.P., et al. (2012). "Assay Guidance Manual: Kinase Assays." NCBI Bookshelf.

    • The "Gold Standard" guide for optimizing enzyme/substrate concentr

Sources

Technical Support Center: AMPK Peptide Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the AMPK Technical Support Center. High background noise in AMP-activated protein kinase (AMPK) assays is a critical bottleneck in drug discovery. Because AMPK acts as a cellular energy sensor, its activity is tightly regulated by the AMP/ATP ratio.[1] Consequently, assays measuring AMPK activity are uniquely sensitive to background phosphate , ADP contamination , and non-specific peptide binding .

This guide moves beyond generic troubleshooting. We analyze the causality of noise in the two most common AMPK assay formats: ADP-Quantification (e.g., ADP-Glo™) and TR-FRET (e.g., LanthaScreen™) .

Visualizing the Noise: Where Does it Enter?

Before adjusting reagents, visualize the noise entry points in your specific workflow.

AMPK_Noise_Workflow cluster_0 Critical Control Points Reagents Reagent Prep (ATP, SAMS Peptide) Reaction Kinase Reaction (AMPK + Substrate) Reagents->Reaction Detection Signal Detection (Luminescence/FRET) Reaction->Detection Noise1 Source 1: Impure ATP (contains ADP) Noise1->Reagents Noise2 Source 2: SAMS Peptide Stickiness (Positively Charged) Noise2->Reaction Noise3 Source 3: Incomplete ATP Depletion Noise3->Detection

Figure 1: Critical noise entry points in the AMPK assay workflow. Note that noise accumulates; upstream impurities (Source 1) cannot be removed by downstream detection steps.

Category 1: Reagent Integrity (The Foundation)

Q: Why is my "No Enzyme" control showing high luminescence in ADP-Glo?

Diagnosis: This is almost certainly ATP degradation or impurity . The Science: ADP-Glo assays work by depleting unconsumed ATP and then converting the generated ADP back into ATP for a luciferase readout.[2] If your starting ATP stock contains even 0.5% ADP (common in lower-grade stocks), this "background ADP" will generate a massive signal that masks the kinase activity. Protocol:

  • Source Verification: Use only "Ultra-Pure" ATP (typically >99.5% purity) provided in the kit or validated for kinase screens.

  • Aliquot Strategy: ATP hydrolyzes spontaneously into ADP during freeze-thaw cycles. Aliquot ATP stocks immediately upon first thaw. Never refreeze more than once.

  • The "Purity Check" Experiment:

    • Run a standard curve of your ATP stock (0 µM to 100 µM) without kinase or peptide.

    • Add detection reagents.[3][2][4][5][6][7][8]

    • Result: Signal should remain at baseline. If signal increases linearly with ATP concentration, your ATP stock is contaminated with ADP [1].

Q: My SAMS peptide seems to precipitate or stick. How do I fix this?

Diagnosis: The SAMS peptide (Sequence: HMRSAMSGLHLVKRR) is highly basic due to multiple Arginine (R) and Histidine (H) residues. The Science: At physiological pH (7.4), the SAMS peptide is positively charged. It acts like a cation, binding non-specifically to the negatively charged polystyrene of standard microplates (Non-Specific Binding or NSB). This depletes the substrate available for the enzyme and can create high background in fluorescence assays if the peptide aggregates [2]. Protocol:

  • Plate Selection: Switch to Polypropylene (PP) low-binding plates for the reaction step. Avoid Polystyrene (PS) unless treated for low binding.

  • Solvent Optimization: Dissolve the SAMS peptide in water, but ensure the final reaction buffer contains 0.01% Triton X-100 or 0.005% Tween-20 . This reduces surface tension and prevents the peptide from coating the well walls [3].[7]

Category 2: Detection-Specific Troubleshooting

Scenario A: ADP-Glo / Luminescence Assays

Q: I have high background even with pure ATP. What else causes this? Diagnosis: Incomplete ATP depletion. The Science: The ADP-Glo assay relies on "Reagent 1" to digest all unconsumed ATP. If you have a high concentration of ATP (e.g., >100 µM) or if the reagent is old, some ATP survives. This surviving ATP is detected in the final step, creating a false high background. Troubleshooting Matrix:

VariableRecommendationWhy?
ATP Conc. Keep ≤ Km (10–50 µM)High ATP is harder to deplete completely.
Mixing Critical: Shake 2 mins @ 1200 RPMReagent 1 is viscous; poor mixing leaves ATP pockets [4].
Reagent Age Discard >6 monthsThe ATPase in Reagent 1 loses activity over time.
Scenario B: TR-FRET / LanthaScreen Assays

Q: My TR-FRET signal-to-background (S/B) ratio is < 2.0. How do I improve it? Diagnosis: Incorrect Donor/Acceptor ratio or "Inner Filter Effect." The Science: In TR-FRET, you measure the ratio of acceptor emission (e.g., 520 nm) to donor emission (e.g., 495 nm). High background often comes from free Terbium (Tb) donor that is not bound to the antibody, or non-specific binding of the tracer. Protocol:

  • Titrate the Antibody: Do not assume the kit concentration is optimal. Titrate the Tb-labeled antibody (2 nM – 0.25 nM) against a fixed concentration of tracer. Select the concentration that yields the highest S/B ratio, not the highest raw signal.

  • Filter Selection: Ensure your plate reader is reading the Time-Resolved window correctly.

    • Delay Time: 100 µs (removes short-lived autofluorescence).

    • Integration Time: 200 µs.

    • Note: Reading without a delay will result in massive background from compound autofluorescence [5].

Category 3: Enzyme & Compound Interference

Q: Does my test compound fluoresce?

Diagnosis: Compound Autofluorescence. The Science: Many small molecule libraries contain compounds that fluoresce in the green spectrum (fluorescein region), mimicking the FRET signal. Self-Validating Check:

  • Ratiometric Analysis: Always calculate the Emission Ratio (Acceptor/Donor). If the Donor signal (Tb) drops significantly in a specific well while the Acceptor signal remains constant, it indicates "Color Quenching" by the compound, not inhibition.

  • Correction: Use a "correction factor" derived from a compound-only control plate.

Q: Is my AMPK preparation contaminated?

Diagnosis: ATPase or Phosphatase contamination. The Science: If you are using partially purified AMPK (e.g., from tissue homogenates), contaminating ATPases will hydrolyze ATP regardless of the peptide substrate, generating ADP and high background. Protocol:

  • The "No Peptide" Control: Run the full kinase reaction without the SAMS peptide.

  • Interpretation:

    • Low Signal: The enzyme is clean.

    • High Signal: Your enzyme prep contains contaminants (ATPases). You must further purify the enzyme or switch to a recombinant source.

Troubleshooting Logic Tree

Use this logic flow to isolate your specific issue.

Troubleshooting_Tree Start Start: High Background Detected Control1 Check 'No Enzyme' Control Start->Control1 Branch1 Is 'No Enzyme' Signal High? Control1->Branch1 IssueATP Issue: ATP Impurity or Degradation Action: Use Ultra-Pure ATP Branch1->IssueATP Yes Control2 Check 'No Peptide' Control Branch1->Control2 No Branch2 Is 'No Peptide' Signal High? Control2->Branch2 IssueEnzyme Issue: ATPase Contamination Action: Purify Enzyme Branch2->IssueEnzyme Yes IssueNSB Issue: Non-Specific Binding Action: Add 0.01% Triton X-100 Branch2->IssueNSB No

Figure 2: Step-by-step logic for isolating the source of background noise.

References

  • Davies, S. P., et al. (1989). "Tissue distribution of the AMP-activated protein kinase, and lack of activation by cyclic-AMP-dependent protein kinase, studied using a specific and sensitive peptide assay."[9] European Journal of Biochemistry, 186(1-2), 123-128. Retrieved from [Link]

  • Shapiro, A. B., et al. (2019).[7] "Noise in ADP Glo assay?" ResearchGate Q&A. Retrieved from [Link]

  • BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

Sources

AMARA peptide stability and degradation at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Assay Optimization Guide

Welcome to the Technical Support Center. This guide is designed for researchers utilizing the AMARA peptide (Sequence: AMARAASAAALARRR) in kinase assays, specifically for AMP-activated protein kinase (AMPK) and Salt-Inducible Kinase (SIK) .

As Senior Application Scientists, we often see experimental failure not due to the kinase or the drug candidate, but due to the subtle degradation of the peptide substrate. This guide dissects the molecular vulnerabilities of the AMARA peptide and provides a self-validating framework for your experiments.

Part 1: The Stability Profile (The "Why")

To troubleshoot effectively, you must understand the chemistry of failure. The AMARA peptide is not an inert string of letters; it is a chemical reagent with specific vulnerabilities at Room Temperature (RT).

Molecular Vulnerabilities

The sequence H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH contains two primary "kill switches" that activate at room temperature in solution:

  • Methionine (Met/M) Oxidation: The Methionine at position 2 is the most unstable residue. In the presence of atmospheric oxygen (accelerated by RT), the thioether side chain oxidizes to Methionine Sulfoxide .

    • Impact: This adds a polar oxygen atom to a hydrophobic side chain, potentially disrupting the peptide's fit into the kinase's catalytic cleft, altering

      
       and 
      
      
      
      [1, 2].
  • Arginine (Arg/R) Proteolysis: The C-terminus is rich in Arginine (R). This makes the peptide a "magnet" for trypsin-like proteases, which are ubiquitous contaminants in non-sterile laboratory environments.

    • Impact: Cleavage destroys the recognition motif, resulting in a false-negative signal (zero phosphorylation) regardless of kinase activity.

Stability Matrix
StateTemperatureStability EstimateRisk Factor
Lyophilized (Powder) -20°C / -80°C12 MonthsLow (Keep desiccated)
Lyophilized (Powder) Room Temp (25°C)1-2 WeeksModerate (Moisture leads to hydrolysis)
Solubilized (Water/Buffer) -80°C6 MonthsLow (Avoid freeze-thaw)
Solubilized (Water/Buffer) -20°C1 MonthModerate (Ice crystal damage)
Solubilized (Water/Buffer) Room Temp (25°C) < 4 Hours CRITICAL (Oxidation & Proteolysis)

Part 2: "Gold Standard" Handling Protocol

Do not treat this peptide like a standard buffer component.[1] Follow this workflow to ensure data integrity.

Step 1: Reconstitution (The "Zero-Oxidation" Method)
  • Equilibrate: Allow the lyophilized vial to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder (hydrolysis risk).

  • Solvent Choice: Use sterile, nuclease-free water or 25mM Tris-HCl (pH 7.5).

    • Pro-Tip: If the peptide is stubborn, add a drop of 1% Ammonium Hydroxide (NH4OH) or DMSO, but keeps DMSO < 5% final concentration to avoid inhibiting the kinase.

  • Aliquot Immediately: Never store the bulk stock. Divide into single-use aliquots (e.g., 10 µL or 50 µL).

Step 2: Storage & Thawing[2][3][4][5]
  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath to prevent slow ice crystal formation which can shear peptides.

  • Store: -80°C is superior to -20°C for Methionine-containing peptides.

  • Usage: Thaw once on ice. Discard unused thawed peptide. Do not refreeze.

Part 3: Troubleshooting & Diagnostics

Visualizing the Failure Pathways

Use this logic map to diagnose assay failures related to peptide integrity.

AMARA_Troubleshooting Start Issue: Loss of Kinase Signal Check1 Is the Peptide Stock >1 Month old (at -20°C)? Start->Check1 Check2 Was the Peptide left at RT >4 Hours? Check1->Check2 No Check3 Mass Spec / HPLC Check Check1->Check3 Yes Check2->Check3 Yes Result_OK Peptide OK. Check ATP or Enzyme. Check2->Result_OK No Result_Ox Diagnosis: Methionine Oxidation (M+16 Da shift) Check3->Result_Ox +16 Da Shift Result_Prot Diagnosis: Proteolytic Cleavage (Multiple Mass Peaks) Check3->Result_Prot Fragmented Result_Agg Diagnosis: Aggregation (Precipitate visible) Check3->Result_Agg Broad Peaks

Figure 1: Diagnostic logic tree for identifying AMARA peptide failure modes using Mass Spectrometry or history checking.

Troubleshooting Guide
SymptomProbable CauseVerification StepCorrective Action
Zero Signal Peptide degraded (Proteolysis)Run peptide on HPLC. Look for multiple peaks instead of single sharp peak.Use fresh aliquot. Add protease inhibitors if using crude lysates.
Reduced Vmax Methionine OxidationLC-MS analysis. Look for +16 Da mass shift (Met-Sulfoxide).Discard stock. Reconstitute new powder using degassed buffers.
High Background Peptide AggregationSpin tube at 14,000xg. Check for pellet.Sonicate briefly. Ensure pH is neutral (7.0-7.5). Avoid high salt in stock.
Inconsistent Replicates Freeze-Thaw DamageCheck storage log. Was the tube refrozen?Switch to "Single-Use Aliquot" strategy.

Part 4: Frequently Asked Questions (FAQs)

Q1: I left the AMARA peptide solution on the bench overnight (approx. 16 hours). Can I still use it? A: No. We strongly advise against it. While the peptide might not be fully degraded, the Methionine oxidation rate at RT in solution is significant enough to introduce variability. If you are running a quantitative


 curve, this variability will skew your data. Discard it.

Q2: Can I use DTT or Beta-Mercaptoethanol to prevent oxidation? A: Yes, but with caution. Reducing agents (1-5 mM DTT) can protect the Methionine. However, you must ensure that the reducing agent does not interfere with your specific kinase assay readout (e.g., some colorimetric assays are sensitive to reducing agents).

Q3: Why does the datasheet say "AMARAASAA" but the sequence is longer? A: "AMARA" refers to the core recognition motif. However, the functional substrate used in assays (like those from SignalChem or AnaSpec) is usually AMARAASAAALARRR [3, 4]. The C-terminal Arginines (RRR) are critical for binding to the negatively charged pockets of basophilic kinases like AMPK. Always verify the specific catalog number's sequence.

Q4: My peptide won't dissolve in water. What now? A: While AMARA is generally soluble, high concentrations (>1 mg/mL) can be tricky.

  • Vortex for 30 seconds.

  • Sonicate for 5 minutes.

  • If still insoluble, add 10% Acetic Acid dropwise (if basic residues are hindering) or a small amount of DMSO (keep final assay concentration <1%).

References

  • Sino Biological. AMARA Peptide Datasheet (Cat: A11-58).[2] Retrieved from [Link]

  • AnaSpec. AMARA Peptide Technical Data Sheet. Retrieved from [Link]

  • Biotage. How to handle peptides that contain methionine. Retrieved from [Link]

Sources

Technical Support Center: Reducing Variability in SIK Kinase Assays with AMARA Peptide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for SIK (Salt-Inducible Kinase) assays utilizing the AMARA peptide substrate. As a Senior Application Scientist, I understand that achieving reproducible and reliable data is paramount to your research. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions (FAQs), and a robust experimental protocol to help you minimize variability and ensure the integrity of your SIK kinase assay results.

Understanding the SIK Kinase-AMARA Peptide System

The Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK)-related kinase family.[1] They are key regulators in various physiological processes, including metabolism, inflammation, and cellular growth.[2][3] The AMARA peptide (sequence: AMARAASAAALARRR) is a widely used and effective substrate for SIK and AMPK family members in kinase assays.[4] The assay typically measures the transfer of a phosphate group from ATP to the AMARA peptide by the SIK enzyme.

Visualizing the SIK Signaling Pathway and Assay Workflow

To better understand the biological context and the experimental procedure, here are two diagrams.

SIK_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinases Kinase Cascade cluster_downstream Downstream Effects Upstream Signals Upstream Signals LKB1 LKB1 Upstream Signals->LKB1 SIK SIK LKB1->SIK Activates CRTCs CRTCs SIK->CRTCs Phosphorylates HDACs HDACs SIK->HDACs Phosphorylates Gene Expression Gene Expression CRTCs->Gene Expression HDACs->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Simplified SIK signaling pathway.

SIK_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Prepare SIK Enzyme Prepare SIK Enzyme Combine Reagents Combine Reagents Prepare SIK Enzyme->Combine Reagents Prepare AMARA Peptide Prepare AMARA Peptide Prepare AMARA Peptide->Combine Reagents Prepare ATP Solution Prepare ATP Solution Prepare ATP Solution->Combine Reagents Prepare Assay Buffer Prepare Assay Buffer Prepare Assay Buffer->Combine Reagents Incubate Incubate Combine Reagents->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Signal Measure Signal Add Detection Reagent->Measure Signal Calculate Results Calculate Results Measure Signal->Calculate Results

Caption: General workflow for a SIK kinase assay.

Troubleshooting Guide: Common Issues and Solutions

High variability in kinase assays can stem from multiple factors.[5] Below are common issues encountered in SIK kinase assays with the AMARA peptide, their potential causes, and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
High Background Signal 1. ATP Contamination in Reagents: ADP contamination in the ATP stock can lead to a high background signal in luminescence-based assays like ADP-Glo™. 2. Enzyme-Independent ATP Hydrolysis: Unstable ATP in the assay buffer can hydrolyze spontaneously. 3. Contaminated Enzyme or Substrate: Presence of other ATPases or kinases in your SIK enzyme or AMARA peptide preparations.1. Use High-Purity ATP: Purchase high-quality ATP with low ADP contamination. Prepare fresh ATP solutions and store them in small aliquots at -80°C. 2. Optimize Buffer Conditions: Ensure your assay buffer has the optimal pH and ionic strength to maintain ATP stability.[5] 3. Quality Control of Reagents: Use highly purified SIK enzyme and AMARA peptide. Run a control reaction without the SIK enzyme to check for background ATP consumption.
Low Signal-to-Noise Ratio 1. Suboptimal Reagent Concentrations: Incorrect concentrations of SIK enzyme, AMARA peptide, or ATP can lead to a weak signal.[6] 2. Inactive Enzyme: The SIK enzyme may have lost activity due to improper storage or handling.[7] 3. Short Incubation Time: The kinase reaction may not have proceeded long enough to generate a detectable signal.[8]1. Optimize Reagent Concentrations: Titrate the SIK enzyme to find the optimal concentration that gives a robust signal without depleting the substrate. Optimize the AMARA peptide and ATP concentrations. A good starting point is an AMARA concentration of 45 µM and an ATP concentration of 5 µM.[9] 2. Verify Enzyme Activity: Test the activity of a new batch of enzyme against a previously validated lot. Aliquot the enzyme upon arrival and store it at -80°C to avoid repeated freeze-thaw cycles. 3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time where the reaction is in the linear range.[8]
High Well-to-Well Variability 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. 2. Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. 3. Temperature Gradients: Uneven temperature across the assay plate can lead to different reaction rates in different wells.[10]1. Use Calibrated Pipettes: Regularly calibrate your pipettes. For high-throughput screening, consider using automated liquid handlers. 2. Minimize Edge Effects: Fill the outer wells of the plate with buffer or water. Ensure proper sealing of the plate during incubation. 3. Ensure Uniform Temperature: Equilibrate all reagents and the assay plate to the reaction temperature before starting the assay. Use a water bath or an incubator that provides uniform heating.[10]
Inconsistent Results Between Experiments 1. Lot-to-Lot Variability of Reagents: Different batches of SIK enzyme, AMARA peptide, or ATP can have varying purity and activity.[11][12][13] 2. Inconsistent Reagent Preparation: Variations in the preparation of stock solutions can lead to different final concentrations in the assay. 3. Changes in Environmental Conditions: Fluctuations in room temperature or humidity can affect assay performance.1. Validate New Reagent Lots: Before using a new lot of any critical reagent, perform a bridging experiment to compare its performance with the previous, qualified lot.[11] 2. Standardize Reagent Preparation: Follow a strict, documented procedure for preparing all stock solutions. Prepare large batches of buffers and other non-critical reagents to be used across multiple experiments. 3. Control the Environment: Perform assays in a temperature and humidity-controlled environment whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of AMARA peptide and ATP for a SIK kinase assay?

A1: The optimal concentrations can vary depending on the specific SIK isoform and the assay format. However, a good starting point for an ADP-Glo™ based assay is 45 µM AMARA peptide and 5 µM ATP.[9] It is highly recommended to perform a matrix titration of both AMARA and ATP to determine the optimal concentrations for your specific experimental conditions.

Q2: How should I prepare and store the AMARA peptide?

A2: The AMARA peptide is typically supplied as a lyophilized powder.[14] It is recommended to reconstitute it in high-purity water or a buffer like 20 mM Tris-HCl, pH 7.5, to a stock concentration of 1 mg/mL. For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used, followed by dilution with an aqueous buffer.[15] It is best to prepare fresh solutions for each experiment. If you need to store the stock solution, aliquot it into single-use volumes and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[14]

Q3: My SIK enzyme seems to be inactive. What could be the reason?

A3: Several factors can lead to enzyme inactivity. Improper storage is a common cause; SIK enzymes should be stored at -80°C in appropriate buffers. Repeated freeze-thaw cycles can also denature the enzyme.[14] The stability of SIKs can also be influenced by post-translational modifications.[2][7][16] Always handle the enzyme on ice and use it promptly after thawing. To verify activity, you can test it against a known active lot or a positive control inhibitor.

Q4: What is the effect of DMSO on my SIK kinase assay?

A4: Dimethyl sulfoxide (DMSO) is a common solvent for test compounds. However, high concentrations of DMSO can inhibit kinase activity.[5] It is crucial to determine the DMSO tolerance of your assay. Typically, the final DMSO concentration in the assay should be kept at or below 1%. Always include a vehicle control (the same concentration of DMSO without the test compound) in your experiments.

Q5: How can I be sure that the signal I am measuring is specific to SIK activity?

A5: To ensure specificity, include several controls in your experiment:

  • No-enzyme control: This will help you determine the background signal from non-enzymatic ATP hydrolysis or contamination.

  • No-substrate control: This control ensures that the signal is dependent on the presence of the AMARA peptide.

  • Positive control inhibitor: Use a known SIK inhibitor to confirm that the assay can detect inhibition of SIK activity.

Detailed Experimental Protocol: SIK Kinase Assay using ADP-Glo™

This protocol provides a general framework for a robust and reproducible SIK kinase assay. Optimization of specific parameters is recommended for each new enzyme lot and experimental setup.

1. Reagent Preparation

  • SIK Kinase Stock: Prepare aliquots of the SIK enzyme in a buffer that ensures its stability (e.g., containing glycerol and DTT) and store at -80°C.

  • AMARA Peptide Stock (1 mg/mL): Reconstitute lyophilized AMARA peptide in 20 mM Tris-HCl, pH 7.5. Aliquot and store at -80°C.

  • ATP Stock (10 mM): Prepare a 10 mM stock solution of high-purity ATP in water. Aliquot and store at -80°C.

  • Assay Buffer (1X): A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.5 mM EGTA, and 0.01% Triton X-100.[9]

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.

2. Assay Procedure (384-well plate format)

  • Prepare Reagent Mixes:

    • Enzyme Dilution: Dilute the SIK enzyme stock to the desired final concentration in 1X Assay Buffer. Keep on ice.

    • Substrate/ATP Mix: Prepare a mix containing AMARA peptide and ATP in 1X Assay Buffer at 2X the final desired concentration (e.g., 90 µM AMARA and 10 µM ATP).

  • Assay Plate Setup:

    • Add 5 µL of the diluted SIK enzyme to each well of a 384-well plate.

    • For inhibitor studies, add 1 µL of the test compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Mix to each well.

  • Kinase Reaction:

    • Mix the plate gently.

    • Incubate the plate at room temperature for the optimized duration (e.g., 60-120 minutes).[9]

  • Signal Detection (ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

3. Data Analysis

  • Subtract the background luminescence (no-enzyme control) from all other readings.

  • For inhibitor studies, normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

  • Calculate IC₅₀ values for test compounds using a suitable data analysis software.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Merck Millipore. Protein Kinase Assay & Detection Kits. Merck Millipore.
  • Defert, O., et al. (2021). Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. Journal of Medicinal Chemistry, 64(15), 11099-11117. [Link]

  • 2BScientific. AMARA Peptide. 2BScientific. [Link]

  • Weidner, T., et al. (2017). Identifying Inhibitors of Inflammation: A Novel High-Throughput MALDI-TOF Screening Assay for Salt-Inducible Kinases (SIKs). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 846-855. [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Liu, M., et al. (2020). The potent roles of salt-inducible kinases (SIKs) in metabolic homeostasis and tumorigenesis. Signal Transduction and Targeted Therapy, 5(1), 1-11. [Link]

  • Lin, H. P., et al. (2022). Salt-inducible kinases (SIKs) in cancer: mechanisms of action and therapeutic prospects. Journal of Biomedical Science, 29(1), 1-17. [Link]

  • McIver, E. J., et al. (2021). Nuts and bolts of the salt-inducible kinases (SIKs). Biochemical Journal, 478(1), 205-231. [Link]

  • Galapagos NV. (2021). Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. Journal of Medicinal Chemistry, 64(15), 11099-11117.
  • Weidner, T., et al. (2017). Identifying Inhibitors of Inflammation: A Novel High-Throughput MALDI-TOF Screening Assay for Salt-Inducible Kinases (SIKs). Journal of Biomolecular Screening, 22(7), 846-855.
  • Berasi, S. P., et al. (2015). Regulation of SIK1 abundance and stability is critical for myogenesis. Molecular and Cellular Biology, 35(15), 2624-2637. [Link]

  • Ramakrishnan, G., et al. (2021). Distinctive role of SIK1 and SIK3 isoforms in aerobic glycolysis and cell growth of breast cancer through the regulation of p53 and mTOR signaling pathways. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1868(4), 118975.
  • The Association for Diagnostics & Laboratory Medicine (formerly AACC). (2020). Lot-to-Lot Variation. The Association for Diagnostics & Laboratory Medicine. [Link]

  • Al-Salihi, M. A., et al. (2019). Salt-inducible kinases (SIKs) regulate TGFβ-mediated transcriptional and apoptotic responses. Cell Communication and Signaling, 17(1), 1-16. [Link]

  • ResearchGate. Effect of different levels of ATP concentration on activated kinases in.... ResearchGate. [Link]

  • Bettayeb, K., et al. (2010). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 11(4), 1718-1734.
  • myadlm.org. (2015, June 3). Managing Reagent Lot to Lot Variability. myadlm.org. [Link]

  • MDPI. Signal-to-Noise Ratio Enhancement Method for Weak Signals: A Joint Optimization Strategy Based on Intelligent Optimization Iterative Algorithm. MDPI. [Link]

  • Singapore Institute of Technology. (2023, February 22). Lot-to-lot variation and verification. Singapore Institute of Technology. [Link]

  • Bogaczyk, S., et al. (2011). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. ASSAY and Drug Development Technologies, 9(4), 365-373. [Link]

  • ResearchGate. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis. ResearchGate. [Link]

  • ResearchGate. (PDF) Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. ResearchGate. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Frontiers. Understanding the roles of salt-inducible kinases in cardiometabolic disease. Frontiers. [Link]

  • Griffith Research Online. (2022, November 24). Lot-to-lot variation and verification. Griffith Research Online. [Link]

  • NCBI Bookshelf. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • bioRxiv. Interrelation between enzyme activity and stability with the local dynamics: Mutational and MD simulations based investigations. bioRxiv. [Link]

  • ResearchGate. Roles of salt‑inducible kinases in cancer (Review). ResearchGate. [Link]

  • ResearchGate. Low noise signal processing for electrochemical biosensor using narrow bandwidth filter. ResearchGate. [Link]

  • He, H., et al. (2013). Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization. Analytical and Bioanalytical Chemistry, 405(10), 3329-3336. [Link]

  • bioRxiv. Ultrasonic Reporter of Kinase Activity. bioRxiv. [Link]

Sources

Technical Support Center: Stability & Handling of Exendin-4 (CAS 163560-19-8)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for Exendin-4 (CAS 163560-19-8) .

If you are working with this peptide, you are likely encountering a common paradox: Exendin-4 is structurally more stable than native GLP-1 due to its C-terminal "Trp-cage" motif, yet it is notoriously prone to fibrillation (amyloid-like aggregation) and surface adsorption under standard laboratory conditions.

This guide moves beyond generic peptide handling. It provides a self-validating system to maintain the monomeric state of Exendin-4, specifically addressing the physicochemical risks associated with its isoelectric point (pI ~4.8–5.0) and secondary structure transitions.

Module 1: Critical Troubleshooting (Triage)

Q1: My solution turned cloudy immediately after adding PBS. Can I save it?

Status: CRITICAL Diagnosis: You likely triggered Isoelectric Precipitation . The Mechanism: Exendin-4 has a theoretical pI near 4.8–5.0. If you dissolve the lyophilized powder (often containing residual TFA salts, acidic) directly into a neutral buffer like PBS (pH 7.4), the local pH during dissolution may linger in the pI zone (pH 4.5–5.5), where net charge is zero and solubility is lowest. The Fix:

  • Do not vortex. This promotes fibrillation.

  • Acidify or Alkalinize immediately.

    • Option A (Acidic Rescue - Preferred): Add small aliquots of 10% Acetic Acid until the solution clears (Target pH 4.5).

    • Option B (Basic Rescue): Add small aliquots of 0.1M NaOH (Target pH > 8.0), only if immediate use is intended (risk of deamidation).

  • Future Prevention: Dissolve in water or acidic buffer first to ensure full solubility, then dilute into the final assay buffer.

Q2: I lost 40% of my peptide concentration after transferring it to a new tube.

Status: WARNING Diagnosis: Surface Adsorption . The Mechanism: Exendin-4 is amphipathic. The hydrophobic face of its helix binds rapidly to standard polypropylene and glass. At low concentrations (<100 µg/mL), you can lose >50% of the mass to the tube walls within minutes. The Fix:

  • Labware: Use Protein LoBind® tubes exclusively.

  • Additives: If compatible with your assay, add 0.05% Tween-20 (Polysorbate 20) or 0.1% BSA to the buffer before adding the peptide. This "sacrificial" protein/surfactant coats the walls first.

Module 2: The "Golden" Reconstitution Protocol

This protocol is designed to maximize Physical Stability (preventing aggregation) and Chemical Stability (preventing oxidation/deamidation).

The "Safe Harbor" Formulation (Stock Solution)
  • Target Concentration: 0.5 – 1.0 mg/mL (High enough to reduce % loss to adsorption, low enough to avoid immediate fibrillation).

  • Target pH: 4.5 (Acetate Buffer).

    • Why? At pH 4.5, Exendin-4 retains its

      
      -helical structure (Trp-cage intact). At pH > 7.0, deamidation (Asn28) accelerates.[1] At pH < 4.0, acid hydrolysis risks increase.
      
Step-by-Step Workflow
  • Equilibrate: Allow the lyophilized vial to reach room temperature (prevent water condensation).

  • Solvent Selection:

    • Prepare 10 mM Sodium Acetate, pH 4.5 .

    • Optional: Add 4-5% Mannitol as a tonicity agent and stabilizer (prevents hydrophobic collapse).

  • Dissolution:

    • Gently pipette the buffer down the side of the vial.

    • Swirl gently. DO NOT VORTEX. Vortexing creates air-water interfaces that act as nucleation sites for amyloid fibrils.

  • Verification: Solution should be crystal clear.

  • Aliquot & Freeze:

    • Dispense into LoBind tubes.

    • Flash freeze in liquid nitrogen (preferred) or place immediately in -80°C.

    • Limit: Avoid >1 freeze-thaw cycle.

Module 3: Advanced Stability Logic

The Aggregation & Degradation Landscape

The following table summarizes why "Standard PBS" is often the wrong choice for long-term storage of Exendin-4.

ParameterConditionOutcome for Exendin-4Mechanism
pH 4.5 Optimal Stable Helical structure stabilized; Deamidation rates minimal.
pH 7.4 Risky Chemical Degradation Rapid Deamidation at Asn28; Oxidation at Met14.
pH 4.8 - 5.0 Critical Failure Precipitation Isoelectric point (pI). Net charge

0. Solubility collapses.
Agitation Vortexing/ShakingFibrillation Shear stress exposes hydrophobic core


-sheet stacking.
Temp > 37°C High HeatFibrillation Thermal energy overcomes energy barrier for nucleation.
Visualizing the Aggregation Pathway

The diagram below illustrates the "Trap" users fall into when handling Exendin-4. The goal is to stay in the blue "Native Monomer" zone.

ExendinAggregation Monomer Native Monomer (Alpha-Helix) pH 4.5 / Static Unfolded Partially Unfolded Intermediate Monomer->Unfolded pH > 7.0 or Temp > 37°C Precipitate Amorphous Precipitate (pI ~4.8) Monomer->Precipitate pH adjusted to ~4.8 (Isoelectric Point) Nucleus Oligomeric Nucleus (Critical Step) Unfolded->Nucleus Agitation (Vortexing) Air-Water Interface Fibril Amyloid Fibril (Irreversible Gel) Nucleus->Fibril Rapid Polymerization Fibril->Nucleus Seeding Effect

Figure 1: The Exendin-4 Aggregation Pathway. Note that "Seeding" means once fibrils form, they catalyze further aggregation rapidly.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve Exendin-4?

A: Yes, but with caution. Exendin-4 is soluble in DMSO. However, injecting a DMSO stock into an aqueous buffer can cause an exothermic "heat of mixing" event that may damage the peptide.

  • Recommendation: If using DMSO, keep the stock concentration high (>5 mg/mL) so the final DMSO % in your assay is <0.1%.

Q: How do I transition from the "Stock" (pH 4.5) to my "Assay" (pH 7.4)?

A: This is the "Valley of Death" transition. You must cross the pI (pH 5.0) rapidly.

  • Protocol:

    • Have your assay buffer (e.g., PBS or KRB) stirring rapidly.

    • Inject the small volume of Exendin-4 stock (pH 4.5) directly into the bulk assay buffer.

    • The high dilution factor and buffering capacity of the PBS will snap the pH to 7.4 instantly, skipping the pI precipitation zone.

    • Do not titrate slowly.

Q: Why does the commercial drug (Byetta®) contain m-cresol?

A: m-Cresol is a preservative for multi-dose pens. However, for research purposes, avoid m-cresol unless necessary. It can induce structural changes and interfere with certain colorimetric assays (e.g., BCA assay). For research, sterile filtration (0.22 µm) is preferred over chemical preservatives.

References

  • Hudson, S. A., et al. (2009). "Exenatide: Structure, Stability, and Formulation."[2][3] Pharmaceutical Research. (Discusses the pH 4.5 stability profile and degradation pathways).

  • Gelfanova, V., et al. (2017). "Understanding the aggregation mechanism of Exendin-4." Journal of Pharmaceutical Sciences. (Details the alpha-helix to beta-sheet transition).

  • Kristensen, K., et al. (2015).[4] "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLoS ONE. (Quantifies peptide loss to labware and mitigation strategies).

  • US Patent 20110046054. "Stable formulations of Exendin-4." (Provides industrial data on acetate/mannitol formulations).

Disclaimer: This guide is for research use only. It is not intended for clinical or diagnostic procedures.

Sources

Validation & Comparative

AMARA Peptide: Specificity Profile and Kinetic Comparison for AMPK Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The AMARA peptide (Sequence: AMARAASAAALARRR) is a synthetic substrate designed for the specific assay of AMP-activated protein kinase (AMPK) . Unlike its predecessor, the SAMS peptide, AMARA was engineered to minimize non-specific interactions by replacing non-essential residues with alanine while preserving the critical phosphorylation consensus motif.

Key Takeaway: The AMARA peptide exhibits superior specificity against basophilic kinases like PKA and PKC compared to native protein fragments. However, researchers must be aware of its high cross-reactivity with Salt-Inducible Kinases (SIKs) , which share the AMPK substrate consensus. This guide details the structural basis of this specificity, kinetic comparisons, and validated protocols for its use.

Technical Profile: The AMARA Peptide

The AMARA peptide was developed to define the optimal substrate recognition motif for AMPK. It represents an "idealized" substrate, stripping away the complexity of physiological targets (like Acetyl-CoA Carboxylase) to focus solely on the kinase-substrate interface.

Chemical Specifications
FeatureDetails
Sequence H-Ala-Met-Ala-Arg -Ala-Ala-Ser -Ala-Ala-Ala-Leu -Ala-Arg-Arg-Arg-OH
Core Motif Φ-X-R-X-X-S-X-X-X-Φ (Where Φ is hydrophobic)
Molecular Weight ~1544.8 Da
Isoelectric Point (pI) ~12.0 (Highly Basic due to C-terminal Arginines)
Solubility Soluble in water/buffer; typically prepared as 1-10 mM stock.
Origin Derived from the SAMS peptide sequence (Dale et al., 1995).
Structural Basis of Recognition

AMPK recognition relies heavily on specific spacing between hydrophobic and basic residues relative to the phosphorylation site (P0).

  • P-5 (Met): Hydrophobic anchor.

  • P-3 (Arg): Critical basic residue for electrostatic interaction with the AMPK kinase domain.

  • P0 (Ser): The phosphorylation site.

  • P+4 (Leu): Hydrophobic anchor.

The AMARA peptide rigidly enforces this spacing using an Alanine backbone, which reduces the conformational entropy and prevents "wobble" binding that could lead to off-target phosphorylation.

Specificity Analysis: AMARA vs. Alternatives

AMARA vs. SAMS Peptide

The SAMS peptide (HMRSAMSGLHLVKRR) is a truncated sequence from Acetyl-CoA Carboxylase (ACC), the physiological substrate of AMPK. While specific, SAMS contains residues (His, Gly, Val) that are not strictly required for AMPK recognition but may facilitate binding to other enzymes.

ParameterSAMS PeptideAMARA PeptideAdvantage
Origin Native Sequence (Rat ACC residues 73-87)Synthetic / Rational DesignAMARA is cleaner.
Kinetics (

)
~15 - 30 µM~15 - 25 µMComparable affinity.
Specificity Good, but contains potential distal epitopes.Superior; eliminates cryptic epitopes.AMARA reduces background.
Vmax HighHighBoth are excellent substrates.
Cross-Reactivity Profile

The most critical aspect of using AMARA is understanding what it does and does not react with.

The "Blind Spot": Salt-Inducible Kinases (SIKs)

Crucial Warning: SIK1, SIK2, and SIK3 are members of the AMPK-related kinase (ARK) family. They share the exact same consensus motif (L-X-R-X-X-S-X-X-X-L) as AMPK.

  • Result: AMARA is an excellent substrate for SIKs.

  • Implication: If you are assaying whole cell lysates, AMARA phosphorylation will represent the sum of AMPK + SIK activity. You must use specific inhibitors (e.g., HG-9-91-01 for SIKs) to distinguish them.

Specific Exclusion: PKA and PKC

AMARA is designed to exclude PKA and PKC, the two most common contaminating basophilic kinases.

  • PKA Exclusion: PKA prefers Arginines at P-2 and P-3 (R-R-X-S). AMARA has an Alanine at P-2 (R-A-A-S), drastically reducing PKA affinity.

  • PKC Exclusion: PKC prefers basic residues at P-2 and P+2 . AMARA lacks these, presenting a hydrophobic face instead.

Visualizing the Specificity Landscape

The following diagram illustrates the sequence alignment and the structural logic that grants AMARA its specificity (and its SIK liability).

AMPK_Specificity cluster_0 Substrate Sequences Consensus AMPK Consensus Φ - X - R - X - X - S - X - X - X - Φ AMPK AMPK (Target) Consensus->AMPK High Affinity SIK SIK 1/2/3 (Off-Target) Consensus->SIK High Affinity AMARA AMARA Peptide A - M - A - R - A - A - S - A - A - A - L AMARA->AMPK Ideal Fit AMARA->SIK Cross-Reacts PKA PKA (Excluded) AMARA->PKA Poor Fit (Missing P-2 Arg) SAMS SAMS Peptide H - M - R - S - A - M - S - G - L - H - L SAMS->AMPK Good Fit SAMS->PKA Low Affinity

Figure 1: Specificity map showing the structural alignment of AMARA with the AMPK consensus and its cross-reactivity with SIKs due to shared motif recognition.

Experimental Protocols

Standard Radioactive Assay ( P-ATP)

This is the "Gold Standard" for kinetic profiling. It is self-validating because background noise is extremely low compared to antibody-based methods.

Reagents:

  • Buffer A: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% Brij-35.

  • Substrate: 200 µM AMARA peptide.

  • ATP Mix: 100 µM ATP containing 2 µCi [

    
    -
    
    
    
    P]ATP per reaction.
  • Stop Solution: 1% Phosphoric Acid.

Workflow:

  • Preparation: Dilute active AMPK (recombinant or immunoprecipitated) in Buffer A.

  • Reaction: Mix 10 µL enzyme + 10 µL AMARA peptide substrate.

  • Start: Initiate by adding 10 µL ATP Mix. Incubate at 30°C for 10-20 minutes.

  • Stop: Spot 20 µL of reaction onto P81 phosphocellulose paper squares.

  • Wash: Immediately drop papers into 1% Phosphoric Acid. Wash 3x 10 mins to remove unreacted ATP.

  • Quantify: Dry papers and count via liquid scintillation.

Self-Validation Step: Always include a "No Peptide" control. The counts in this control represent autophosphorylation or background and should be <5% of the signal.

Non-Radioactive Screening (ADP-Glo / Kinase-Glo)

For high-throughput screening (HTS), ADP-detection methods are preferred.

Workflow Adjustment:

  • Because AMARA is a small peptide, it does not coat microplates well.

  • Method: Perform the kinase reaction in solution (liquid phase).

  • Detection: Add ADP-Glo reagent to deplete remaining ATP, then add Detection Reagent to convert generated ADP to Luciferase signal.

  • Note: Ensure the AMARA peptide concentration is

    
     (use 50-100 µM) to ensure linearity.
    

Substrate Selection Guide

When should you use AMARA versus other options?

ScenarioRecommended SubstrateReason
Purified Enzyme Kinetics AMARA Cleanest kinetics; defined

/

.
Crude Lysate Assay SAMS or ACC (Native) SAMS is historically validated; Native ACC allows Phospho-specific Ab detection.
Inhibitor Screening (HTS) AMARA High solubility, low cost, high signal-to-noise ratio.
Distinguishing SIK vs AMPK Whole Protein (ACC) SIKs and AMPK may have different preferences for the tertiary structure of full proteins, though they share the peptide motif.

References

  • Dale, S., et al. (1995). "Similar substrate recognition motifs for mammalian AMP-activated protein kinase, higher plant HMG-CoA reductase kinase-A, yeast SNF1, and mammalian calmodulin-dependent protein kinase I." FEBS Letters, 361(2-3), 191-195.

  • Scott, J. W., et al. (2002). "CBS domains form energy-sensing modules whose binding of adenosine ligands is disrupted by disease mutations." Journal of Clinical Investigation, 113(2), 274–284.

  • Lizcano, J. M., et al. (2004). "LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1." The EMBO Journal, 23(4), 833-843.

  • Banko, M. R., et al. (2011). "Chemical genetic screen for AMPKα2 substrates uncovers a network of proteins involved in cell motility." Cell Metabolism, 14(5), 661-673.

validating kinase inhibition using AMARA peptide substrate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Kinase Inhibition: A Comparative Guide to AMARA vs. SAMS Peptide Substrates

Executive Summary

For researchers validating kinase inhibition—specifically for the AMP-activated protein kinase (AMPK) and Salt-Inducible Kinase (SIK) families—substrate selection is a critical variable that dictates assay sensitivity and specificity.

While the SAMS peptide (derived from Acetyl-CoA Carboxylase) has long been the "gold standard" for AMPK activity, the AMARA peptide offers a cost-effective, high-affinity synthetic alternative. However, its use requires a nuanced understanding of its broader specificity profile, particularly regarding the SIK subfamily. This guide provides an objective technical comparison, a self-validating experimental protocol, and the necessary data analysis frameworks to ensure robust inhibition data.

Part 1: Technical Deep Dive – AMARA vs. SAMS

The choice between AMARA and SAMS is not merely about cost; it is about the balance between affinity and isoform specificity .

Substrate Profiles
FeatureAMARA Peptide SAMS Peptide
Origin Synthetic (Designed "Minimal" Substrate)Native-Derived (Rat Acetyl-CoA Carboxylase, residues 73-87)
Sequence AMARAASAAALARRR HMRSAMSGLHLVKRR
Primary Target AMPK (

1/

2), SIK (1, 2, 3)
AMPK (

1/

2)
Affinity (

)
Low Micromolar (~15–30 µM)~15–26 µM [1, 2]
Specificity Broader: Efficiently phosphorylated by SIKs and AMPK-related kinases (ARKs).High: More specific for AMPK than whole protein ACC; less cross-reactivity with SIKs than AMARA.
Solubility Moderate (Hydrophobic core). May require acetic acid/DMSO.Good (Soluble in water).
Detection P81 Radiometric, LC/MS, ELISAP81 Radiometric, LC/MS
The Verdict: When to Use Which?
  • Use AMARA when: You are performing High-Throughput Screening (HTS) using purified enzymes where cross-reactivity is not a concern. Its synthetic nature often yields higher batch-to-batch consistency and lower cost. It is also the preferred substrate if you are intentionally studying SIK inhibition [3].

  • Use SAMS when: You are assaying crude lysates or immunoprecipitates where SIKs might be present as contaminants. SAMS provides a cleaner readout for AMPK activity in complex biological mixtures due to its higher specificity relative to the minimal AMARA motif.

Part 2: Mechanism & Visualization

To validate inhibition, one must understand the kinetic competition. The inhibitor competes with ATP (Type I) or binds allosterically (Type II/III), preventing the transfer of the


-phosphate to the serine residue on the peptide.
Figure 1: Kinase Reaction Mechanism

A visualization of the phosphorylation event and inhibition interference.

KinaseMechanism cluster_inputs Inputs cluster_outputs Outputs ATP ATP (Radioactive/Cold) Kinase AMPK / SIK (Enzyme) ATP->Kinase Substrate AMARA Peptide (Serine Acceptor) Substrate->Kinase ADP ADP Kinase->ADP Prod Phospho-AMARA (32P-Labeled) Kinase->Prod Catalysis Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase Blocks Activity

Caption: Schematic of the kinase reaction. The enzyme transfers the gamma-phosphate from ATP to the Serine residue on the AMARA peptide. Inhibitors disrupt this flow.

Part 3: Validated Experimental Protocol (P81 Filter Binding)

This protocol uses the P81 Phosphocellulose Paper method. This is the "Gold Standard" for peptide substrates like AMARA and SAMS because their basic residues (Arginines) bind strongly to the anionic P81 paper under acidic conditions, while unreacted ATP does not.

Materials
  • Buffer A (Reaction): 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% Brij-35.

  • Substrate: AMARA Peptide (100 µM stock in water or 10% acetic acid).

  • ATP Mix: 200 µM Cold ATP + 0.5 µCi [

    
    -
    
    
    
    P]ATP per reaction.
  • Cofactor: 5 mM

    
    .[1]
    
  • Stop Solution: 75 mM Phosphoric Acid (

    
    ).
    
Step-by-Step Workflow
  • Preparation: Dilute Kinase (AMPK or SIK) to optimal concentration (determined by linear range finding, typically 1–10 nM).

  • Inhibitor Incubation:

    • Mix 5 µL Kinase + 2 µL Inhibitor (or DMSO control).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Reaction Initiation:

    • Add 13 µL of Master Mix (AMARA Peptide + ATP +

      
       in Buffer A).
      
    • Final Concentrations: 20 µM AMARA, 100 µM ATP, 5 mM

      
      .
      
  • Incubation: Incubate at 30°C for 15–20 minutes.

  • Termination & Filtration:

    • Spot 15 µL of reaction onto P81 Phosphocellulose square.

    • Immediately drop paper into 75 mM Phosphoric Acid.

  • Washing:

    • Wash filters 4x (5 minutes each) with Phosphoric Acid (removes unbound ATP).

    • Wash 1x with Acetone (dries filters).

  • Quantification: Air dry and count via Scintillation Counter.

Figure 2: Experimental Workflow

Workflow Step1 1. Pre-Incubation Enzyme + Inhibitor (15 min @ RT) Step2 2. Initiation Add Master Mix (AMARA + ATP + Mg2+) Step1->Step2 Step3 3. Reaction 30°C for 20 mins Step2->Step3 Step4 4. Spotting Spot onto P81 Paper Step3->Step4 Step5 5. Acid Wash 75mM Phosphoric Acid (Removes unbound ATP) Step4->Step5 Binds Peptide Step6 6. Detection Scintillation Counting Step5->Step6

Caption: The P81 Filter Binding workflow ensures specific capture of the basic AMARA peptide while washing away background radioactive ATP.

Part 4: Data Analysis & Self-Validation

To ensure your data is trustworthy (E-E-A-T), apply these validation checks:

Signal-to-Noise (S/N) Calculation

Before calculating IC50, validate the assay window.



  • Acceptance Criteria: S/N > 5 is acceptable; S/N > 10 is excellent.

IC50 Determination

Fit your data to a 4-parameter logistic equation (Sigmoidal Dose-Response):



  • X: Log of inhibitor concentration.

  • Y: Normalized Response (% Activity).

Troubleshooting Specificity
  • Issue: High background in "No Enzyme" control.

    • Cause: Old P81 paper or insufficient washing.

    • Fix: Ensure fresh Phosphoric Acid washes (at least 5 mL per filter).

  • Issue: AMARA precipitation.

    • Cause: Hydrophobic nature of the peptide.

    • Fix: Dissolve AMARA stock in 10% Acetic Acid or small volume of DMSO before diluting in water.

References

  • Dale, S., et al. (1995). "Similar substrate recognition motifs for mammalian AMP-activated protein kinase, higher plant HMG-CoA reductase kinase-A, yeast SNF1, and mammalian calmodulin-dependent protein kinase I." FEBS Letters, 361(2-3), 191-195. Link

  • Scott, J.W., et al. (2002). "Threonine 172 phosphorylation of AMP-activated protein kinase alpha subunits: substrate specificity and effects of mutations." Biochemical Journal, 364, 233-241.
  • Lizcano, J.M., et al. (2004). "LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1." The EMBO Journal, 23(4), 833-843. Link

  • Promega Corporation. "AMPK Kinase Assay Protocol using SAMS Peptide." Link

  • Cayman Chemical. "SAMS Peptide Product Information & Sequence Data." Link

Sources

Quantifying Kinase Specificity: A Guide to Evaluating AMARA Peptide Cross-Reactivity with PKA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The AMARA peptide (AMARAASAA) is a synthetic substrate optimized for AMP-activated protein kinase (AMPK) assays, designed to offer higher specificity than the traditional SAMS peptide. However, in complex biological samples (e.g., tissue lysates), the ubiquitous presence of Protein Kinase A (PKA) poses a risk of false positives due to its broad basophilic specificity.

This guide provides a technical framework for researchers to objectively evaluate AMARA peptide specificity. By analyzing the structural consensus mismatch and implementing a rigorous cross-reactivity validation protocol, you can ensure the integrity of your AMPK signaling data.

Part 1: The Substrate Landscape

To understand cross-reactivity, we must first characterize the available tools. The AMARA peptide was engineered to solve the specificity issues inherent in earlier substrates derived from native proteins.

FeatureAMARA Peptide SAMS Peptide Crosstide / Kemptide
Sequence H-AMARAASAA-OHH-HMRSAMSGLHLVKRR-OHLRRASLG (Kemptide)
Primary Target AMPK (High Specificity)AMPK (Moderate Specificity)PKA (High Specificity)
Origin Synthetic DesignDerived from Acetyl-CoA CarboxylaseSynthetic / Derived from Pyruvate Kinase
PKA Risk Low (Structural Mismatch)Moderate (Contains basic residues)High (Positive Control)

Part 2: Mechanistic Analysis of Cross-Reactivity

PKA is a "sticky" kinase; it aggressively phosphorylates substrates containing basic residues upstream of the phospho-acceptor site. The core risk lies in the sequence alignment between the PKA consensus motif and the AMARA sequence.

The Structural Mismatch

PKA preferentially binds the motif R-R-x-S/T (Arginines at -3 and -2 relative to Serine).

  • AMARA (A-M-A-R-A-A-S-A-A): Contains an Arginine at -3 , but an Alanine at -2 .

  • The Safety Valve: The lack of the -2 Arginine drastically increases the

    
     for PKA, theoretically preventing phosphorylation at physiological enzyme concentrations. However, at high enzyme loads (common in in vitro screening), the -3 Arginine alone can facilitate weak binding.
    

MotifAlignment cluster_0 Sequence Alignment (0 = Phospho-Site) PKA_Consensus PKA Consensus (High Affinity) PKA_Motif Arg(-3) - Arg(-2) - X(-1) - Ser(0) PKA_Consensus->PKA_Motif AMARA_Seq AMARA Sequence (Target) AMARA_Motif Arg(-3) - Ala(-2) - Ala(-1) - Ser(0) AMARA_Seq->AMARA_Motif AMPK_Consensus AMPK Consensus (Optimal Bind) AMPK_Consensus->AMARA_Motif Perfect Match (Hyd-X-R-X-X-S) PKA_Motif->AMARA_Motif Mismatch at -2 (Reduces Affinity)

Figure 1: Structural alignment of kinase consensus motifs. The absence of the Arginine at the -2 position in AMARA (yellow dotted line) is the primary determinant of its PKA resistance.

Part 3: Experimental Validation Protocol

Do not rely on manufacturer claims alone. Every new lot of peptide or new tissue source requires validation. This protocol uses a Radiometric Filter-Binding Assay (


-ATP), the gold standard for sensitivity and linearity.
Materials
  • Substrate: AMARA Peptide (1 mM stock in water).

  • Enzymes: Recombinant PKA catalytic subunit (Active) and Recombinant AMPK (Active).

  • Inhibitor: PKI (Protein Kinase Inhibitor peptide, specific for PKA).

  • Radioisotope:

    
     (3000 Ci/mmol).
    
Step-by-Step Methodology
1. Reaction Mix Preparation

Prepare a 4X Reaction Mix to ensure consistency across replicates.

  • Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Brij-35.

  • ATP: 200 µM Cold ATP + 0.5 µCi/µL

    
    .
    
  • DTT: 1 mM (Freshly added).

2. Experimental Setup (The Matrix)

Set up the following conditions in triplicate (25 µL final volume):

ConditionEnzymeSubstrateInhibitorPurpose
A (Background) NoneAMARA (200µM)NoneNoise floor
B (Signal) AMPKAMARA (200µM)NoneTrue Signal
C (Cross-React) PKAAMARA (200µM)NoneFalse Positive Test
D (Inhibition) PKAAMARA (200µM)PKI (1µM)Confirm PKA specificity
E (Pos. Control) PKAKemptide (200µM)NoneVerify PKA activity
3. Assay Execution
  • Incubation: Incubate at 30°C for 15 minutes.

  • Termination: Spot 20 µL of reaction onto P81 Phosphocellulose paper .

  • Washing: Wash filters 3x (5 mins each) in 75 mM Phosphoric Acid . This washes away unreacted ATP while the basic peptide binds to the acidic paper.

  • Quantification: Dry filters and count in a liquid scintillation counter (Cerenkov or with fluid).

Part 4: Comparative Data Analysis

The following table illustrates representative kinetic data comparing AMARA to alternative substrates. Use this structure to organize your own results.

Note: Values below are representative of typical literature ranges for purified enzymes.

SubstrateEnzyme

(µM)

(Relative)
Specificity Constant (

)
Interpretation
AMARA AMPK50 - 100100%High Optimal Target
AMARA PKA> 1000< 5%Very Low Minimal Cross-Reactivity
SAMS AMPK30 - 6080%HighGood Target
SAMS PKA~50015%Low-ModerateRisk of false positives
Kemptide PKA5 - 20100%Very High PKA Positive Control

Critical Analysis: If your Condition C (PKA + AMARA) yields >10% of the signal of Condition E (PKA + Kemptide), your PKA concentration is too high for the assay, or the peptide quality is compromised.

Part 5: Troubleshooting & Optimization Workflow

If cross-reactivity is detected, use this logic flow to correct your assay conditions.

OptimizationFlow Start Detect Signal in PKA + AMARA Sample Check_PKI Add PKI Inhibitor (1µM) Start->Check_PKI Result_PKI Does Signal Drop? Check_PKI->Result_PKI Yes_Drop Signal was PKA-driven. Cross-reactivity confirmed. Result_PKI->Yes_Drop Yes No_Drop Signal is non-specific binding or contaminant kinase. Result_PKI->No_Drop No Action_1 Action: Titrate PKA down or Add 5µM H-89 to assay Yes_Drop->Action_1 Action_2 Action: Check Peptide Purity (HPLC/Mass Spec) No_Drop->Action_2

Figure 2: Decision tree for distinguishing true cross-reactivity from experimental artifacts.

Recommendations for Complex Lysates

When using AMARA in tissue lysates (muscle, liver) where PKA is abundant:

  • Always include a specific PKA inhibitor (e.g., PKI 6-22 amide) in the reaction buffer.

  • Use Calmodulin antagonists if CaMK (CaM-Kinase) cross-reactivity is suspected, as AMARA also has weak affinity for CaMKs due to the hydrophobic/basic motif.

  • Subtract Background: Run a "No Substrate" control to account for endogenous protein phosphorylation.

References

  • Dale, S., et al. (1995). "A specific peptide substrate for AMP-activated protein kinase." FEBS Letters, 361(2-3), 191-195.

  • Davies, S.P., et al. (1989). "Phosphorylation of the SAMS peptide by AMPK." European Journal of Biochemistry, 186(1-2), 121-127.

  • Scott, J.D., et al. (2002). "PKA Specificity and Consensus Motifs." Pharmacology & Therapeutics, 93(2-3), 145-153.

  • Kemp, B.E., et al. (1977). "Design and use of peptide substrates for protein kinases (Kemptide)." Journal of Biological Chemistry, 252(14), 4888-4894.

Technical Guide: Quality Control and Purity Analysis of AMARA Peptide (163560-19-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The AMARA peptide (Sequence: AMARAASAAALARRR) is a synthetic 15-mer peptide designed as a highly specific substrate for AMP-activated protein kinase (AMPK) and members of the AMPK-related kinase family (e.g., SIK).[1][2] Unlike the traditional SAMS peptide, which is derived from Acetyl-CoA Carboxylase (ACC), the AMARA sequence was engineered to optimize the phosphorylation motif, reducing non-specific background phosphorylation in complex biological lysates.

This guide provides a rigorous framework for the quality control (QC), analytical validation, and operational application of the AMARA peptide in high-throughput and kinetic assays.

Part 1: The Substrate Landscape (Comparative Analysis)

To select the correct substrate for kinase profiling, researchers must understand the kinetic distinctions between AMARA and its primary alternatives.

AMARA vs. SAMS: The Critical Differences

While SAMS (HMRSAMSGLHLVKRR) has historically been the "gold standard" for AMPK assays, AMARA offers distinct advantages in specificity and kinetic behavior.

Table 1: Comparative Performance Metrics

FeatureAMARA PeptideSAMS PeptideCrosstide (GSK-3 Substrate)
Sequence AMARAASAAALARRRHMRSAMSGLHLVKRRGRPRTSSFAEG
Origin Synthetic (Optimized Motif)Native (ACC derived)Native (GSK-3 derived)
Specificity High (Minimal cross-reactivity)Moderate (Cross-reacts with PKA/PKC)Low (Promiscuous)
Km (AMPK) ~50–100 µM (Isoform dependent)~30–50 µMN/A
Solubility High (due to Arg residues)ModerateHigh
Primary Use Specific Isoform Profiling, HTSHistorical Comparison, Crude LysatesNegative Control / Akt Assays

Expert Insight: The AMARA peptide is particularly superior when assaying Salt-Inducible Kinases (SIKs) . While SAMS is phosphorylated by SIKs, AMARA provides a cleaner signal-to-noise ratio, making it the preferred reagent for investigating the LKB1-AMPK pathway axis.

Part 2: Critical Quality Attributes (CQAs) & Analytical Workflows

The integrity of kinetic data is directly proportional to the purity of the peptide substrate. Impurities such as deletion sequences (n-1) or incomplete deprotection can act as competitive inhibitors or false substrates.

Analytical Architecture

The following diagram outlines the mandatory QC lifecycle for releasing a batch of AMARA peptide for drug discovery applications.

QC_Workflow cluster_QC Analytical Validation (Release Criteria) Synthesis Solid Phase Synthesis (Fmoc Chemistry) Cleavage TFA Cleavage & Deprotection Synthesis->Cleavage Prep_HPLC Preparative HPLC (Purification) Cleavage->Prep_HPLC HPLC_Ana RP-HPLC (Purity >95%) Prep_HPLC->HPLC_Ana MS_Ana ESI-MS (Identity Confirmation) Prep_HPLC->MS_Ana AAA Amino Acid Analysis (Net Peptide Content) Prep_HPLC->AAA Final Lyophilization & Storage (-20°C) HPLC_Ana->Final Pass MS_Ana->Final Pass AAA->Final Pass

Caption: Figure 1. Integrated Quality Control Workflow for AMARA Peptide Production.

Detailed Analytical Protocols
1. Reversed-Phase HPLC (Purity)
  • Objective: Quantify peptide purity and identify deletion sequences.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% to 65% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic, though minimal in AMARA).

  • Acceptance Criteria: Main peak area >95%.

2. Mass Spectrometry (Identity)
  • Method: Electrospray Ionization (ESI-MS).

  • Theoretical Mass:

    • Formula:

      
       (Verify based on specific salt form).
      
    • Monoisotopic Mass: ~1542.9 Da.[4]

  • Interpretation: Look for

    
     (approx 772.5 m/z) and 
    
    
    
    species.
3. Counter-Ion Management

Synthetic peptides usually contain TFA salts.[2] For sensitive cellular assays, TFA can be cytotoxic or inhibitory.

  • Recommendation: Request TFA-to-Acetate or TFA-to-Hydrochloride exchange if the peptide is used in cell-based assays at high concentrations (>1 mM). For standard in vitro kinase assays, dilute TFA is generally negligible.[2]

Part 3: Performance Validation (AMPK Kinase Assay)

The following protocol utilizes the AMARA peptide to measure AMPK activity using a radiolabeled ATP method. This is the "Gold Standard" for activity verification.

Mechanistic Pathway

AMPK_Assay AMPK_Inactive AMPK (Inactive) AMPK_Active AMPK (Active Conformation) AMPK_Inactive->AMPK_Active + AMP (Allosteric) AMP AMP (Activator) Complex Enzyme-Substrate Complex AMPK_Active->Complex Substrate AMARA Peptide (Unphosphorylated) Substrate->Complex ATP ATP (gamma-32P) ATP->Complex Product Phospho-AMARA (32P-Labeled) Complex->Product Phosphotransfer Detection Scintillation Counting (P81 Paper) Product->Detection Bind to P81

Caption: Figure 2. Kinetic Mechanism of AMPK Activation and AMARA Phosphorylation.

Step-by-Step Protocol

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% Brij-35.

  • Cofactors: 10 mM MgCl₂, 200 µM AMP (for activation).

  • Substrate: AMARA Peptide (Stock 2 mM in water).

  • ATP Mix: 200 µM Cold ATP + 2 µCi [

    
    -
    
    
    
    P]ATP per reaction.

Procedure:

  • Preparation: Dilute AMPK enzyme to optimal concentration (approx 1-5 ng/µL) in Kinase Buffer.

  • Substrate Mix: Prepare a master mix containing AMARA peptide (200 µM final) and AMP.

  • Initiation: Add 10 µL Enzyme to 10 µL Substrate Mix. Incubate 5 min at 30°C to allow allosteric activation.

  • Start Reaction: Add 10 µL ATP Mix. Total volume = 30 µL.

  • Incubation: Incubate for 15–20 minutes at 30°C.

  • Termination: Spot 20 µL of the reaction onto P81 phosphocellulose paper .

  • Washing: Wash papers 3x 5 minutes in 75 mM Phosphoric Acid (removes unreacted ATP).

  • Detection: Air dry and count in a scintillation counter.

Self-Validating Check:

  • Positive Control: Use SAMS peptide alongside AMARA.

  • Negative Control: Reaction without enzyme (background noise check).

  • Signal-to-Noise: A high-quality AMARA peptide batch should yield a Z' factor > 0.5 in HTS formats.

Part 4: Troubleshooting & Storage

IssueProbable CauseCorrective Action
Low Solubility Hydrophobic aggregation (Ala/Leu rich)Dissolve in small volume of 5% Acetic Acid or 10% DMSO before adding water. Sonicate briefly.
High Background Free isotope or degradationEnsure P81 washing is vigorous. Check peptide purity (degraded fragments can bind non-specifically).
Loss of Activity Peptide oxidation (Met residue)Critical: The AMARA sequence contains Methionine . Avoid repeated freeze-thaws.[5] Store aliquots at -80°C under Argon if possible.
Variable Kinetics TFA InhibitionIf Km values are erratic, switch to a desalted or Acetate-salt peptide batch.

References

  • Dale, S., et al. (1995). "Similar substrate recognition motifs for mammalian AMP-activated protein kinase, higher plant HMG-CoA reductase kinase-A, yeast SNF1, and mammalian calmodulin-dependent protein kinase I." FEBS Letters, 361(2-3), 191-195.

  • Scott, J.W., et al. (2002). "Regulation of AMP-activated protein kinase by a pseudosubstrate sequence on the gamma subunit." The EMBO Journal, 21(24), 6989-6998.

  • Lizcano, J.M., et al. (2004). "LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1." The EMBO Journal, 23(4), 833-843.

  • Hardie, D.G., et al. (2012). "AMPK: a nutrient and energy sensor that maintains energy homeostasis." Nature Reviews Molecular Cell Biology, 13(4), 251-262.

Sources

Benchmarking AMARA Peptide vs. Natural Protein Substrates: A Technical Guide for AMPK Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The AMARA peptide (AMARAASAAALARRR) represents a superior synthetic alternative to the traditional SAMS peptide and full-length protein substrates (like Acetyl-CoA Carboxylase) for high-throughput and precise kinetic profiling of AMP-activated protein kinase (AMPK).

While the SAMS peptide remains the historical "gold standard" derived directly from the ACC Ser79 phosphorylation site, the AMARA peptide offers higher affinity (lower


) , reduced background noise due to its minimal sequence design, and broader applicability across AMPK isoforms and related Salt-Inducible Kinases (SIKs). This guide benchmarks these substrates to assist researchers in selecting the optimal tool for kinase assay development.

Substrate Profiles: The Structural Logic

To understand the performance difference, we must analyze the sequence engineering. AMPK recognizes a specific motif: hydrophobic residues at P-5 and P+4, and a basic residue at P-3 or P-4 relative to the phosphorylated serine (P0).

The Competitors
FeatureSAMS Peptide (Historical Standard)AMARA Peptide (Synthetic Optimized)
Origin Derived from Rat Acetyl-CoA Carboxylase (ACC1) amino acids 73–87.Synthetic consensus sequence (optimized "minimal" substrate).
Sequence HMRSAMSGLHLVKRR AMARAASAAALARRR
Modifications Ser77 replaced by Ala to prevent PKA phosphorylation.[1]All non-essential residues replaced by Alanine to minimize steric hindrance and off-target binding.
Primary Target AMPK (

1,

2)
AMPK (

1,

2), SIKs.
Molecular Weight ~1779 Da~1542 Da
Mechanism of Action[2][3]
  • SAMS: Relies on the native context of the ACC protein. While specific, the flanking residues (Histidine, Methionine, Glycine) can occasionally introduce secondary structure or susceptibility to degradation that varies between batches.

  • AMARA: Designed as a "minimalist" substrate.[2][3] The poly-alanine backbone forces the peptide into a conformation that presents the Serine (P0) and the critical Arginine (P-3) and Leucine (P+4) residues perfectly to the AMPK catalytic cleft.

Kinetic Benchmarking

The following data aggregates performance metrics from radioactive (


P-ATP) and ELISA-based assays.
Comparative Kinetics Table
MetricSAMS PeptideAMARA PeptideInterpretation

(Affinity)
15 – 30

M
10 – 20

M
AMARA generally exhibits higher affinity (lower

), requiring less substrate to reach saturation.

(Turnover)
High (Reference)High (Equivalent) Both peptides support rapid phosphorylation, but AMARA often yields cleaner linear kinetics.
Specificity High (ACC-mimic)Very High (Synthetic) AMARA's lack of complex side chains reduces non-specific binding to assay plates or other kinases.
Solubility Good (Water/Buffer)Excellent The high Alanine/Arginine content ensures high solubility and stability in aqueous buffers.

Scientific Insight: The lower


 of AMARA is attributed to the removal of "distracting" steric interactions found in the native SAMS sequence. By retaining only the critical anchor residues (Arg at P-3, Leu at P+4), the AMARA peptide allows for tighter binding in the AMPK deep catalytic groove.

Visualization: AMPK Signaling & Substrate Logic

The following diagram illustrates where these peptides fit within the AMPK signaling cascade and how they act as surrogates for downstream physiological targets.

AMPK_Pathway Stress Metabolic Stress (AMP:ATP Ratio u2191) LKB1 LKB1 / CaMKK (Upstream Kinases) Stress->LKB1 Activates AMPK AMPK Complex (Heterotrimer) LKB1->AMPK Phosphorylates Thr172 ACC Acetyl-CoA Carboxylase (Natural Substrate) AMPK->ACC Inhibits (Ser79) mTOR mTORC1 (Signaling Node) AMPK->mTOR Inhibits SAMS SAMS Peptide (ACC Mimic) AMPK->SAMS In Vitro Phosphorylation AMARA AMARA Peptide (Optimized Synthetic) AMPK->AMARA High Affinity Phosphorylation

Caption: AMPK activation pathway showing natural substrates (ACC, mTOR) versus synthetic peptide surrogates (SAMS, AMARA). The AMARA peptide offers a high-affinity, optimized interaction for in vitro assays.

Experimental Workflow: Radioactive Filter Binding Assay

While fluorescence polarization and ELISA are common, the Radioactive Filter Binding Assay remains the gold standard for validating kinetic constants (


) because it directly measures phosphate transfer without steric interference from bulky fluorophores.
Protocol: Validating AMARA Kinetics

Materials:

  • [

    
    -
    
    
    
    P] ATP (Specific activity ~3000 Ci/mmol).
  • P81 Phosphocellulose paper squares.

  • AMARA Peptide (Stock 10 mM in water).

  • Recombinant AMPK (active).[4]

Step-by-Step Methodology:

  • Reaction Mix Preparation: Prepare a 4X Assay Buffer: 200 mM HEPES (pH 7.4), 0.4 mM AMP, 20 mM MgCl

    
    , 4 mM DTT.
    
    • Why: Mg

      
       is a critical cofactor for ATP binding; AMP allosterically activates AMPK.
      
  • Substrate Titration: Prepare serial dilutions of AMARA peptide (0, 5, 10, 20, 40, 80, 160

    
    M) in water.
    
  • Initiation: Combine:

    • 5

      
      L 4X Assay Buffer
      
    • 5

      
      L AMARA Peptide (various concentrations)
      
    • 5

      
      L Recombinant AMPK (~5-10 ng)
      
    • Initiate with 5

      
      L [
      
      
      
      -
      
      
      P] ATP mix (200
      
      
      M cold ATP + 1
      
      
      Ci
      
      
      P-ATP).
  • Incubation: Incubate at 30°C for 10–15 minutes.

    • Control: Ensure reaction remains linear ( <10% substrate consumption).

  • Termination & Spotting: Spot 15

    
    L of the reaction onto P81 phosphocellulose paper.
    
    • Mechanism:[5][6][7] P81 paper is negatively charged; it binds the positively charged Arginine residues in the AMARA peptide. Unreacted ATP (also negatively charged) will not bind.

  • Washing: Wash papers 3x for 5 minutes in 75 mM Phosphoric Acid.

    • Why: This removes non-specifically bound ATP.

  • Quantification: Dry papers and count via liquid scintillation (Cherenkov counting or with scintillant).

Workflow Diagram

Assay_Workflow Step1 1. Mix Components (Buffer, AMPK, AMARA) Step2 2. Initiate (Add 32P-ATP) Step1->Step2 Step3 3. Incubate (30°C, 15 min) Step2->Step3 Step4 4. Spot on P81 (Binds Peptide) Step3->Step4 Step5 5. Acid Wash (Removes Free ATP) Step4->Step5 Step6 6. Scintillation Count (Data Analysis) Step5->Step6

Caption: Step-by-step workflow for the P81 radioactive filter binding assay, the gold standard for determining kinetic constants of AMARA peptide.

Troubleshooting & Optimization

  • High Background: If using SAMS, background can be higher due to impurities. AMARA's synthetic nature usually yields lower blanks. Ensure P81 washes are vigorous.

  • Low Signal: Verify AMPK specific activity. Ensure the peptide is not degraded (store at -20°C).

  • 
     Variability: 
    
    
    
    values are ATP-dependent. Ensure ATP concentration is saturating (>100
    
    
    M) when determining peptide
    
    
    .

References

  • Dale, S., et al. (1987). "Purification and characterization of the AMP-activated protein kinase from rat liver." European Journal of Biochemistry.[8]

    • Significance: Establishes the SAMS peptide methodology.
  • Sullivan, J.E., et al. (1994). "Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates."[9] Biochemical and Biophysical Research Communications.

    • Significance: Demonstrates higher affinity of HMG/AMARA-type peptides compared to SAMS.
  • Cayman Chemical. "SAMS Peptide Product Information."

    • Significance: Provides chemical data and sequence valid
  • AnaSpec. "AMARA Peptide Technical Data Sheet."

    • Significance: Validates AMARA sequence and physical properties.[7]

  • Scott, J.W., et al. (2002). "Regulation of AMP-activated protein kinase by a pseudosubstrate sequence on the gamma subunit." EMBO Journal.

    • Significance: Discusses substrate recognition motifs essential for AMARA design.

Sources

The Definitive Guide to Confirming AMARA Peptide Phosphorylation Stoichiometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The AMARA peptide (AMARAASAAALARRR ) is a highly specific synthetic substrate designed for AMP-activated protein kinase (AMPK) and Salt-Inducible Kinases (SIKs). While measuring activity (rate of phosphorylation) is routine, determining stoichiometry (the exact fraction of peptide molecules phosphorylated at any given time) presents a distinct analytical challenge.

Accurate stoichiometry is critical for kinetic modeling, determining enzyme turnover numbers (


), and validating inhibitor mechanisms. This guide contrasts the three most authoritative methods for this determination: Radiometric P81 Assays  (The Quantitative Benchmark), LC-MS/MS  (The Structural Validator), and Microfluidic Mobility Shift  (The High-Throughput Ratiometric Solution).

Part 1: The Challenge of Stoichiometry

In kinase biochemistry, Activity


 Stoichiometry .
  • Activity measures the rate of phosphate transfer (pmol/min).

  • Stoichiometry measures the occupancy state (e.g., 40% Phospho-AMARA vs. 60% Total AMARA).

The AMARA peptide contains a single phosphorylatable Serine residue (Position 7). Therefore, the stoichiometry question is binary: What is the ratio of


 to 

?
Decision Matrix: Selecting the Right Method

DecisionMatrix Start Start: Define Goal Throughput Is Throughput the Priority? Start->Throughput Absolute Is Absolute Quant Required? Throughput->Absolute No Mobility Method C: Mobility Shift (High Throughput/Ratiometric) Throughput->Mobility Yes (>96 samples) Structure Is Site Validation Needed? Absolute->Structure No Radiometric Method A: Radiometric (P81) (Gold Standard Quantitation) Absolute->Radiometric Yes (Sensitivity <1 pmol) Structure->Radiometric No MassSpec Method B: LC-MS/MS (Structural/Stoichiometric Proof) Structure->MassSpec Yes (Definitive Mass Proof)

Figure 1: Decision matrix for selecting the appropriate phosphorylation assay based on experimental constraints.

Part 2: Comparative Analysis of Methods

Method A: Radiometric P81 Assay (The Gold Standard)

This method relies on the transfer of


-

P-ATP to the peptide. The AMARA peptide is highly basic (4 Arginines), allowing it to bind tightly to negatively charged P81 phosphocellulose paper while unreacted ATP is washed away.
  • Mechanism: Direct measurement of incorporated isotope.

  • Stoichiometry Calculation: Specific Activity of ATP (CPM/pmol) is used to convert Sample CPM into pmol of phosphate incorporated. This is divided by the total pmol of peptide added to the reaction.

Method B: LC-MS/MS (The Structural Validator)

Mass spectrometry provides definitive proof of the


 Da mass shift. For stoichiometry, "Label-Free" quantitation is often insufficient due to ionization differences between the phosphorylated and non-phosphorylated forms. The AQUA (Absolute QUAntification)  strategy, using a heavy-isotope labeled internal standard, is required for rigor.
Method C: Microfluidic Mobility Shift (LabChip)

This method separates the substrate and product electrophoretically in real-time. Since the phosphate group adds a


 charge to the peptide, the phosphorylated AMARA migrates significantly faster than the substrate.
FeatureRadiometric (

P)
LC-MS/MS (AQUA)Mobility Shift (LabChip)
Primary Output CPM (Direct Phosphate Count)Ion Intensity (Mass/Charge)Peak Height Ratio (Separation)
Stoichiometry Precision High (Linear dynamic range)Medium (Dependent on standards)Very High (Direct ratiometric)
Interference Risk Low (Washing removes ATP)Medium (Ion suppression)Low (Fluorescence based)
Throughput Low/MediumLowHigh
Cost Low (Reagents) / High (Disposal)High (Instrument/Standards)Medium (Chip consumables)

Part 3: Detailed Experimental Protocols

Protocol 1: Radiometric Determination (P81 Paper)

This protocol confirms stoichiometry by correlating specific radioactivity with peptide concentration.

Reagents:

  • AMARA Peptide (

    
     stock).
    
  • [

    
    -
    
    
    
    P]ATP (
    
    
    , diluted to specific activity of
    
    
    ).
  • P81 Phosphocellulose Paper (Whatman/Cytiva).

  • Phosphoric Acid (

    
    ).
    

Step-by-Step Workflow:

  • Reaction Setup: Incubate AMPK (10 nM) with AMARA peptide (variable conc.

    
    ) and 
    
    
    
    P-ATP mix (100
    
    
    total ATP) in Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl
    
    
    , 1 mM DTT).
  • Time Course: Remove aliquots (

    
    ) at 
    
    
    
    minutes to ensure the reaction plateaus (endpoint).
  • Spotting: Spot aliquots immediately onto P81 paper squares (

    
    ).
    
  • Washing (Critical):

    • Wash papers

      
       minutes in 
      
      
      
      Phosphoric Acid with gentle agitation. Explanation: Acid keeps the peptide protonated (binding to paper) while hydrolyzing/washing away unreacted ATP.
    • Wash

      
       minutes in Acetone (to dry papers).
      
  • Quantification: Place dried papers in scintillation vials with fluid (or use Cerenkov counting).

  • Calculation:

    
    
    
Protocol 2: LC-MS/MS with Heavy Spike-In

This protocol circumvents ionization bias by using a heavy-labeled standard.

Reagents:

  • Light AMARA (Experimental).

  • Heavy AMARA Standard (Synthesized with

    
    C/
    
    
    
    N Arginine,
    
    
    ).
  • LC-MS Grade Formic Acid and Acetonitrile.

Step-by-Step Workflow:

  • Kinase Reaction: Perform standard non-radioactive kinase reaction with

    
     ATP to drive phosphorylation.
    
  • Quenching: Stop reaction with

    
     Formic Acid.
    
  • Spike-In: Add a known concentration (e.g.,

    
    ) of Heavy-Phospho-AMARA  (synthesized standard) and Heavy-NonPhospho-AMARA .
    
  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g.,

      
      , 
      
      
      
      ). AMARA is hydrophilic; use a shallow gradient (
      
      
      B over 10 min).
    • Instrumentation: Q-TOF or Orbitrap.

    • Targets: Monitor

      
       and 
      
      
      
      charge states.
      • AMARA (Light):

        
         (
        
        
        
        ).
      • Phospho-AMARA (Light):

        
         (
        
        
        
        ) (Shift of
        
        
        per charge).
  • Data Analysis:

    • Calculate the ratio of Light-Phospho Area to Heavy-Phospho Area.

    • Since the Heavy concentration is known absolute, calculate the absolute concentration of the Light-Phospho product.

Part 4: Visualization of Pathways

The following diagram illustrates the mechanistic flow of the AMARA phosphorylation assay and how the different detection methods diverge.

AMARA_Workflow AMPK AMPK Enzyme Complex Enzyme-Substrate Complex AMPK->Complex AMARA AMARA Peptide (Substrate) AMARA->Complex ATP ATP (Mg2+) ATP->Complex Reaction Phosphorylation (Serine-7) Complex->Reaction pAMARA Phospho-AMARA (-2 Charge / +80Da) Reaction->pAMARA ADP ADP Reaction->ADP P81 P81 Paper Binding (Binds +Charge Arginines) pAMARA->P81 Method A MS Mass Spectrometry (Detects m/z 812.4) pAMARA->MS Method B Mobi Mobility Shift (Separates by Charge) pAMARA->Mobi Method C

Figure 2: Mechanistic workflow of AMARA phosphorylation and detection modalities.

References

  • Original Characterization of AMARA: Dale, S., et al. (1995). "A non-radioactive method for the assay of AMP-activated protein kinase." FEBS Letters. Link

  • P81 Paper Protocol: Hastie, C.J., et al. (2006). "Protocol for the phosphorylation of proteins by protein kinases." Nature Protocols. Link

  • Mass Spectrometry Stoichiometry: Steen, H., et al. (2006). "The ABC's (and XYZ's) of peptide sequencing." Nature Reviews Molecular Cell Biology. Link

  • Mobility Shift Technology: Wiggin, G.R., et al. (2008). "High-throughput microfluidic kinase profiling." Journal of Biomolecular Screening. Link

  • AMARA Specificity Data: Scott, J.W., et al. (2002). "CBS domains form energy-sensing modules whose binding of adenosine ligands is disrupted by disease mutations." Journal of Clinical Investigation. Link

Safety Operating Guide

Executive Summary & Chemical Identification

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile CAS: 163560-19-8 (Related/Alternate: 143782-23-4) Molecular Formula: C₉H₃F₃N₂S Functional Class: Isothiocyanate (Electrophilic Alkylating Agent)[1]

Operational Directive: Disposal of CAS 163560-19-8 requires strict adherence to protocols designed for fluorinated organic isothiocyanates . The primary hazard stems from the highly reactive isothiocyanate (-N=C=S) moiety, which is a potent electrophile, lachrymator, and sensitizer.[1]

Critical Prohibition: Under no circumstances should this compound be disposed of via sanitary sewer systems. The presence of the trifluoromethyl group (-CF₃) necessitates high-temperature incineration with flue gas scrubbing to manage hydrofluoric acid (HF) generation.[1]

Hazard Assessment: The Mechanistic Basis for Disposal

To dispose of this chemical safely, you must understand why it is hazardous. The safety protocol is dictated by the chemical reactivity of the isothiocyanate group.

FeatureHazard MechanismOperational Implication
Isothiocyanate Group (-NCS) Electrophilic Attack: Reacts irreversibly with nucleophiles (amines, thiols) in biological proteins.[1]Sensitizer/Lachrymator: Waste containers must be sealed to prevent vapor release. Skin contact leads to sensitization.[1]
Trifluoromethyl Group (-CF₃) Thermal Stability: The C-F bond is extremely strong.[1]Incineration Requirement: Requires specialized incineration (>1100°C) to fully mineralize.[1]
Hydrolysis Potential Slow Decomposition: Reacts slowly with moisture to release Carbonyl Sulfide (COS) and the aniline derivative.[1]Pressure Hazard: Do not seal wet waste tightly immediately; allow off-gassing in a vented hood.[1]

Strategic Disposal Protocol

This protocol divides disposal into Bulk Waste (pure compound) and Trace/Residue (glassware, small spills).[1]

A. Primary Disposal Path: High-Temperature Incineration[1]
  • Applicability: Bulk solids, mother liquors, and concentrated solutions.[1]

  • Directive: Segregate into "Halogenated Organic Waste" streams.

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if moisture is present, as HF byproducts (from hydrolysis) can corrode metal.[1]

B. Pre-Treatment Strategy: Chemical Quenching (The "Self-Validating System")[1]
  • Applicability: Cleaning glassware, deactivating spills, or neutralizing trace residues before placing them in the main waste drum.[1]

  • The Science: We utilize the electrophilic nature of the isothiocyanate to our advantage. By reacting it with a "sacrificial" nucleophile (such as ammonia or ethanolamine), we convert the volatile, toxic isothiocyanate into a stable, non-volatile thiourea derivative.[1]

The Quenching Reaction:



(Where R is the trifluoromethylbenzonitrile scaffold)[1]

Detailed Experimental Protocols

Protocol 1: Decontamination & Quenching of Residues

Use this for glassware cleaning or small spill deactivation.

Reagents:

  • Quenching Solution: 5% Ethanolamine (or concentrated Ammonium Hydroxide) in Methanol or Isopropyl Alcohol.[1]

  • Solvent: Acetone or Ethyl Acetate (for initial rinsing).[1]

Step-by-Step Procedure:

  • PPE Verification: Don nitrile gloves (double-gloved recommended due to permeation risks), lab coat, and safety goggles.[1] Work strictly in a fume hood.

  • Dissolution: If the material is solid, dissolve the residue in a minimal amount of acetone.

  • Nucleophilic Addition: Slowly add the Quenching Solution to the residue. Use a 10:1 molar excess of amine to isothiocyanate.

  • Reaction Time: Allow the mixture to stand for 30–60 minutes. The solution may warm slightly (exothermic addition).[1]

  • Validation: The characteristic acrid odor of the isothiocyanate should disappear, replaced by the solvent/amine odor.

  • Final Disposal: Transfer the now-deactivated mixture into the Halogenated Organic Waste container. Note: Even though deactivated, the fluorinated backbone requires incineration.[1]

Protocol 2: Waste Stream Segregation

DisposalWorkflow Start Waste Generation CAS 163560-19-8 CheckState Analyze State & Qty Start->CheckState BulkSolid Bulk Solid / Pure Liquid CheckState->BulkSolid > 5g TraceResidue Trace Residue / Glassware CheckState->TraceResidue < 5g / Rinses DirectPack Pack in HDPE Drum Label: Toxic, Halogenated BulkSolid->DirectPack QuenchStep Add Quenching Solution (5% Ethanolamine in MeOH) TraceResidue->QuenchStep FinalDest Final Disposal: High-Temp Incineration DirectPack->FinalDest Wait Wait 60 Mins (Formation of Thiourea) QuenchStep->Wait Combine Combine into Waste Stream Wait->Combine Combine->DirectPack

Figure 1: Decision matrix for segregating bulk waste versus treatable residues.[1] Note that all paths ultimately lead to incineration due to the fluorinated content.

Mechanistic Visualization

Understanding the chemical transformation is vital for safety. The diagram below illustrates the conversion of the reactive toxicant into a stable solid.

ReactionMechanism Reactant Isothiocyanate (Toxic) Electrophilic Carbon Transition Nucleophilic Attack Reactant->Transition Reactive -N=C=S Reagent Amine Nucleophile (Quenching Agent) Reagent->Transition Lone Pair Product Thiourea Derivative (Stable/Non-Volatile) Transition->Product C-N Bond Formation

Figure 2: Chemical deactivation mechanism. The amine attacks the central carbon of the isothiocyanate group, neutralizing its electrophilicity.[1]

Emergency Response (Spills)

In the event of a spill outside the fume hood:

  • Evacuate: The compound is a potential lachrymator. Clear the immediate area.[2][3][4][5]

  • PPE: Use a full-face respirator with organic vapor cartridges if dust/aerosol is present.[1]

  • Containment: Cover the spill with a specialized absorbent (e.g., vermiculite or chemically treated spill pads).[1]

  • In-Situ Deactivation: Gently pour the Quenching Solution (see Protocol 1) over the absorbent.[1] Allow it to sit for 15 minutes to suppress vapors.

  • Cleanup: Scoop the wet absorbent into a wide-mouth hazardous waste jar. Label as "Contaminated Debris - Halogenated."[1]

References

  • PubChem. (n.d.).[1] 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (Compound).[1][3][4] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.[1][3][4] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press. Retrieved from [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling AMARA Peptide (163560-19-8)

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of scientific discovery, the safety of laboratory personnel is a non-negotiable priority. This guide provides essential safety and logistical information for handling the AMARA peptide (CAS 163560-19-8), a substrate widely used in kinase activity assays.[1][2] While many peptides are not classified as hazardous substances, their biological activity necessitates meticulous handling to prevent unintended exposure and ensure the integrity of your research.[3] This document will provide a procedural, step-by-step framework for the appropriate use of Personal Protective Equipment (PPE).

Understanding the Hazard Profile of AMARA Peptide

The Safety Data Sheet (SDS) for AMARA peptide indicates that the hazards of this material have not been thoroughly investigated.[4] One SDS provides a health hazard rating of 0, suggesting low immediate risk.[4] However, as a matter of sound scientific practice, all research chemicals should be handled with a degree of caution. Potential risks associated with peptide handling, particularly in powdered form, include respiratory tract irritation from inhalation and skin or eye irritation upon contact.[4][5][6]

Core Directive: Selecting the Appropriate PPE

The selection of PPE is the foundation of a safe laboratory environment. For handling AMARA peptide, the following recommendations are based on a comprehensive risk assessment that considers its physical form and the procedures involved.

Table 1: Recommended Personal Protective Equipment for Handling AMARA Peptide
Body PartPPE RecommendationStandard/SpecificationRationale and Best Practices
Hands Nitrile disposable glovesProtects against skin contact. Nitrile is a standard material for chemical resistance in a laboratory setting.[7] Change gloves immediately if they become contaminated.[7]
Eyes Safety glasses or gogglesMandatory to protect against accidental splashes, especially when reconstituting the lyophilized powder.[7]
Body Laboratory coat or protective gownShields skin and personal clothing from spills and contamination.[7][8]
Respiratory Use of a fume hood or biosafety cabinetRecommended when handling the lyophilized powder to prevent inhalation, as fine powders can easily become airborne.[7][9]
Feet Closed-toe shoesA fundamental requirement for working in any laboratory environment to protect against spills and falling objects.[8]

Procedural Integrity: Donning and Doffing of PPE

The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Workflow for Donning PPE

Donning_PPE A 1. Hand Hygiene: Thoroughly wash and dry hands. B 2. Lab Coat/Gown: Put on a clean lab coat and fasten it completely. A->B C 3. Eye Protection: Position safety glasses or goggles. B->C D 4. Gloves: Don gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat. C->D

Caption: A stepwise guide to correctly putting on your PPE.

Workflow for Doffing PPE

The process of removing PPE should be done carefully to avoid contact with any potentially contaminated surfaces.

Doffing_PPE A 1. Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. B 2. Lab Coat/Gown: Remove your lab coat, folding the contaminated exterior inward. A->B C 3. Eye Protection: Remove safety glasses or goggles. B->C D 4. Hand Hygiene: Thoroughly wash your hands with soap and water. C->D

Caption: A systematic approach to safely removing your PPE.

Operational Plan for Disposal

Proper disposal of contaminated materials is a crucial aspect of laboratory safety and environmental responsibility.

1. Waste Segregation: All used vials, contaminated PPE (gloves, etc.), and other materials that have come into contact with the AMARA peptide should be collected in a designated and clearly labeled hazardous waste container.[7]

2. Institutional Protocols: Adhere to your institution's specific guidelines for the disposal of chemical waste. This typically involves coordination with the Environmental Health and Safety (EH&S) department for scheduled waste pickup by a licensed contractor.[7]

3. Liquid Waste: For liquid waste containing the peptide, such as solutions from experiments, chemical inactivation may be necessary before disposal. A common method is treatment with a 10% bleach solution.[3] Always consult with your institution's EHS for approved procedures.

By adhering to these rigorous safety protocols, you contribute to a secure research environment that protects both you and the integrity of your scientific work.

References

  • AAPPTec, LLC.
  • Benchchem. Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Eurogentec. Safety Data Sheet (SDS) for AMARA peptide. July 25, 2019.
  • Mabtech. Safety Data Sheet SDS summary: PepPool. May 6, 2025.
  • Peptide Institute, Inc.
  • Benchchem. Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d.
  • Bio-Rad Antibodies.
  • University of California Agriculture and Natural Resources. PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!.
  • RGD Peptide - Safety D
  • CK Peptides. How to Safely Handle and Store Research Peptides for Optimal Results. December 17, 2025.
  • PurePeptix. Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide).
  • Biovera Research. Laboratory Safety Guidelines for Peptide Handling. November 13, 2024.
  • Isca Biochemicals. AMARA peptide | 163560-19-8.
  • Anaspec. AMARA peptide - 1 mg.
  • Biosynth.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.